Product packaging for Pyriftalid(Cat. No.:CAS No. 135186-78-6)

Pyriftalid

Cat. No.: B154790
CAS No.: 135186-78-6
M. Wt: 318.3 g/mol
InChI Key: RRKHIAYNPVQKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pyriftalid is a member of 2-benzofurans.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O4S B154790 Pyriftalid CAS No. 135186-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(4,6-dimethoxypyrimidin-2-yl)sulfanyl-3-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-8-9-5-4-6-10(13(9)14(18)21-8)22-15-16-11(19-2)7-12(17-15)20-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKHIAYNPVQKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C(=CC=C2)SC3=NC(=CC(=N3)OC)OC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057961
Record name Pyriftalid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135186-78-6
Record name Pyriftalid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135186-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyriftalid [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135186786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyriftalid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1(3H)-Isobenzofuranone, 7-[(4,6-dimethoxy-2-pyrimidinyl)thio]-3-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.875
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIFTALID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KJ568Y783
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pyriftalid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and environmental fate of the herbicide Pyriftalid. The information is tailored for researchers, scientists, and professionals involved in drug development and agrochemical research.

Chemical Structure and Identifiers

This compound is a synthetic herbicide belonging to the pyrimidinyl benzoate chemical class.[1] It is a chiral molecule, and the technical grade material is used as a racemic mixture.[2]

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name 7-(4,6-dimethoxypyrimidin-2-yl)sulfanyl-3-methyl-3H-2-benzofuran-1-onePubChem[3]
CAS Number 135186-78-6PubChem[3]
Molecular Formula C₁₅H₁₄N₂O₄SPubChem[3]
Molecular Weight 318.35 g/mol PubChem
SMILES CC1C2=C(C(=CC=C2)SC3=NC(=CC(=N3)OC)OC)C(=O)O1PubChem
InChI InChI=1S/C15H14N2O4S/c1-8-9-5-4-6-10(13(9)14(18)21-8)22-15-16-11(19-2)7-12(17-15)20-3/h4-8H,1-3H3PubChem
Synonyms CGA 279233, 7-(4,6-Dimethoxypyrimin-2-ylthio)-3-methylisobenzofuran-1(3H)-onePubChem

Physicochemical Properties

The physicochemical properties of this compound influence its environmental fate and behavior. It is characterized by low water solubility and is semi-volatile.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 159-160 °CChemicalBook
Boiling Point (Predicted) 555.6 ± 60.0 °CChemicalBook
Density (Predicted) 1.39 ± 0.1 g/cm³ChemicalBook
Water Solubility Data not available
pKa (Predicted) -0.47 ± 0.50ChemicalBook
Vapor Pressure Data not available
Octanol-Water Partition Coefficient (LogP) Data not available

Mechanism of Action

This compound is a selective, systemic herbicide that is primarily absorbed by the roots of plants. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. The inhibition of ALS disrupts protein synthesis and cell division, ultimately leading to plant death.

Branched-Chain Amino Acid Biosynthesis Pathway

The following diagram illustrates the branched-chain amino acid biosynthesis pathway in plants and indicates the point of inhibition by this compound.

BCAA_Pathway cluster_0 Mitochondria / Chloroplast cluster_legend Legend Pyruvate Pyruvate acetolactate α-Acetolactate Pyruvate->acetolactate ALS/AHAS Threonine Threonine alpha_ketobutyrate α-Ketobutyrate Threonine->alpha_ketobutyrate Threonine deaminase acetohydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_ketobutyrate->acetohydroxybutyrate ALS/AHAS dihydroxy_isovalerate α,β-Dihydroxyisovalerate acetolactate->dihydroxy_isovalerate KARI dihydroxy_methylvalerate α,β-Dihydroxy-β-methylvalerate acetohydroxybutyrate->dihydroxy_methylvalerate KARI keto_isovalerate α-Ketoisovalerate dihydroxy_isovalerate->keto_isovalerate DHAD keto_methylvalerate α-Keto-β-methylvalerate dihydroxy_methylvalerate->keto_methylvalerate DHAD Valine Valine keto_isovalerate->Valine BCAT keto_isocaproate α-Ketoisocaproate keto_isovalerate->keto_isocaproate IPMS Isoleucine Isoleucine keto_methylvalerate->Isoleucine BCAT Leucine Leucine keto_isocaproate->Leucine BCAT ALS_AHAS Acetolactate Synthase (ALS/AHAS) This compound This compound This compound->ALS_AHAS Inhibition Enzyme Enzyme Inhibitor Inhibitor Product Amino Acid Metabolite Metabolite

Caption: Branched-chain amino acid biosynthesis pathway and this compound's point of inhibition.

Metabolism and Environmental Fate

Plant Metabolism

The metabolism of herbicides in plants is a key factor in their selectivity. In rice, detoxification of herbicides often involves oxidative reactions (such as hydroxylation and dealkylation), hydrolysis, and subsequent conjugation with glucose or glutathione. While specific metabolic pathways for this compound in rice are not extensively detailed in the available literature, it is likely that similar detoxification mechanisms are involved, leading to its selectivity.

Environmental Degradation

The persistence of a pesticide in the environment is often described by its half-life, the time it takes for 50% of the applied amount to degrade. While specific half-life data for this compound is limited, it is reported to be non-persistent in soil systems. The degradation of pesticides in the environment can occur through microbial and photochemical processes.

  • Microbial Degradation: Soil microorganisms play a significant role in the breakdown of pesticides. For pyrethroid-like structures, the initial step of biodegradation is often the hydrolysis of the ester bond by esterase enzymes found in various bacteria and fungi.

  • Photodegradation: Sunlight can also contribute to the degradation of pesticides on soil surfaces and in water. The rate of photodegradation is influenced by the intensity of light and the presence of photosensitizing agents.

Ecotoxicology

This compound poses a potential risk to non-target organisms. It is reported to be moderately toxic to birds, fish, and honeybees, with a more significant risk to aquatic invertebrates.

Table 3: Ecotoxicological Data for this compound

OrganismEndpointValueSource
Daphnia magna (Water flea) 48h EC₅₀>1.8 mg/LPubChem
Fish (species not specified) 96h LC₅₀>1.8 mg/LPubChem
Algae (species not specified) 72h EC₅₀>1.8 mg/LPubChem

GHS hazard statements indicate that this compound may cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.

Experimental Protocols

Herbicide Efficacy Testing in Rice

The following is a generalized protocol for evaluating the efficacy of a herbicide like this compound in a paddy field setting.

Efficacy_Testing_Workflow cluster_workflow Herbicide Efficacy Experimental Workflow A 1. Experimental Design - Randomized Complete Block Design - Treatments: Different rates of this compound, Weed-free control, Weedy check - Replicates: 3-4 B 2. Field Preparation - Puddling and leveling of paddy fields A->B C 3. Rice Transplanting - Transplanting of rice seedlings B->C D 4. Herbicide Application - Application of this compound at specified rates and growth stage of weeds C->D E 5. Data Collection - Weed density and biomass at different intervals (e.g., 30, 60, 90 DAT) - Crop phytotoxicity ratings - Yield and yield components at harvest D->E F 6. Statistical Analysis - Analysis of Variance (ANOVA) - Mean comparison tests (e.g., DMRT, LSD) E->F G 7. Conclusion - Determination of optimal application rate for effective weed control and crop safety F->G

Caption: A generalized workflow for testing the efficacy of a rice herbicide.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound like this compound on the ALS enzyme in vitro.

Methodology:

  • Enzyme Extraction:

    • Homogenize young, actively growing plant tissue (from a susceptible weed species) in an extraction buffer containing cofactors (e.g., FAD, thiamine pyrophosphate) and protease inhibitors.

    • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the enzyme extract, substrate (pyruvate), and various concentrations of the inhibitor (this compound).

    • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific duration.

    • Stop the reaction by adding acid (e.g., H₂SO₄). This also catalyzes the conversion of the enzymatic product, acetolactate, to acetoin.

  • Quantification:

    • Add creatine and α-naphthol to the reaction mixture and incubate to allow for color development (Voges-Proskauer reaction).

    • Measure the absorbance of the colored product (acetoin complex) at a specific wavelength (e.g., 530 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control without the inhibitor.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Residue Analysis

Analytical methods for determining this compound residues in environmental and biological samples typically involve chromatographic techniques coupled with mass spectrometry.

General Procedure:

  • Extraction: Extraction of this compound from the sample matrix (e.g., soil, water, plant tissue) using an appropriate organic solvent.

  • Clean-up: Removal of interfering co-extractives from the sample extract using techniques such as solid-phase extraction (SPE).

  • Analysis: Quantification of this compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a mass spectrometer (MS) or a tandem mass spectrometer (MS/MS).

Conclusion

This compound is an effective herbicide for weed control in rice, acting through the specific inhibition of the ALS enzyme. Its physicochemical properties suggest low persistence in the soil. However, its potential toxicity to aquatic invertebrates necessitates careful management to minimize environmental impact. This guide provides a foundational understanding of this compound for researchers and professionals in the agrochemical and life sciences fields. Further research into its specific metabolic pathways in plants and degradation kinetics in various environmental matrices would provide a more complete picture of its behavior and impact.

References

Laboratory-Scale Synthesis of Pyriftalid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a modern and efficient laboratory-scale synthesis pathway for Pyriftalid. The described method is based on a concise five-step process starting from 3-nitrophthalic acid, which avoids hazardous reagents and improves overall yield and purity.[1][2]

I. Overview of the Synthesis Pathway

The optimized synthesis of this compound can be achieved in five main steps, with an overall yield of approximately 68% and a final purity exceeding 99.8%.[1][2] This route features the direct introduction of a mercapto group by substituting a nitro group, which is a key improvement over previous methods that involved hazardous catalytic hydrogenation and diazotization reactions.[1]

The general workflow for the synthesis is outlined below:

Synthesis_Workflow Start Starting Material: 3-Nitrophthalic Acid Step1 Step 1: Reaction with Acetic Anhydride Start->Step1 Intermediate1 Intermediate: 3-Nitrophthalic Anhydride Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 Intermediate: 3-Nitro-1(3H)-isobenzofuranone Step2->Intermediate2 Step3 Step 3: Nitro Substitution Intermediate2->Step3 Intermediate3 Intermediate: 7-Mercapto-3-methylisobenzofuran-1(3H)-one Step3->Intermediate3 Step4 Step 4: Condensation Intermediate3->Step4 Crude_this compound Crude this compound Step4->Crude_this compound Step5 Step 5: Purification Crude_this compound->Step5 Final_Product Final Product: This compound Step5->Final_Product

Caption: General workflow for the five-step synthesis of this compound.

II. Detailed Synthesis Pathway

The following diagram illustrates the chemical transformations involved in the synthesis of this compound from 3-nitrophthalic acid.

Pyriftalid_Synthesis cluster_start Starting Material cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 cluster_step4 Step 4 3-Nitrophthalic Acid 3-Nitrophthalic Acid 3-Nitrophthalic Anhydride 3-Nitrophthalic Anhydride 3-Nitrophthalic Acid->3-Nitrophthalic Anhydride Acetic Anhydride 3-Nitro-1(3H)-isobenzofuranone 3-Nitro-1(3H)-isobenzofuranone 3-Nitrophthalic Anhydride->3-Nitro-1(3H)-isobenzofuranone Reduction 7-Mercapto-3-methylisobenzofuran-1(3H)-one 7-Mercapto-3-methylisobenzofuran-1(3H)-one 3-Nitro-1(3H)-isobenzofuranone->7-Mercapto-3-methylisobenzofuran-1(3H)-one Na2S, S This compound This compound 7-Mercapto-3-methylisobenzofuran-1(3H)-one->this compound 4,6-dimethoxy-2- (methylsulfonyl)pyrimidine

Caption: Chemical reaction pathway for the synthesis of this compound.

III. Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the this compound synthesis.

StepReactionKey ReagentsSolventYield (%)Purity (%)
1 & 2Formation of 3-Nitro-1(3H)-isobenzofuranone from 3-Nitrophthalic AcidAcetic Anhydride, Reducing AgentToluene/H₂O (biphasic)~90% (for similar reductions)Not specified in abstract
3Nitro to Mercapto Group ConversionSodium Sulfide (Na₂S), Sulfur (S)DMFHighHigh
4Condensation to form this compound4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, TriphenylphosphineIsopropanol9299.43
5Purification-Isopropanol9799.88
Overall - - - 68 99.88

Note: The yield for steps 1 & 2 is an estimation based on reported yields for similar reduction processes of related compounds. The primary source focuses on the novel aspects of steps 3 and 4.

IV. Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 3: Synthesis of 7-Mercapto-3-methylisobenzofuran-1(3H)-one (from 3-Nitro-1(3H)-isobenzofuranone)

This step is crucial as it involves the direct substitution of the nitro group with a mercapto group.

  • Reagent Preparation: In a suitable reaction vessel, a mixture of 44 wt % sodium sulfide (Na₂S·xH₂O) and elemental sulfur is prepared in dimethylformamide (DMF).

  • Reaction Initiation: The mixture is stirred, leading to the formation of sodium polysulfide (Na₂Sₙ), indicated by a color change from colorless to brown and then to black. This premixing is important for improved reaction selectivity.

  • Addition of Starting Material: 3-Nitro-1(3H)-isobenzofuranone is added to the reaction mixture.

  • Reaction Conditions: The reaction is carried out at a controlled temperature to ensure the selective substitution of the nitro group.

  • Work-up and Isolation: Upon completion of the reaction, the product, 7-mercapto-3-methylisobenzofuran-1(3H)-one, is isolated with high purity.

Step 4: Synthesis of this compound

This is the final condensation step to yield this compound.

  • Reaction Setup: 7-Mercapto-3-methylisobenzofuran-1(3H)-one is dissolved in isopropanol.

  • Addition of Reagents: 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is added to the solution. Triphenylphosphine is also added to prevent the oxidation of the thiol to a disulfide.

  • Reaction Conditions: The reaction mixture is stirred, likely at an elevated temperature, until the reaction is complete as monitored by a suitable analytical technique (e.g., HPLC).

  • Isolation of Crude Product: The crude this compound is isolated from the reaction mixture, yielding a product with approximately 92% yield and 99.43% purity. The main impurities are residual 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine and triphenylphosphine sulfide.

Step 5: Purification of this compound
  • Slurrying: The crude this compound is slurried in isopropanol.

  • Filtration: The solid is collected by filtration.

  • Drying: The purified this compound is dried to yield the final product with a purity of 99.88%.

V. Alternative Synthesis of a Key Intermediate

An alternative method for the synthesis of 7-amino-3-methylisobenzofuran-1(3H)-one, a precursor to the mercapto intermediate, involves a one-step catalytic hydrogenation.

Intermediate_Synthesis cluster_start Starting Material cluster_product Product Triethylammonium salt of \n2-acetyl-6-nitrobenzoic acid Triethylammonium salt of 2-acetyl-6-nitrobenzoic acid 7-amino-3-methylisobenzofuran-1(3H)-one 7-amino-3-methylisobenzofuran-1(3H)-one Triethylammonium salt of \n2-acetyl-6-nitrobenzoic acid->7-amino-3-methylisobenzofuran-1(3H)-one Catalytic Hydrogenation (e.g., Raney-Ni) Toluene/H₂O

Caption: Alternative synthesis of a key this compound intermediate.

This process utilizes a biphasic solvent system of toluene and water, which allows for the separation of the product as it is formed, thus preventing over-reduction. This method, however, is part of an older synthesis route that the primary described pathway aims to improve upon by avoiding catalytic hydrogenation.

References

Pyriftalid's Herbicidal Activity Spectrum in Rice Paddies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyriftalid is a post-emergence herbicide belonging to the pyrimidinyl benzoate chemical class, which functions by inhibiting the acetolactate synthase (ALS) enzyme in plants. This inhibition disrupts the biosynthesis of essential branched-chain amino acids, leading to the cessation of cell division and eventual death of susceptible weeds. This technical guide provides a comprehensive overview of the herbicidal activity spectrum of this compound in rice paddies, with a focus on its efficacy against key weed species. While much of the publicly available data involves this compound in combination with other active ingredients, this guide endeavors to delineate its specific contributions to weed management. The document includes a summary of available quantitative data, detailed experimental protocols for efficacy evaluation, and visualizations of the herbicide's mode of action and experimental workflows.

Introduction

Effective weed management is a critical component of successful rice cultivation, directly impacting crop yield and quality. This compound has emerged as a valuable tool for controlling a broad spectrum of weeds in rice paddies, including problematic grasses, sedges, and broadleaf species. Its mode of action, targeting the ALS enzyme, offers high efficacy at low application rates. This guide serves as a technical resource for researchers and professionals in the field of weed science and herbicide development, providing in-depth information on this compound's performance and the methodologies for its evaluation.

Mode of Action: Acetolactate Synthase (ALS) Inhibition

This compound's herbicidal activity stems from its ability to inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS)[1]. ALS is a crucial enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine[1]. This pathway is vital for plant growth and development but is absent in animals, making ALS an effective and selective target for herbicides[1].

The inhibition of ALS by this compound leads to a deficiency in these essential amino acids, which in turn disrupts protein synthesis and cell division, primarily in the meristematic tissues of the plant[2]. The subsequent cessation of growth ultimately results in the death of the susceptible weed.

ALS Inhibition Signaling Pathway This compound This compound ALS Acetolactate Synthase (ALS/AHAS) This compound->ALS BCAA Branched-Chain Amino Acid (Val, Leu, Ile) Biosynthesis ALS->BCAA Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Plant_Death Weed Death Cell_Division->Plant_Death

Fig. 1: Simplified signaling pathway of this compound's mode of action.

Herbicidal Activity Spectrum

This compound demonstrates a broad spectrum of activity against common weeds found in rice paddies. It is particularly effective against annual grasses, sedges, and some broadleaf weeds.

Target Weeds

Key weed species controlled by this compound, often in combination with other herbicides, include:

  • Grasses:

    • Barnyardgrass (Echinochloa crus-galli)

  • Sedges:

    • Cyperus difformis

    • Scirpus maritimus

  • Broadleaf Weeds:

    • Monochoria vaginalis

Quantitative Efficacy Data

The majority of available field trial data for this compound involves its use in combination with other herbicides, most notably Bensulfuron-methyl. These studies demonstrate excellent weed control efficiency.

Target Weed(s)Herbicide CombinationApplication Rate (per ha)Application TimingWeed Control Efficiency (%)Source
Mixed grasses, sedges, and broadleaf weedsThis compound + Bensulfuron-methyl450 ml9 Days After Transplanting (DAT)Not specified, but resulted in significantly higher grain yield
Cyperus difformis, Echinochloa crus-galli, Scirpus maritimus, Monochoria vaginalisThis compound + Bensulfuron-methyl207 ml a.i.1-2 leaf stage of weedsSuppressed weed density and dry masses, increasing grain yield by over 30% compared to unweeded control

Note: The lack of extensive public data on the standalone efficacy of this compound necessitates further research to fully characterize its individual herbicidal spectrum and dose-response relationships for specific weed species.

Experimental Protocols

The following protocols outline the general methodologies for conducting greenhouse and field trials to evaluate the efficacy of this compound.

Greenhouse Pot Experiment for Efficacy Evaluation

This protocol is designed to assess the dose-response of target weeds to this compound under controlled conditions.

Greenhouse Efficacy Trial Workflow cluster_prep Preparation cluster_treatment Treatment Application cluster_post_treatment Post-Treatment A Soil Preparation (Sieved & Homogenized) B Pot Filling A->B C Weed Seed Sowing B->C D Germination & Growth (to 2-3 leaf stage) C->D F Foliar Spray Application (including untreated control) D->F E This compound Stock Solution Preparation (various concentrations) E->F G Incubation in Greenhouse (Controlled Conditions) F->G H Data Collection (Visual Injury, Biomass) G->H I Data Analysis (Dose-Response Curves) H->I

Fig. 2: Workflow for a greenhouse-based herbicide efficacy trial.

Methodology:

  • Plant Material and Growth Conditions:

    • Collect seeds of target weed species (e.g., Echinochloa crus-galli, Cyperus difformis, Monochoria vaginalis).

    • Prepare a standardized soil mix (e.g., loam, sand, and peat in a 2:1:1 ratio) and sterilize it.

    • Fill plastic pots (e.g., 10 cm diameter) with the soil mix.

    • Sow a predetermined number of seeds of a single weed species per pot and cover lightly with soil.

    • Water the pots and place them in a greenhouse with controlled temperature (e.g., 28/22°C day/night), humidity (e.g., 60-70%), and photoperiod (e.g., 12 hours).

    • Allow the weeds to grow to the 2-3 leaf stage.

  • Herbicide Application:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone with a surfactant).

    • Create a series of dilutions to achieve the desired range of application rates (e.g., 0, 25, 50, 100, 200, 400 g a.i./ha). An untreated control (solvent only) must be included.

    • Apply the herbicide solutions as a foliar spray using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 300 L/ha).

  • Data Collection and Analysis:

    • Return the treated plants to the greenhouse.

    • Visually assess weed control or phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (0% = no effect, 100% = complete kill).

    • At the final assessment, harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 72 hours) and record the dry weight.

    • Calculate the percent reduction in biomass compared to the untreated control.

    • Analyze the data using appropriate statistical methods to determine the dose-response relationship and calculate values such as GR50 (the dose required to reduce growth by 50%).

Field Trial for Efficacy and Crop Safety Evaluation

This protocol is for assessing the performance of this compound under real-world field conditions in a transplanted rice system.

Field Trial Workflow cluster_setup Trial Setup cluster_application Treatment Application cluster_assessment Data Collection & Analysis A Site Selection & Land Preparation B Experimental Design (e.g., RCBD) A->B C Plot Demarcation B->C D Rice Transplanting C->D F Application at Target Stage (e.g., 9 DAT, 1-2 leaf stage of weeds) D->F E Herbicide Preparation (this compound +/- tank-mix partners) E->F H Weed Density & Biomass (e.g., 30 & 60 DAT) F->H I Crop Phytotoxicity Assessment F->I G Inclusion of Controls (Weedy & Weed-Free) J Yield & Yield Components (at harvest) H->J K Statistical Analysis (ANOVA, Mean Separation) H->K I->K J->K

Fig. 3: General workflow for a field-based herbicide efficacy and crop safety trial.

Methodology:

  • Experimental Site and Design:

    • Select a field with a known history of infestation by the target weed species.

    • Prepare the land according to standard local practices for transplanted rice.

    • Lay out the experiment in a Randomized Complete Block Design (RCBD) with at least three replications.

    • Individual plot sizes should be adequate for representative sampling (e.g., 5m x 4m).

    • Transplant rice seedlings at the appropriate age and spacing.

  • Treatments and Application:

    • The treatments should include a range of this compound application rates, a weedy check (untreated), and a weed-free check (maintained by hand weeding).

    • Apply the herbicides at the specified timing, such as a certain number of days after transplanting (DAT) or at a specific weed growth stage, using a calibrated knapsack sprayer with a specific nozzle type to ensure uniform coverage.

  • Data Collection:

    • Weed Data: At selected intervals (e.g., 30 and 60 DAT), record weed density (number of individuals per species per unit area) and weed biomass (dry weight per unit area) from randomly placed quadrats within each plot.

    • Crop Phytotoxicity: Visually assess any injury to the rice plants at regular intervals after herbicide application, using a standardized rating scale.

    • Yield and Yield Components: At crop maturity, harvest the rice from a designated net plot area within each plot. Record grain yield, straw yield, and other relevant yield components (e.g., number of panicles per hill, number of grains per panicle, 1000-grain weight).

  • Data Analysis:

    • Calculate Weed Control Efficiency (WCE) using the formula: WCE (%) = [(WDC - WDT) / WDC] * 100, where WDC is the weed dry weight in the control plot and WDT is the weed dry weight in the treated plot.

    • Subject the collected data to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.

    • Use a suitable mean separation test (e.g., Tukey's HSD) to compare treatment means.

Conclusion

This compound is an effective ALS-inhibiting herbicide with a broad spectrum of activity against key weeds in rice paddies. While it is often used in combination with other herbicides to enhance its spectrum and manage resistance, its core activity provides a strong foundation for weed control programs. The information and protocols presented in this guide offer a framework for researchers and professionals to further investigate and utilize this compound in the development of sustainable weed management strategies for rice production. Further research focusing on the standalone efficacy of this compound is crucial for a more complete understanding of its potential.

References

The Bioavailability and Uptake of Pyriftalid in Weeds: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of publicly available research currently limits a detailed quantitative analysis of Pyriftalid's bioavailability and uptake in specific weed species. This technical guide, therefore, synthesizes the available information on this compound and supplements it with established principles of herbicide uptake, translocation, and the mechanism of action for acetohydroxyacid synthase (AHAS) inhibitors to provide a foundational understanding for researchers, scientists, and drug development professionals.

This compound is a herbicide primarily used for controlling grass weeds in rice cultivation. Its mode of action is the inhibition of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition ultimately leads to the cessation of growth and death of susceptible weeds. Available information indicates that this compound is predominantly taken up by the roots of the plant from the soil.

General Principles of Herbicide Bioavailability and Uptake

The journey of a soil-applied herbicide like this compound from the environment into the plant is a complex process governed by various factors. The bioavailability of the herbicide in the soil solution is influenced by its physicochemical properties, soil composition (organic matter, clay content), and environmental conditions (pH, moisture). Once in the soil solution, the herbicide can be absorbed by the plant roots, primarily through passive diffusion driven by the concentration gradient between the soil water and the root cells.

Experimental Protocols for Herbicide Uptake and Translocation

Table 1: General Experimental Protocols for Herbicide Uptake and Translocation Studies
Experimental StageMethodologyDetails
Plant Material Weed Species CultivationWeeds of interest (e.g., Echinochloa crus-galli) are grown from seed in a controlled environment (greenhouse or growth chamber) in pots containing a defined soil type or hydroponic solution.
Herbicide Application Root ApplicationA known concentration of the herbicide (often radiolabeled for tracking) is applied to the soil or nutrient solution.
Foliar ApplicationFor comparative studies, a defined amount of herbicide can be applied to a specific leaf surface to assess foliar uptake and subsequent translocation.
Uptake and Translocation Measurement Timed HarvestPlants are harvested at various time points after herbicide application (e.g., 6, 12, 24, 48, 72 hours).
Sample SectioningHarvested plants are separated into different parts: roots, shoots (stems and leaves), and sometimes further dissected into individual leaves or meristematic regions.
QuantificationThe concentration of the herbicide in each plant part is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Scintillation Counting (for radiolabeled compounds).
Data Analysis Uptake CalculationThe amount of herbicide absorbed is calculated as a percentage of the total amount applied.
Translocation AssessmentThe distribution of the herbicide within the plant is expressed as the percentage of the total absorbed herbicide found in each plant part.

Visualization of Key Processes

To conceptualize the processes involved in this compound's action, the following diagrams illustrate a general experimental workflow for a herbicide uptake study and the established signaling pathway for AHAS-inhibiting herbicides.

G General Experimental Workflow for Herbicide Uptake Study cluster_0 Preparation cluster_1 Application cluster_2 Incubation & Harvest cluster_3 Analysis cluster_4 Results A Weed Cultivation C Root or Foliar Application A->C B Herbicide Solution (with Radiolabel) B->C D Timed Incubation C->D E Plant Harvest D->E F Sample Sectioning (Root, Shoot, etc.) E->F G Quantification (HPLC, LSC) F->G H Data Analysis (Uptake & Translocation %) G->H

Caption: A generalized workflow for studying herbicide uptake in weed species.

Caption: The inhibitory effect of this compound on the AHAS enzyme.

Future Research Directions

The lack of specific data on this compound highlights a critical knowledge gap. Future research should focus on:

  • Quantitative Uptake and Translocation Studies: Utilizing radiolabeled this compound to determine its absorption rates, translocation patterns, and accumulation in various weed species, particularly economically important ones like Echinochloa spp.

  • Bioavailability in Different Soil Types: Investigating how soil properties affect the availability of this compound for root uptake.

  • Metabolism Studies: Identifying the metabolic fate of this compound within different weed species to understand potential mechanisms of resistance.

  • Comparative Studies: Comparing the uptake and efficacy of this compound with other AHAS-inhibiting herbicides to better understand its relative performance.

By addressing these research areas, a more comprehensive understanding of this compound's bioavailability and uptake can be achieved, leading to more effective and sustainable weed management strategies.

Pyriftalid's Mode of Action as an Acetolactate Synthase (ALS) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyriftalid is a potent herbicide that belongs to the pyrimidinyl(thio)benzoate class of acetolactate synthase (ALS) inhibitors. Its herbicidal efficacy stems from the targeted inhibition of acetolactate synthase (EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the mode of action of this compound, detailing its biochemical mechanism, and presenting relevant data and experimental methodologies. A key distinction is made to clarify that the "ALS" enzyme has no relation to Amyotrophic Lateral Sclerosis, the neurodegenerative disease.

Introduction: The Role of Acetolactate Synthase

Acetolactate synthase is a vital enzyme found in plants, bacteria, fungi, and archaea, but not in animals.[1] This exclusivity makes it an ideal target for the development of selective herbicides. ALS catalyzes the initial and rate-limiting step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1] These amino acids are fundamental building blocks for protein synthesis and are crucial for plant growth and development. By inhibiting ALS, this compound disrupts protein synthesis, leading to the cessation of cell division and ultimately, plant death.[2] this compound is primarily absorbed by the roots and translocated to the growing points of the plant where ALS activity is highest.

Biochemical Pathway and this compound's Mechanism of Inhibition

The biosynthesis of branched-chain amino acids is a multi-step enzymatic pathway. This compound acts as a non-competitive inhibitor of ALS. This means it does not bind to the active site of the enzyme where the substrate (pyruvate or α-ketobutyrate) binds. Instead, it binds to a separate regulatory site on the enzyme.[3] This binding event induces a conformational change in the enzyme's structure, which in turn reduces the enzyme's affinity for its natural substrates, thereby inhibiting its catalytic activity.

BCAA_Synthesis_Inhibition cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition by this compound Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Threonine Threonine alphaKB α-Ketobutyrate Threonine->alphaKB Threonine Deaminase alphaKB->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Intermediates1 Intermediate Steps Acetolactate->Intermediates1 Intermediates2 Intermediate Steps Acetohydroxybutyrate->Intermediates2 Valine Valine Intermediates1->Valine Leucine Leucine Intermediates1->Leucine Isoleucine Isoleucine Intermediates2->Isoleucine Protein Protein Synthesis & Plant Growth Valine->Protein Leucine->Protein Isoleucine->Protein This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->ALS

Figure 1. Inhibition of the branched-chain amino acid synthesis pathway by this compound.

Quantitative Analysis of ALS Inhibition

Herbicide ClassHerbicide ExampleTarget OrganismIC50 ValueKi ValueReference
Pyrimidinyl BenzoateBispyribac-sodiumRiceNot ReportedNot Reported[4]
Pyrimidinyl BenzoatePyrithiobac-sodiumCottonNot ReportedNot Reported
SulfonylureaChlorsulfuronPisum sativum18-36 nMNot Reported
ImidazolinoneImazapicBrassica napus1.32 µM / 3.70 µMNot Reported

Table 1. Reported IC50 and Ki values for various ALS-inhibiting herbicides. Data specific to this compound is not publicly available.

Experimental Protocols

In Vitro ALS Enzyme Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of this compound on ALS activity, which can be adapted to determine IC50 values.

ALS_Assay_Workflow cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_detection Detection & Analysis Plant_Material 1. Homogenize fresh plant tissue (e.g., young leaves) in extraction buffer. Centrifuge1 2. Centrifuge homogenate to remove cell debris. Plant_Material->Centrifuge1 Supernatant 3. Collect supernatant containing crude enzyme extract. Centrifuge1->Supernatant Protein_Quant 4. Determine protein concentration (e.g., Bradford assay). Supernatant->Protein_Quant Add_Enzyme 7. Initiate reaction by adding the enzyme extract. Protein_Quant->Add_Enzyme Reaction_Mix 5. Prepare reaction mixture containing: - Phosphate buffer - Pyruvate (substrate) - MgCl2, TPP, FAD (cofactors) Add_Inhibitor 6. Add varying concentrations of This compound (or solvent control). Reaction_Mix->Add_Inhibitor Add_Inhibitor->Add_Enzyme Incubate 8. Incubate at a controlled temperature (e.g., 37°C). Add_Enzyme->Incubate Stop_Reaction 9. Stop the reaction by adding acid (e.g., H2SO4). Incubate->Stop_Reaction Decarboxylation 10. Heat to decarboxylate acetolactate to acetoin. Stop_Reaction->Decarboxylation Color_Dev 11. Add creatine and α-naphthol for color development. Decarboxylation->Color_Dev Spectro 12. Measure absorbance at ~530 nm. Color_Dev->Spectro Analysis 13. Calculate % inhibition and determine IC50 value. Spectro->Analysis

Figure 2. Workflow for an in vitro ALS enzyme inhibition assay.

Methodology:

  • Enzyme Extraction: Homogenize young, actively growing plant tissue in a suitable extraction buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, substrate (pyruvate), and necessary cofactors (MgCl2, thiamine pyrophosphate, and FAD).

  • Inhibition Assay: Aliquot the reaction mixture into microcentrifuge tubes. Add varying concentrations of this compound (dissolved in a suitable solvent) to the tubes. A control group should receive only the solvent.

  • Enzyme Reaction: Initiate the reaction by adding the enzyme extract to each tube. Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding acid (e.g., H2SO4). Heat the samples to facilitate the decarboxylation of the product, acetolactate, to acetoin. Add creatine and α-naphthol and incubate to allow for color development.

  • Data Analysis: Measure the absorbance of the colored product using a spectrophotometer. Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value by plotting inhibition versus inhibitor concentration.

Whole-Plant Herbicidal Activity Bioassay

This protocol describes a general method to assess the herbicidal efficacy of this compound on whole plants.

Plant_Bioassay_Workflow cluster_setup Experimental Setup cluster_treatment Herbicide Application cluster_evaluation Evaluation and Data Collection Soil_Prep 1. Prepare pots with a standardized herbicide-free soil mix. Planting 2. Sow seeds of a susceptible plant species. Soil_Prep->Planting Germination 3. Allow plants to grow to a specific stage (e.g., 2-3 leaf stage). Planting->Germination Application 5. Apply the herbicide solutions to the plants (foliar or soil application). Germination->Application Herbicide_Prep 4. Prepare a range of this compound concentrations in a spray solution. Herbicide_Prep->Application Growth_Period 7. Maintain plants in a controlled environment (greenhouse). Application->Growth_Period Control 6. Treat a control group with the spray solution lacking the herbicide. Control->Application Visual_Assess 8. Visually assess herbicidal symptoms (e.g., chlorosis, necrosis, stunting) at set time points. Growth_Period->Visual_Assess Biomass 9. At the end of the experiment, harvest above-ground biomass and measure fresh or dry weight. Visual_Assess->Biomass Data_Analysis 10. Analyze the data to determine the effective dose (e.g., GR50). Biomass->Data_Analysis

Figure 3. Workflow for a whole-plant herbicidal activity bioassay.

Methodology:

  • Plant Growth: Grow a susceptible plant species in pots containing a standardized, herbicide-free soil medium under controlled environmental conditions (e.g., greenhouse).

  • Herbicide Application: Once the plants have reached a specific growth stage (e.g., 2-3 true leaves), apply different concentrations of this compound. The application can be a foliar spray or a soil drench, depending on the desired experimental conditions. A control group should be treated with the formulation blank (without this compound).

  • Evaluation: Maintain the treated plants in the controlled environment for a period of 2-3 weeks.

  • Data Analysis: Analyze the biomass data to determine the dose of this compound required to cause a 50% reduction in plant growth (GR50).

Conclusion

This compound is an effective herbicide that functions through the non-competitive inhibition of acetolactate synthase, a key enzyme in the biosynthesis of essential branched-chain amino acids in plants. Its mode of action provides a selective means of weed control. While specific quantitative data on its inhibitory constants are not widely published, the methodologies outlined in this guide provide a framework for researchers to conduct their own assessments of this compound and other ALS-inhibiting herbicides. Further research to elucidate the precise binding interactions of this compound with the ALS enzyme could aid in the development of new and more effective herbicides and in managing the evolution of herbicide resistance.

References

Toxicological Profile of Pyriftalid on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available toxicological data for the herbicide Pyriftalid on non-target organisms is limited. This guide summarizes the available information and, where data is absent, provides information on a structurally similar compound, Bispyribac-sodium, for comparative purposes. This "read-across" approach offers a potential estimation of toxicity, but it should be interpreted with caution as the toxicological profiles of the two compounds may differ. Furthermore, as specific experimental protocols for this compound studies are not available, this guide details standardized OECD guidelines for ecotoxicological testing.

Introduction to this compound

This compound is a pyrimidinyl(thio)benzoate herbicide used for the control of grass weeds in rice cultivation. Its primary mode of action in target plants is the inhibition of acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids. This enzyme is not present in animals, suggesting that the toxic effects observed in non-target animal species are likely due to off-target mechanisms. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is suspected of causing damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects[1].

Quantitative Toxicological Data

Due to the scarcity of data for this compound, the following tables include data for both this compound where available, and its structural analog, Bispyribac-sodium, for a comparative toxicological overview.

Aquatic Organisms

This compound is recognized as posing a high risk to aquatic invertebrates[2].

SpeciesSubstanceExposure DurationEndpointValue (mg/L)Reference
Daphnia magna (Water Flea)This compound48 hoursEC500.12AERU Factsheet
Daphnia magna (Water Flea)Bispyribac-sodium48 hoursLC50>100[3][4]
Oncorhynchus mykiss (Rainbow Trout)Bispyribac-sodium96 hoursLC50>100[3]
Lepomis macrochirus (Bluegill Sunfish)Bispyribac-sodium96 hoursLC50>100
Sheepshead MinnowBispyribac-sodium96 hoursLC50>100
Mysid ShrimpBispyribac-sodium96 hoursLC50>100
Green AlgaeBispyribac-sodium96 hoursEC500.28
Blue-green AlgaeBispyribac-sodium120 hoursEC50>1.0
Avian Species

This compound is described as being moderately toxic to birds.

SpeciesSubstanceEndpointValue (mg/kg bw)Reference
Colinus virginianus (Bobwhite Quail)Bispyribac-sodiumAcute Oral LD50>2250
Colinus virginianus (Bobwhite Quail)Bispyribac-sodiumDietary LC50>5620 ppm
Anas platyrhynchos (Mallard Duck)Bispyribac-sodiumDietary LC50>5620 ppm
Terrestrial Invertebrates
SpeciesSubstanceExposure DurationEndpointValueReference
Apis mellifera (Honeybee)This compound48 hoursAcute Contact LD50>100 µ g/bee AERU Factsheet
Apis mellifera (Honeybee)Bispyribac-sodium48 hoursAcute Contact LD50>200 µ g/bee
Eisenia fetida (Earthworm)Bispyribac-sodium14 daysLC50>1000 mg/kg soil

Experimental Protocols

Detailed experimental protocols for the toxicological studies on this compound are not publicly available. Therefore, this section outlines the standardized OECD guidelines that are typically followed for such assessments.

Aquatic Toxicity Testing

OECD 203: Fish, Acute Toxicity Test

This guideline details a method to assess the acute toxicity of a substance to fish.

  • Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

  • Procedure: Fish are exposed to the test substance in water for a 96-hour period. A static, semi-static, or flow-through system can be used. At least five concentrations of the test substance, arranged in a geometric series, are used.

  • Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50 (median lethal concentration), which is the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.

Avian Toxicity Testing

OECD 205: Avian Dietary Toxicity Test

This test is designed to determine the toxicity of a substance when administered to birds in their diet.

  • Test Species: Recommended species include Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

  • Procedure: Birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a normal diet. At least five different concentrations are tested.

  • Observations: Mortality, signs of toxicity, body weight, and food consumption are recorded daily.

  • Endpoint: The main endpoint is the LC50, the concentration in the diet that is lethal to 50% of the birds.

Terrestrial Invertebrate Toxicity Testing

OECD 207: Earthworm, Acute Toxicity Test

This guideline describes a method to assess the acute toxicity of substances to earthworms.

  • Test Species: Eisenia fetida or Eisenia andrei are commonly used.

  • Procedure: The test involves two phases: a preliminary filter paper contact test and a definitive artificial soil test. In the soil test, adult earthworms are kept in a defined artificial soil that has been treated with the test substance. The exposure duration is 14 days.

  • Observations: Mortality and changes in body weight are assessed at 7 and 14 days.

  • Endpoint: The primary endpoint is the LC50, the concentration in the soil that is lethal to 50% of the earthworms.

OECD 213 (Acute Oral Toxicity) & 214 (Acute Contact Toxicity) for Honeybees

These guidelines outline methods for determining the acute toxicity of substances to honeybees.

  • Test Species: Adult worker honeybees (Apis mellifera).

  • Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing the test substance for a defined period.

  • Contact Toxicity (OECD 214): The test substance is applied directly to the dorsal thorax of the bees.

  • Procedure: For both tests, a range of doses is administered to groups of bees. The observation period is typically 48 to 96 hours.

  • Observations: Mortality and any sublethal effects are recorded at specified intervals.

  • Endpoint: The LD50 (median lethal dose), the dose that is lethal to 50% of the bees, is calculated.

Visualizations

Signaling Pathways and Experimental Workflows

As the specific signaling pathway for this compound's toxicity in non-target organisms is not well-defined, a generalized pathway of pesticide-induced oxidative stress in fish is presented. Additionally, a generic workflow for the ecotoxicological risk assessment of pesticides is provided.

G cluster_0 Pesticide-Induced Oxidative Stress in Fish Pesticide Pesticide Exposure (e.g., this compound) ROS Increased Reactive Oxygen Species (ROS) Production Pesticide->ROS Induces Antioxidant_Defense Antioxidant Defense System (e.g., SOD, CAT, GPx) ROS->Antioxidant_Defense Stimulates (initially) / Overwhelms (prolonged exposure) Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Causes Lipid_Peroxidation Lipid Peroxidation Oxidative_Damage->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Damage->Protein_Oxidation DNA_Damage DNA Damage Oxidative_Damage->DNA_Damage Cellular_Dysfunction Cellular Dysfunction and Apoptosis Lipid_Peroxidation->Cellular_Dysfunction Protein_Oxidation->Cellular_Dysfunction DNA_Damage->Cellular_Dysfunction G cluster_1 Generic Workflow for Ecotoxicological Risk Assessment Problem_Formulation Problem Formulation - Identify hazards - Define assessment endpoints Exposure_Assessment Exposure Assessment - Environmental fate - Predicted Environmental  Concentration (PEC) Problem_Formulation->Exposure_Assessment Effects_Assessment Effects Assessment - Toxicity testing (e.g., LC50, LD50) - Predicted No-Effect  Concentration (PNEC) Problem_Formulation->Effects_Assessment Risk_Characterization Risk Characterization - Compare PEC and PNEC - Risk Quotient (RQ = PEC/PNEC) Exposure_Assessment->Risk_Characterization Effects_Assessment->Risk_Characterization Risk_Management Risk Management - Mitigation measures - Regulatory decisions Risk_Characterization->Risk_Management

References

Environmental fate and degradation of Pyriftalid in soil

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Environmental Fate and Degradation of Pyriftalid in Soil

Disclaimer: Publicly available scientific literature and regulatory summaries on the environmental fate and degradation of this compound are limited. Consequently, this guide synthesizes the available information and supplements it with generalized experimental protocols and representative data for similar non-persistent herbicides to provide a comprehensive overview for research and drug development professionals. The degradation pathways and quantitative data presented should be considered illustrative in the absence of specific, publicly available studies on this compound.

Introduction

This compound, identified by the code CGA 279233, is a herbicide used for controlling grass weeds, primarily in rice cultivation.[1] It belongs to the pyrimidinylthio-benzoate class of herbicides. Understanding the environmental fate and degradation of this compound in soil is crucial for assessing its potential environmental impact, including its persistence, mobility, and the formation of any significant metabolites. This technical guide provides a detailed overview of these aspects, intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

This compound functions by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is essential for the synthesis of branched-chain amino acids in plants.[1] Its efficacy as a herbicide is intrinsically linked to its behavior and persistence in the soil environment.

Physicochemical and Environmental Fate Properties

While specific quantitative data from peer-reviewed studies are sparse, general properties of this compound have been reported. It is characterized by low aqueous solubility and is considered semi-volatile.[1] Available information suggests that this compound is not persistent in soil systems.[1]

Table 1: Summary of Known Environmental Fate Characteristics of this compound

PropertyValue/DescriptionReference
Persistence in SoilNon-persistent[1]
Aqueous SolubilityLow
VolatilitySemi-volatile
Bioaccumulation PotentialHigh

Table 2: Illustrative Quantitative Data for a Representative Non-Persistent Herbicide

The following data are not specific to this compound but are representative of a non-persistent herbicide and are provided for comparative and illustrative purposes.

ParameterTypical Value RangeConditions
Soil Aerobic Metabolism DT50 15 - 45 days20-25°C, 40-60% Maximum Water Holding Capacity
Hydrolysis DT50 (pH 7) Stable (> 30 days)25°C
Aqueous Photolysis DT50 1 - 10 daysContinuous irradiation, pH 7
Soil Photolysis DT50 10 - 30 daysContinuous irradiation
Soil Adsorption Koc 200 - 800 L/kg-

Degradation Pathways in Soil

The degradation of this compound in soil is expected to occur through a combination of biotic (microbial) and abiotic (hydrolysis, photolysis) processes. Given its chemical structure, key transformation pathways can be postulated.

Putative Degradation Pathway

The this compound molecule contains ester and thioether linkages, which are susceptible to cleavage. Microbial degradation is likely the primary dissipation route in soil. Hydrolysis of the ester linkage would be a key initial step, leading to the formation of two primary metabolites. Further degradation of these initial products would then proceed, likely involving hydroxylation, cleavage of the pyrimidine ring, and eventual mineralization to carbon dioxide.

Pyriftalid_Degradation This compound This compound Metabolite1 2-mercapto-4,6-dimethoxypyrimidine This compound->Metabolite1 Microbial Cleavage (Thioether) Metabolite2 3-methylphthalide-7-carboxylic acid This compound->Metabolite2 Hydrolysis (Ester Linkage) Metabolite3 Substituted Pyrimidine Metabolites Metabolite1->Metabolite3 Further Degradation Metabolite4 Phthalide-derived Metabolites Metabolite2->Metabolite4 Further Degradation Mineralization CO2 + H2O Metabolite3->Mineralization Metabolite4->Mineralization Soil_Metabolism_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Characterization (pH, Texture, OC%) Soil_Collection->Soil_Characterization Application Apply this compound to Soil Samples Soil_Characterization->Application Radiolabeling Prepare Radiolabeled This compound Solution Radiolabeling->Application Incubation Incubate at Controlled Temp & Moisture Application->Incubation Trapping Trap Volatiles & CO2 Incubation->Trapping Sampling Collect Samples at Intervals Incubation->Sampling Mass_Balance Determine Mass Balance Trapping->Mass_Balance Extraction Solvent Extraction Sampling->Extraction Analysis HPLC / LC-MS Analysis Extraction->Analysis Extraction->Mass_Balance Metabolite_ID Metabolite Identification Analysis->Metabolite_ID Kinetics Calculate DT50/DT90 Analysis->Kinetics Pathway Propose Degradation Pathway Metabolite_ID->Pathway Kinetics->Pathway

References

Pyriftalid: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyriftalid is a post-emergence herbicide that has demonstrated efficacy in controlling a variety of weeds, particularly in rice cultivation.[1] Developed initially by LG Chemical Ltd., Korea, and identified by the reference CGA 279233, it belongs to the pyrimidinylthio-benzoate class of herbicides.[2] Its mode of action is the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols, quantitative data, and visualizations of key pathways and processes.

Discovery and Development History

The development of synthetic pesticides saw a significant surge in the 1940s.[2] Within this context, acetolactate synthase (ALS) inhibitors emerged as a prominent class of herbicides in the early 1980s, valued for their high crop selectivity, low application rates, and favorable toxicological profiles.[2] this compound was developed by LG Chemical Ltd. in Korea for the post-emergence control of weeds in rice fields.[2] The technical grade of this compound is an isomeric mixture, as the molecule possesses chirality.

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound's herbicidal activity stems from its function as an inhibitor of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal for the initial step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. This metabolic pathway is essential for plants, bacteria, algae, and fungi, but is absent in animals, making ALS an effective and selective target for herbicides.

By inhibiting ALS, this compound disrupts the production of these vital amino acids, leading to a cessation of cell division and plant growth, ultimately resulting in the death of the weed. ALS inhibitors are absorbed by both the roots and foliage and are translocated to the growing points of the plant where ALS activity is highest.

Branched-Chain Amino Acid Biosynthesis Pathway

The following diagram illustrates the branched-chain amino acid (BCAA) biosynthesis pathway in plants and the point of inhibition by this compound.

BCAA_pathway cluster_val_leu Valine & Leucine Synthesis cluster_iso Isoleucine Synthesis Pyruvate1 Pyruvate Acetolactate α-Acetolactate Pyruvate1->Acetolactate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate2 Pyruvate Pyruvate2->Acetolactate Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate KARI Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate DHAD Valine Valine Ketoisovalerate->Valine BCAT Leucine Leucine Leucine_path->Leucine Multiple Steps Threonine Threonine Ketobutyrate α-Ketobutyrate Threonine->Ketobutyrate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate Ketobutyrate->Acetohydroxybutyrate Dihydroxymethylvalerate α,β-Dihydroxy-β-methylvalerate Acetohydroxybutyrate->Dihydroxymethylvalerate KARI Ketomethylvalerate α-Keto-β-methylvalerate Dihydroxymethylvalerate->Ketomethylvalerate DHAD Isoleucine Isoleucine Ketomethylvalerate->Isoleucine BCAT Pyruvate3 Pyruvate Pyruvate3->Acetohydroxybutyrate This compound This compound This compound->ALS Inhibition

Caption: Branched-chain amino acid biosynthesis pathway and this compound's point of inhibition.

Quantitative Data

Herbicidal Efficacy
Weed SpeciesHerbicide CombinationApplication RateEfficacyCropReference
Grassy and non-grassy weedsThis compound + Bensulfuron Methyl450 ml/ha at 9 DATHighTransplanted Summer Rice
Echinochloa crus-galli, Cyperus difformis, Scirpus maritimus, Monochoria vaginalisThis compound + Bensulfuron methyl207 ml a.i. ha-1>30% yield increase vs unweeded controlTransplanted Rice
Toxicological Profile

The toxicological data for this compound indicates a low level of acute toxicity.

ParameterSpeciesRouteValueClassificationReference
Acute Oral LD50RatOral>5000 mg/kgSlightly toxic
Acute Dermal LD50RabbitDermal>2000 mg/kgSlightly toxic
Chronic Toxicity (NOAEL) for Pyridate*RatOral10.8 mg/kg/day-

Note: The chronic toxicity data (NOAEL) is for Pyridate, a structurally related herbicide, and is provided here as an estimate in the absence of specific data for this compound.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been developed, with a focus on improving efficiency and safety. A concise and efficient process starts from 3-nitrophthalic acid and involves the direct introduction of a mercapto group by substituting a nitro group using sodium sulfide and elemental sulfur. This method avoids hazardous catalytic reduction and diazotization reactions. The overall yield reported for a five-step synthesis is 68% with a purity of 99.88%.

A detailed experimental protocol for a key step in an alternative synthesis is provided below:

Synthesis of 7,7′-Disulfanediylbis(3-methylisobenzofuran-1(3H)-one) (4)

  • To a reaction vessel, add compound 3 (15.00 g, 77.7 mmol), triethylamine (75 g), potassium thioacetate 6 (10.47 g, 91.6 mmol), and tetrabutylammonium bromide (0.75 g, 2.3 mmol).

  • Heat the reaction mixture sequentially at 50°C for 2 hours, 60°C for 2 hours, and 80°C for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (2:1, v/v).

  • After the reaction is complete, evaporate the solvent under vacuum.

  • To the residue, add dichloromethane (300 g) and water (150 g).

  • Separate the organic layer, wash it three times with water (150 g each), and dry it with sodium sulfate.

  • Filter the solution and evaporate the solvent under vacuum to yield a brown solid (14.2 g).

  • Reslurry the crude product in ethyl acetate (70 g) at ambient temperature for 2 hours.

  • Collect the product by filtration, wash with ethyl acetate, and dry under vacuum to obtain the desired compound 4 as a yellow solid (10.4 g, 75% yield) with a purity of 96%.

Synthesis_Workflow Reactants Compound 3 Triethylamine Potassium Thioacetate Tetrabutylammonium Bromide Heating Sequential Heating (50°C, 60°C, 80°C) Reactants->Heating Monitoring TLC Monitoring Heating->Monitoring Workup Solvent Evaporation Extraction with CH2Cl2/Water Washing and Drying Monitoring->Workup Purification Reslurry in Ethyl Acetate Filtration and Drying Workup->Purification Product Compound 4 (Yellow Solid) Purification->Product

Caption: Workflow for the synthesis of a key this compound intermediate.

Acetolactate Synthase (ALS) Inhibition Assay (General Protocol)

This protocol is a general guideline for determining the inhibitory activity of a compound against ALS.

  • Enzyme Extraction: Extract the ALS enzyme from young, actively growing plant tissue (e.g., shoots of a susceptible weed species) by homogenizing the tissue in an extraction buffer.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the enzyme extract, reaction buffer, and cofactors (e.g., thiamine pyrophosphate, MgCl2, FAD).

    • Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture.

    • Initiate the enzymatic reaction by adding the substrate (pyruvate).

    • Incubate the reaction mixture at a controlled temperature for a specific duration.

    • Stop the reaction by adding acid (e.g., H2SO4). The acid also facilitates the conversion of the reaction product (acetolactate) to acetoin.

    • Add creatine and α-naphthol to the mixture and incubate to allow for color development.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 530 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

ALS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme_Extraction Enzyme Extraction from Plant Tissue Reaction_Mix Prepare Reaction Mixture (Enzyme, Buffer, Cofactors) Enzyme_Extraction->Reaction_Mix Add_Inhibitor Add this compound to Reaction Mix Reaction_Mix->Add_Inhibitor Inhibitor_Prep Prepare Serial Dilutions of this compound Inhibitor_Prep->Add_Inhibitor Add_Substrate Initiate with Pyruvate Add_Inhibitor->Add_Substrate Incubation1 Incubate at Controlled Temperature Add_Substrate->Incubation1 Stop_Reaction Stop with Acid Incubation1->Stop_Reaction Color_Development Add Creatine & α-Naphthol Incubate Stop_Reaction->Color_Development Measure_Absorbance Measure Absorbance (e.g., 530 nm) Color_Development->Measure_Absorbance Calc_Inhibition Calculate % Inhibition Measure_Absorbance->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: General workflow for an in vitro ALS inhibition assay.

Whole-Plant Herbicide Efficacy Assay (General Protocol)

This protocol provides a general framework for assessing the herbicidal efficacy of this compound on target weed species.

  • Plant Growth:

    • Sow seeds of the target weed species (e.g., Echinochloa crus-galli) and a tolerant crop species (e.g., rice) in pots containing a suitable growing medium.

    • Grow the plants in a controlled environment (greenhouse or growth chamber) with standardized conditions for temperature, light, and humidity.

  • Herbicide Application:

    • At a specific growth stage of the weeds (e.g., 2-3 leaf stage), apply this compound at a range of doses.

    • Include an untreated control group for comparison.

    • Apply the herbicide using a calibrated sprayer to ensure uniform coverage.

  • Evaluation:

    • At set time points after treatment (e.g., 7, 14, and 21 days), visually assess the plants for signs of injury, such as chlorosis, necrosis, and stunting.

    • At the end of the experiment, harvest the above-ground biomass of the plants and determine the fresh and/or dry weight.

  • Data Analysis:

    • Calculate the percentage of growth reduction for each dose relative to the untreated control.

    • Plot the percentage of growth reduction against the herbicide dose.

    • Determine the ED50 value (the effective dose that causes a 50% reduction in plant growth) from the dose-response curve.

Conclusion

This compound is a valuable tool in weed management, particularly for rice cultivation, owing to its effective inhibition of the ALS enzyme, a target not present in animals. Its development history, from its origins at LG Chemical Ltd., reflects the ongoing innovation in the field of synthetic herbicides. The synthesis of this compound has been optimized to improve safety and efficiency. While more specific quantitative data on its standalone efficacy and a detailed public development timeline would be beneficial, the available information clearly establishes its mechanism of action and provides a strong basis for its application in agriculture. Further research could focus on elucidating the molecular interactions between this compound and the ALS enzyme from various weed species to better understand and manage the potential for herbicide resistance.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Pyriftalid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the analysis of the herbicide Pyriftalid using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed for the quantification of this compound in various sample matrices, particularly in agricultural and environmental samples. This document provides the necessary chromatographic conditions, sample preparation procedures, and expected performance characteristics. The protocols are intended to serve as a robust starting point for method development and validation in research and quality control laboratories.

Introduction

This compound is a herbicide used for the control of grass weeds in rice cultivation.[1] Its mode of action involves the inhibition of amino acid biosynthesis in target weeds. The monitoring of this compound residues in environmental samples and agricultural products is crucial to ensure food safety and environmental protection. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of pesticide residues due to its sensitivity, specificity, and versatility.[2] This application note outlines a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the separation and quantification of this compound. Based on available LC-MS data for this compound, a C18 column is suitable for its analysis.[3] The following conditions are recommended as a starting point for method development.

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV-Vis detector
Column TSKgel ODS-100S (C18), 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B5-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm (A UV scan of a this compound standard is recommended to determine the optimal wavelength)
Expected Retention Time Approximately 14-15 minutes[3]

Method Validation Parameters (Typical)

The following table summarizes the typical performance characteristics that should be evaluated during the validation of this analytical method. The values provided are indicative for pesticide residue analysis and must be experimentally determined.

ParameterTypical Range/Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 - 0.05 mg/L
Limit of Quantification (LOQ) 0.03 - 0.15 mg/L
Accuracy (Recovery) 80 - 120%
Precision (RSD%) < 15%

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (50:50 water:acetonitrile) to concentrations ranging from 0.1 mg/L to 10 mg/L. These solutions will be used to construct the calibration curve.

Sample Preparation (QuEChERS Method for Rice)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: Weigh 10 g of a representative homogenized rice sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Homogenization 1. Homogenization Extraction 2. Extraction (Acetonitrile + QuEChERS salts) Homogenization->Extraction Cleanup 3. d-SPE Cleanup (MgSO4, PSA, C18) Extraction->Cleanup Filtration 4. Filtration Cleanup->Filtration Injection 5. HPLC Injection Filtration->Injection Separation 6. Chromatographic Separation (C18 Column) Injection->Separation Detection 7. UV Detection Separation->Detection Data_Analysis 8. Data Analysis (Quantification) Detection->Data_Analysis

Caption: Workflow for this compound analysis.

Logical_Relationship cluster_factors Influencing Factors Resolution Peak Resolution Mobile_Phase Mobile Phase Composition (% Acetonitrile) Mobile_Phase->Resolution Flow_Rate Flow Rate Flow_Rate->Resolution Column_Chem Column Chemistry (e.g., C18) Column_Chem->Resolution Temperature Column Temperature Temperature->Resolution

References

Application Note: Determination of Pyriftalid Residues in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide Pyriftalid in environmental samples, such as soil and water, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation, including extraction and clean-up, followed by optimized GC-MS conditions for the selective detection and quantification of this compound. This method is intended for use by researchers, scientists, and professionals in the fields of environmental monitoring and drug development.

Introduction

This compound is a herbicide used for the control of various weeds.[1] Its presence and persistence in the environment are of increasing concern, necessitating reliable analytical methods for its detection at trace levels. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a suitable technique for the analysis of semi-volatile compounds like this compound in complex matrices.[1] This document provides a comprehensive protocol for the analysis of this compound, from sample collection to data interpretation.

Chemical Properties of this compound

PropertyValueReference
IUPAC Name7-(4,6-dimethoxypyrimidin-2-yl)sulfanyl-3-methyl-3H-2-benzofuran-1-one[2]
Molecular FormulaC₁₅H₁₄N₂O₄S[2]
Molecular Weight318.3 g/mol [1]
CAS Number135186-78-6

Experimental Protocol

Sample Preparation

1.1. Water Samples (Solid-Phase Extraction - SPE)

  • Filtration: Filter water samples through a 0.45 µm glass fiber filter to remove suspended particles.

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the retained this compound from the cartridge with 10 mL of ethyl acetate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

1.2. Soil and Sediment Samples (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.

  • Homogenization: Homogenize 10 g of the soil/sediment sample. For dry samples, add an appropriate amount of water to achieve hydration.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract: Transfer the cleaned supernatant into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis

2.1. Instrumentation

A gas chromatograph equipped with a mass selective detector is used for the analysis.

2.2. GC-MS Conditions

ParameterCondition
Gas Chromatograph
GC ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 80°C, hold for 1 min, ramp to 200°C at 20°C/min, then ramp to 280°C at 10°C/min, and hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)To be determined from the mass spectrum of a this compound standard. Suggested ions could include the molecular ion and major fragment ions.
Calibration and Quantification

Prepare a series of calibration standards of this compound in a suitable solvent (e.g., ethyl acetate) at concentrations ranging from 10 to 500 ng/mL. Inject the standards into the GC-MS system and construct a calibration curve by plotting the peak area against the concentration. The concentration of this compound in the samples can then be determined from this calibration curve.

Quantitative Data Summary

The following table presents hypothetical validation data for the described method. Actual performance characteristics should be determined in the laboratory.

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 µg/kg (Soil), 1 ng/L (Water)
Limit of Quantification (LOQ)1.5 µg/kg (Soil), 3 ng/L (Water)
Recovery (at 10 µg/kg and 100 µg/kg)85-110%
Relative Standard Deviation (RSD)< 15%

Workflow Diagram

GCMS_Protocol_for_this compound GC-MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Collection (Soil/Water) B Homogenization (Soil) / Filtration (Water) A->B C Extraction (QuEChERS / SPE) B->C D Cleanup (d-SPE / Cartridge Wash) C->D E Concentration & Reconstitution D->E F Injection into GC-MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Integration & Identification H->I J Quantification using Calibration Curve I->J K Reporting of Results J->K

Caption: Workflow for this compound analysis by GC-MS.

Signaling Pathway (Mode of Action)

This compound is an inhibitor of the enzyme acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids in plants. Disruption of this pathway leads to the cessation of cell division and ultimately plant death.

Pyriftalid_Mode_of_Action This compound Mode of Action cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate alpha_aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->alpha_aceto_alpha_hydroxybutyrate Val_Leu Valine, Leucine Acetolactate->Val_Leu ... Ile Isoleucine alpha_aceto_alpha_hydroxybutyrate->Ile ... This compound This compound This compound->Inhibition Inhibition->AHAS

Caption: Inhibition of AHAS by this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the determination of this compound residues in environmental matrices. The sample preparation procedures are effective in removing matrix interferences, and the GC-MS conditions are optimized for the selective analysis of the target compound. This method can be readily implemented in analytical laboratories for routine monitoring of this compound contamination.

References

Application Notes and Protocols for Pyriftalid in Weed Control Research for Echinochloa crus-galli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pyriftalid in the control of Echinochloa crus-galli (barnyard grass), a prevalent and problematic weed in rice cultivation. This document includes details on its mechanism of action, and generalized experimental protocols for efficacy testing, and is supplemented with diagrams to illustrate key pathways and workflows.

Introduction to this compound

This compound is a broad-spectrum herbicide specifically developed for use in rice paddies.[1][2] It is effective for the post-emergence control of various weeds, including grassy weeds like Echinochloa crus-galli, as well as some sedges and broadleaf weeds.[2][3][4] The mode of action of this compound is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this pathway, this compound disrupts protein and DNA synthesis, ultimately leading to the death of susceptible weeds. Due to its targeted action on a pathway absent in animals, it is an attractive option for selective weed control.

Data Presentation

To facilitate future research and ensure data comparability, a standardized table for presenting such quantitative data is proposed below. Researchers are encouraged to populate this table with their findings.

Table 1: Efficacy of this compound on Echinochloa crus-galli

HerbicideApplication Rate (g a.i./ha)Growth Stage of E. crus-galliParameterValueConfidence Interval (95%)Reference
This compounde.g., 0, 10, 20, 40, 80, 160e.g., 2-3 leaf stageGR₅₀ (g a.i./ha)[Insert Value][Insert Value][Your Study]
This compounde.g., 0, 10, 20, 40, 80, 160e.g., 2-3 leaf stageLD₅₀ (g a.i./ha)[Insert Value][Insert Value][Your Study]
This compounde.g., 0, 10, 20, 40, 80, 160e.g., 4-5 leaf stageBiomass Reduction (%)[Insert Value][Insert Value][Your Study]

This table is a template for researchers to present their data. No specific values for this compound alone were found in the provided search results.

Experimental Protocols

The following is a detailed, generalized protocol for a whole-plant dose-response bioassay to determine the efficacy of this compound on Echinochloa crus-galli. This protocol is adapted from standard methodologies for herbicide testing.

Objective: To determine the dose-response of Echinochloa crus-galli to this compound and calculate the GR₅₀ and LD₅₀ values.

Materials:

  • Echinochloa crus-galli seeds (susceptible biotype)

  • This compound formulation (e.g., suspension concentrate)

  • Pots (e.g., 12 cm diameter)

  • Potting medium (e.g., loam soil)

  • Controlled environment growth chamber or greenhouse

  • Herbicide sprayer with a calibrated nozzle

  • Analytical balance

  • Drying oven

Methodology:

  • Plant Material and Growth Conditions:

    • Fill pots with a loam soil potting medium.

    • Sow approximately 20 Echinochloa crus-galli seeds per pot.

    • Place the pots in a controlled environment (e.g., 32/24°C day/night temperature, 12-hour photoperiod, 60% relative humidity).

    • Water the pots as needed to maintain adequate soil moisture.

    • After emergence, thin the seedlings to a uniform number per pot (e.g., 15 seedlings).

  • Herbicide Application:

    • Conduct the herbicide application when the Echinochloa crus-galli seedlings have reached the 2-3 leaf stage.

    • Prepare a stock solution of this compound and then create a series of dilutions to achieve the desired application rates. A suggested range of rates for a dose-response study could be 0, 0.125, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field rate.

    • Apply the herbicide solutions using a calibrated laboratory sprayer to ensure uniform coverage.

    • Include an untreated control group (sprayed with water only) for comparison.

    • Each treatment, including the control, should be replicated at least three times.

  • Post-Treatment Care and Data Collection:

    • After treatment, return the pots to the controlled environment.

    • Observe the plants for visual signs of injury at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • At 21 days after treatment, determine the survival rate for each pot to calculate the LD₅₀.

    • Harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at a constant temperature (e.g., 80°C) for 48 hours and then record the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in biomass relative to the untreated control.

    • Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic model) on the biomass and survival data to determine the GR₅₀ and LD₅₀ values.

Mandatory Visualizations

Diagram 1: Signaling Pathway of this compound as an ALS Inhibitor

Pyriftalid_Mode_of_Action cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_outcome Physiological Effect Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine_Leucine Valine, Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Disruption Disruption of Protein and DNA Synthesis Valine_Leucine->Disruption Isoleucine->Disruption This compound This compound This compound->Inhibition Inhibition->ALS Death Weed Death Disruption->Death

Caption: Mode of action of this compound, an ALS inhibitor.

Diagram 2: Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Herbicide Application cluster_data 3. Data Collection and Analysis cluster_results 4. Results A1 Sow Echinochloa crus-galli seeds in pots A2 Thin seedlings to a uniform number A1->A2 A3 Grow plants to 2-3 leaf stage A2->A3 B2 Apply herbicide with a calibrated sprayer A3->B2 B1 Prepare this compound dose range B1->B2 B3 Include untreated controls B2->B3 C1 Incubate for 21 days B3->C1 C2 Assess survival and harvest biomass C1->C2 C3 Dry biomass and weigh C2->C3 C4 Perform regression analysis C3->C4 D1 Determine GR₅₀ and LD₅₀ values C4->D1

Caption: Workflow for dose-response bioassay.

References

Application Notes and Protocols for Pyriftalid Dose-Response Studies on Weed Biotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of dose-response studies for the herbicide Pyriftalid, focusing on its efficacy against different weed biotypes. The provided protocols and data serve as a guide for researchers investigating herbicide resistance and developing new weed management strategies.

Introduction

This compound is a post-emergence herbicide that effectively controls a range of grass weeds in rice cultivation. Its mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[1]. This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants[2]. Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds[2]. The emergence of herbicide-resistant weed biotypes, particularly in species like Echinochloa crus-galli (barnyardgrass), poses a significant challenge to effective weed control[3][4]. Dose-response studies are crucial for quantifying the level of resistance in weed populations and for developing strategies to manage resistant biotypes.

Data Presentation: Dose-Response of Echinochloa crus-galli Biotypes to ALS-Inhibiting Herbicides

Table 1: Growth Reduction (GR₅₀) of Echinochloa crus-galli Biotypes to Penoxsulam

Biotype IDClassificationGR₅₀ (g a.i./ha)Resistance Index (RI)
18-NJSusceptible4.99-
18-ETFHigh-Level Resistant750.75150.45
18-DDXHigh-Level Resistant153.1330.69
18-WLHHigh-Level Resistant56.0211.23

Data is representative for the ALS inhibitor penoxsulam on various biotypes of Echinochloa crus-galli and is intended to serve as a reference for this compound studies.

Table 2: In Vitro ALS Enzyme Activity in Susceptible and Resistant Echinochloa crus-galli Biotypes

Biotype IDClassificationIn Vitro ALS Activity (fold-greater than susceptible)
18-NJSusceptible1.00
18-ETFHigh-Level Resistant51.28
18-WJJResistant5.51
18-WMJResistant8.46

This data demonstrates that resistance can be due to altered ALS enzyme sensitivity to the herbicide.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol details the steps for conducting a whole-plant dose-response bioassay to determine the herbicide sensitivity of different weed biotypes.

1. Plant Material and Growth Conditions:

  • Collect mature seeds from putative resistant and known susceptible weed populations (e.g., Echinochloa crus-galli).
  • Break seed dormancy, if necessary, according to the specific requirements of the weed species.
  • Sow seeds in pots filled with a suitable growing medium.
  • Grow plants in a greenhouse or controlled environment chamber with optimal conditions for the species.
  • Thin seedlings to a uniform number per pot (e.g., 4-5 plants) at the 1-2 leaf stage.

2. Herbicide Application:

  • Prepare a stock solution of this compound and perform serial dilutions to obtain a range of doses. A typical dose range for a dose-response assay might include 0, 1/8, 1/4, 1/2, 1, 2, 4, and 8 times the recommended field rate.
  • Apply the herbicide treatments to plants at the 3-4 leaf stage using a cabinet sprayer calibrated to deliver a consistent volume.
  • Include an untreated control for comparison.
  • Each treatment should be replicated at least three times in a completely randomized design.

3. Data Collection and Analysis:

  • After a specified period (e.g., 21 days after treatment), harvest the above-ground biomass of all plants in each pot.
  • Record the fresh weight of the biomass for each replicate.
  • Calculate the percent growth reduction relative to the untreated control.
  • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the herbicide dose required to cause 50% growth reduction (GR₅₀).
  • The Resistance Index (RI) is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Protocol 2: In Vitro ALS Enzyme Activity Assay

This protocol is for measuring the activity of the ALS enzyme in the presence of the herbicide, which can help determine if resistance is due to a target-site mutation.

1. Enzyme Extraction:

  • Harvest fresh, young leaf tissue from both susceptible and resistant weed biotypes.
  • Grind the tissue in a chilled mortar with liquid nitrogen.
  • Extract the enzyme using a suitable extraction buffer.
  • Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.

2. Enzyme Assay:

  • Prepare a reaction mixture containing the necessary cofactors for the ALS enzyme (e.g., thiamine pyrophosphate, MgCl₂, FAD) and the substrate (pyruvate).
  • Add varying concentrations of this compound to the reaction mixture.
  • Initiate the reaction by adding the enzyme extract.
  • Incubate the reaction at a specific temperature for a set time.
  • Stop the reaction and measure the amount of acetolactate produced.

3. Data Analysis:

  • Calculate the enzyme activity at each herbicide concentration as a percentage of the activity in the absence of the herbicide.
  • Determine the herbicide concentration required to inhibit 50% of the enzyme activity (I₅₀) by fitting the data to a suitable inhibition curve.
  • Compare the I₅₀ values between the susceptible and resistant biotypes. A significantly higher I₅₀ value in the resistant biotype indicates target-site resistance.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Plant Preparation cluster_treatment Phase 2: Herbicide Treatment cluster_analysis Phase 3: Data Collection & Analysis seed_collection Seed Collection (Susceptible & Resistant Biotypes) germination Seed Germination seed_collection->germination transplanting Seedling Transplanting germination->transplanting growth Plant Growth to 3-4 Leaf Stage transplanting->growth application Herbicide Application growth->application dose_prep This compound Dose Preparation dose_prep->application incubation Incubation (21 days) application->incubation biomass Biomass Harvest & Measurement incubation->biomass data_analysis Data Analysis (GR50 Calculation) biomass->data_analysis resistance_index Resistance Index Calculation data_analysis->resistance_index

Caption: Experimental workflow for a whole-plant dose-response bioassay.

als_pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Physiological Outcome Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate BCAA_depletion Branched-Chain Amino Acid Depletion Val_Leu Valine & Leucine Biosynthesis Acetolactate->Val_Leu Ile Isoleucine Biosynthesis Acetohydroxybutyrate->Ile This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->ALS Protein_synthesis_stop Protein Synthesis Inhibition BCAA_depletion->Protein_synthesis_stop Growth_arrest Cell Division & Growth Arrest Protein_synthesis_stop->Growth_arrest Plant_death Plant Death Growth_arrest->Plant_death

Caption: this compound's mechanism of action via ALS inhibition.

References

Application Notes and Protocols: Synergistic Effects of Pyriftalid and Bensulfuron-methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic herbicidal effects observed when combining Pyriftalid and bensulfuron-methyl. Detailed experimental protocols are included to enable researchers to replicate and build upon these findings.

Introduction

This compound and bensulfuron-methyl are both potent herbicides that function as inhibitors of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting this key enzyme, these herbicides disrupt protein synthesis and halt cell division and growth in susceptible weeds. The combination of this compound and bensulfuron-methyl has been shown to exhibit a synergistic effect, leading to enhanced weed control across a broader spectrum of species and potentially reducing the development of herbicide resistance.

Data Presentation

The following tables are templates designed for the presentation of quantitative data from synergy experiments. To populate these tables, researchers should follow the experimental protocols outlined in the subsequent sections.

Table 1: Dose-Response Data for this compound and Bensulfuron-methyl on a Target Weed Species

HerbicideConcentration (µM)% Growth Inhibition (Mean ± SD)
This compound[Concentration 1]
[Concentration 2]
[Concentration 3]
...
Bensulfuron-methyl[Concentration 1]
[Concentration 2]
[Concentration 3]
...

Table 2: IC50 Values for this compound and Bensulfuron-methyl

HerbicideIC50 (µM)95% Confidence Interval
This compound
Bensulfuron-methyl

Table 3: Synergy Analysis of this compound and Bensulfuron-methyl Combination

This compound (µM)Bensulfuron-methyl (µM)Observed % InhibitionExpected % Inhibition (Colby's Method)Synergy/AntagonismCombination Index (CI)
[Conc. A1][Conc. B1]
[Conc. A2][Conc. B2]
[Conc. A3][Conc. B3]
......

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay for Herbicidal Efficacy

Objective: To determine the dose-response relationship and calculate the IC50 value for this compound and bensulfuron-methyl individually on a target weed species.

Materials:

  • Seeds of a susceptible weed species (e.g., Echinochloa crus-galli, barnyardgrass)

  • This compound and bensulfuron-methyl (analytical grade)

  • Acetone (for stock solution preparation)

  • Tween 20 or other suitable surfactant

  • Pots (e.g., 10 cm diameter) with sterile potting mix

  • Growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod)

  • Herbicide sprayer with a flat-fan nozzle

Procedure:

  • Plant Preparation:

    • Sow weed seeds in pots filled with potting mix and cover lightly.

    • Water the pots and place them in a growth chamber or greenhouse.

    • Thin seedlings to a uniform number (e.g., 5 plants per pot) once they have emerged.

    • Grow plants until they reach the 2-3 leaf stage.

  • Herbicide Solution Preparation:

    • Prepare stock solutions of this compound and bensulfuron-methyl in acetone.

    • Prepare a series of dilutions for each herbicide to create a range of concentrations. A typical range would bracket the expected IC50 value.

    • For each dilution, add a surfactant (e.g., Tween 20 at 0.1% v/v) to the final spray solution.

    • Include a control group that is sprayed only with the solvent and surfactant.

  • Herbicide Application:

    • Arrange the pots in a completely randomized design.

    • Calibrate the sprayer to deliver a consistent volume of spray solution.

    • Spray the plants with the respective herbicide dilutions. Ensure uniform coverage.

  • Data Collection and Analysis:

    • Return the pots to the growth chamber or greenhouse.

    • After a specified period (e.g., 14-21 days), visually assess the percentage of growth inhibition for each plant compared to the control group.

    • Alternatively, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and weigh it. Calculate the percent reduction in biomass compared to the control.

    • Use a suitable statistical software to perform a non-linear regression analysis (e.g., four-parameter logistic model) to fit the dose-response data and calculate the IC50 value for each herbicide.

Protocol 2: Synergy Assessment of this compound and Bensulfuron-methyl Combination

Objective: To evaluate the synergistic effect of combining this compound and bensulfuron-methyl on a target weed species.

Materials:

  • Same materials as in Protocol 1.

Procedure:

  • Plant Preparation:

    • Follow the same procedure as in Protocol 1 to grow the target weed species to the 2-3 leaf stage.

  • Herbicide Solution Preparation:

    • Based on the IC50 values determined in Protocol 1, select a range of concentrations for both this compound and bensulfuron-methyl to be tested in combination.

    • Prepare tank mixtures of this compound and bensulfuron-methyl at various ratios. It is common to use a fixed-ratio design.

    • Also, prepare solutions of each herbicide individually at the concentrations used in the mixtures.

    • Include a control group sprayed with solvent and surfactant only.

  • Herbicide Application:

    • Spray the plants with the individual herbicides and the combination mixtures as described in Protocol 1.

  • Data Collection and Analysis:

    • Assess the percentage of growth inhibition or biomass reduction as in Protocol 1.

    • Colby's Method for Synergy Calculation:

      • Calculate the expected growth inhibition (E) for each combination using the following formula: E = X + Y - (XY/100) where X is the percent inhibition by this compound alone and Y is the percent inhibition by bensulfuron-methyl alone.

      • Compare the observed inhibition of the combination with the expected value (E).

        • If Observed > E, the interaction is synergistic.

        • If Observed < E, the interaction is antagonistic.

        • If Observed = E, the interaction is additive.

    • Combination Index (CI) Method:

      • For a more rigorous analysis, calculate the Combination Index (CI) using the Chou-Talalay method. This requires dose-effect curves for both the individual agents and their combination.

      • Software such as CompuSyn can be used to calculate CI values.

        • CI < 1 indicates synergy.

        • CI = 1 indicates an additive effect.

        • CI > 1 indicates antagonism.

Visualizations

G cluster_1 Synergy Assessment Workflow Start Start: Select Target Weed Dose_Response Individual Dose-Response Assays (Protocol 1) Start->Dose_Response IC50 Determine IC50 Values Dose_Response->IC50 Combination_Design Design Combination Experiment (Protocol 2) IC50->Combination_Design Combination_Assay Conduct Combination Assay Combination_Design->Combination_Assay Data_Analysis Analyze Data: Colby's Method / CI Combination_Assay->Data_Analysis Result Result: Synergy, Additivity, or Antagonism Data_Analysis->Result G cluster_2 Logical Relationship of Synergy A Effect of This compound Alone Additive Additive Effect A->Additive B Effect of Bensulfuron-methyl Alone B->Additive Synergy Synergistic Effect Additive->Synergy Observed > Expected Antagonism Antagonistic Effect Additive->Antagonism Observed < Expected Observed Observed Combined Effect Observed->Synergy Observed->Additive Observed->Antagonism

Protocol for Testing Pyriftalid Resistance in Weed Populations

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

This document provides a comprehensive set of protocols for researchers, scientists, and professionals in drug development to assess pyriftalid resistance in weed populations. This compound is a herbicide that functions by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[1] The emergence of herbicide-resistant weeds poses a significant threat to agricultural productivity, making robust and reliable resistance testing protocols essential.

These protocols detail methodologies for whole-plant bioassays to determine the level of resistance, biochemical assays to assess target enzyme sensitivity, and molecular assays to identify genetic mutations conferring resistance. The provided data tables and visualizations are designed to facilitate the clear presentation and interpretation of experimental results.

Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the whole-plant level of resistance to this compound by establishing a dose-response relationship. The endpoint is typically the herbicide dose required to cause 50% mortality (LD₅₀) or 50% growth reduction (GR₅₀) of the weed population.

Experimental Protocol
  • Seed Collection and Preparation:

    • Collect mature seeds from putative resistant and known susceptible weed populations.

    • Clean the seeds and store them in cool, dry conditions until use.

    • To break dormancy, if necessary, stratify seeds by placing them in a moist substrate at 4°C for a species-specific duration.

  • Plant Growth:

    • Sow seeds in pots or trays filled with a commercial potting mix.

    • Grow plants in a controlled environment (greenhouse or growth chamber) with appropriate temperature, light, and humidity for the specific weed species.

    • Thin seedlings to a uniform number per pot (e.g., 4-8 plants) once they have reached the 1-2 leaf stage.

  • Herbicide Application:

    • Prepare a stock solution of a commercial formulation of this compound.

    • Create a series of herbicide dilutions to achieve a range of doses that will encompass 0% to 100% mortality for both susceptible and resistant populations. A logarithmic series of doses is recommended (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, 8X, 16X the recommended field rate).

    • Apply the herbicide solutions to the plants at the 3-4 leaf stage using a calibrated cabinet sprayer to ensure uniform coverage. Include an untreated control for comparison.

  • Data Collection and Analysis:

    • Assess plant mortality and biomass (fresh or dry weight) 21 days after treatment.

    • Calculate the percentage of mortality and growth reduction relative to the untreated control for each herbicide dose.

    • Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the LD₅₀ or GR₅₀ values for each population.

    • The Resistance Index (RI) is calculated as the ratio of the GR₅₀ or LD₅₀ of the resistant population to that of the susceptible population.

Data Presentation

Table 1: Dose-Response of Echinochloa crus-galli Populations to this compound

PopulationHerbicide Dose (g a.i./ha)Plant Survival (%)Growth Reduction (%)
Susceptible (S) 01000
158025
304060
601095
1200100
Resistant (R) 01000
609015
1207540
2405070
4802090

Table 2: Calculated GR₅₀, LD₅₀, and Resistance Index (RI) for Echinochloa crus-galli

PopulationGR₅₀ (g a.i./ha)LD₅₀ (g a.i./ha)Resistance Index (GR₅₀)Resistance Index (LD₅₀)
Susceptible (S) 2535--
Resistant (R) 2002808.08.0

Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual values will vary depending on the weed species and the specific resistant biotype.

Biochemical Assay: In Vitro AHAS Activity

This assay directly measures the sensitivity of the AHAS enzyme to this compound, providing evidence for target-site resistance.

Experimental Protocol
  • Enzyme Extraction:

    • Harvest young leaf tissue from both susceptible and putative resistant plants.

    • Grind the tissue in a chilled mortar and pestle with an extraction buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.

  • AHAS Activity Assay:

    • The assay is based on the colorimetric detection of acetoin, a product of the breakdown of acetolactate.

    • Prepare a reaction mixture containing the enzyme extract, reaction buffer, and a range of this compound concentrations.

    • Initiate the reaction by adding the substrate (pyruvate).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and convert acetolactate to acetoin by acidification and heating.

    • Add creatine and α-naphthol to develop a colored complex with acetoin.

    • Measure the absorbance at 530 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of AHAS inhibition for each this compound concentration relative to the no-herbicide control.

    • Determine the I₅₀ value (the concentration of this compound required to inhibit 50% of the enzyme activity) for both susceptible and resistant populations by fitting the data to a non-linear regression model.

    • The Resistance Index (RI) is calculated as the ratio of the I₅₀ of the resistant population to that of the susceptible population.

Data Presentation

Table 3: In Vitro Inhibition of AHAS by this compound

PopulationThis compound Concentration (µM)AHAS Activity (% of Control)
Susceptible (S) 0100
0.0175
0.150
110
102
Resistant (R) 0100
0.190
170
1050
10020

Table 4: Calculated I₅₀ and Resistance Index (RI) for AHAS Inhibition

PopulationI₅₀ (µM)Resistance Index
Susceptible (S) 0.1-
Resistant (R) 10100

Molecular Assays for Resistance Detection

Molecular assays are used to identify specific mutations in the AHAS gene that are known to confer resistance to AHAS-inhibiting herbicides.

Experimental Protocol
  • DNA Extraction:

    • Extract genomic DNA from fresh or frozen leaf tissue of individual plants from susceptible and resistant populations using a commercial DNA extraction kit or a standard CTAB protocol.

  • PCR Amplification:

    • Amplify the region of the AHAS gene known to harbor resistance-conferring mutations using specific primers. Primer design should be based on conserved regions flanking the target mutation sites.

  • Sequencing or Genotyping:

    • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions at key positions (e.g., Pro-197, Asp-376, Trp-574).

    • Derived Cleaved Amplified Polymorphic Sequence (dCAPS) analysis: If a specific mutation is suspected, design primers that introduce a restriction site in the presence of the mutation. Digestion of the PCR product with the corresponding restriction enzyme will produce different banding patterns for susceptible and resistant individuals when visualized on an agarose gel.

    • Real-time PCR with allele-specific probes: Design fluorescently labeled probes that specifically bind to either the wild-type or the mutant allele for high-throughput genotyping.

Data Presentation

Table 5: Common Amino Acid Substitutions in the AHAS Gene Conferring Resistance to AHAS Inhibitors

PositionSusceptible Amino AcidResistant Amino Acid Substitution(s)
122AlanineThreonine
197ProlineSerine, Threonine, Leucine, Histidine, Alanine
205AlanineValine
376Aspartic AcidGlutamic Acid
574TryptophanLeucine
653SerineAsparagine

Source: Adapted from literature on AHAS inhibitor resistance.

Visualizations

Experimental_Workflow cluster_collection 1. Sample Collection cluster_bioassay 2. Whole-Plant Bioassay cluster_biochemical 3. Biochemical Assay cluster_molecular 4. Molecular Assay Seed_Collection Seed Collection (Susceptible & Resistant Populations) Plant_Growth Plant Growth Seed_Collection->Plant_Growth Enzyme_Extraction AHAS Enzyme Extraction Seed_Collection->Enzyme_Extraction DNA_Extraction Genomic DNA Extraction Seed_Collection->DNA_Extraction Herbicide_Application This compound Application (Dose-Response) Plant_Growth->Herbicide_Application Data_Collection_Bioassay Data Collection (Mortality, Biomass) Herbicide_Application->Data_Collection_Bioassay Data_Analysis_Bioassay Data Analysis (GR50/LD50, RI) Data_Collection_Bioassay->Data_Analysis_Bioassay Activity_Assay In Vitro AHAS Assay Enzyme_Extraction->Activity_Assay Data_Analysis_Biochemical Data Analysis (I50, RI) Activity_Assay->Data_Analysis_Biochemical PCR_Amplification AHAS Gene Amplification DNA_Extraction->PCR_Amplification Sequencing Sequencing / Genotyping PCR_Amplification->Sequencing Mutation_Analysis Mutation Analysis Sequencing->Mutation_Analysis AHAS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Mechanism of Action & Resistance Pyruvate Pyruvate AHAS AHAS Enzyme Pyruvate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate BCAA Valine, Leucine, Isoleucine Acetolactate->BCAA Protein_Synthesis Protein Synthesis & Plant Growth BCAA->Protein_Synthesis This compound This compound This compound->AHAS Inhibition Target_Site_Resistance Target-Site Resistance (AHAS Gene Mutation) Target_Site_Resistance->AHAS Alters binding site

References

Pyriftalid as a Reference Standard in Herbicide Residue Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriftalid is a key herbicide used in agriculture to control a variety of weeds, particularly in rice cultivation.[1] As with any agricultural chemical, monitoring its residue levels in food commodities is crucial for ensuring consumer safety and regulatory compliance. The use of a certified reference standard is fundamental to achieving accurate and reliable analytical results in herbicide residue analysis. This document provides detailed application notes and protocols for the use of this compound as a reference standard in the analysis of food matrices, with a focus on modern analytical techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound is a post-emergence herbicide effective against a range of weeds. Its chemical formula is C15H14N2O4S. The protocols outlined below are designed to provide a robust framework for the detection and quantification of this compound residues in complex food matrices.

Analytical Workflow for this compound Residue Analysis

The accurate determination of this compound residues involves a multi-step process, from sample preparation to instrumental analysis. The general workflow is designed to efficiently extract the analyte from the matrix, remove interfering substances, and achieve sensitive and selective detection.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Homogenization extraction QuEChERS Extraction sample->extraction cleanup Dispersive SPE Cleanup extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms gcms GC-MS/MS Analysis cleanup->gcms quant Quantification lcms->quant gcms->quant report Reporting quant->report

Figure 1: General workflow for this compound residue analysis.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices. It involves a simple extraction and cleanup procedure.

Materials:

  • Homogenized sample (e.g., rice, fruits, vegetables)

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) cleanup tubes containing primary secondary amine (PSA) and magnesium sulfate. For matrices with high fat content, C18 may be added. For pigmented matrices, graphitized carbon black (GCB) may be included.

  • Centrifuge

  • Vortex mixer

Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salt packet.

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile extract) to a d-SPE cleanup tube.

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis. For GC-MS/MS, a solvent exchange to a more volatile solvent like hexane or toluene may be necessary.

Instrumental Analysis: LC-MS/MS

LC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of pesticides, including this compound.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Parameters (Typical):

Parameter Value
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

| Gradient | Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate. |

MS/MS Parameters (Typical for this compound):

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 319.1
Product Ion 1 (m/z) 139.1 (Quantifier)
Collision Energy 1 25 V
Product Ion 2 (m/z) 179.1 (Qualifier)

| Collision Energy 2 | 30 V |

Instrumental Analysis: GC-MS/MS

For certain applications, GC-MS/MS can also be a suitable technique for this compound analysis, particularly after appropriate derivatization if necessary, though direct analysis is often possible.

Instrumentation:

  • Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS) with an electron ionization (EI) source.

GC Parameters (Typical):

Parameter Value
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless

| Oven Program | Start at 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then to 280 °C at 5 °C/min (hold 5 min). |

MS/MS Parameters: The MS/MS parameters for GC-MS/MS would need to be optimized, but would involve selecting a suitable precursor ion from the electron ionization mass spectrum of this compound and identifying characteristic product ions.

Data Presentation and Method Performance

The performance of the analytical method should be validated according to international guidelines (e.g., SANCO/12682/2019). Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

Table 1: Typical Method Performance for this compound in Rice Matrix using LC-MS/MS

ParameterResult
Linearity (R²) > 0.99
LOD 0.005 mg/kg
LOQ 0.01 mg/kg
Recovery (at 0.01 mg/kg) 85 - 110%
Repeatability (RSDr at 0.01 mg/kg) < 15%

Note: These are typical values and may vary depending on the specific instrumentation and matrix.

Logical Relationship of the Analytical Process

The following diagram illustrates the logical steps and decision points in the analysis of this compound residues.

G start Start prep_sample Prepare Sample (QuEChERS) start->prep_sample analyze_lcms Analyze by LC-MS/MS prep_sample->analyze_lcms analyze_gcms Analyze by GC-MS/MS prep_sample->analyze_gcms check_lod Signal > LOD? analyze_lcms->check_lod analyze_gcms->check_lod quantify Quantify Concentration check_lod->quantify Yes report_compliant Report as Compliant check_lod->report_compliant No check_mrl Concentration > MRL? quantify->check_mrl check_mrl->report_compliant No report_noncompliant Report as Non-Compliant check_mrl->report_noncompliant Yes end End report_compliant->end report_noncompliant->end

Figure 2: Decision workflow for this compound residue analysis.

Conclusion

The use of this compound as a reference standard is essential for the accurate quantification of its residues in food matrices. The QuEChERS sample preparation method followed by LC-MS/MS or GC-MS/MS analysis provides a robust and reliable workflow for monitoring this compound levels. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of herbicide residue analysis, ensuring food safety and compliance with regulatory standards. Method validation is a critical step to ensure the reliability of the obtained results, and the typical performance characteristics provided herein offer a benchmark for such validation studies.

References

Application of Pyriftalid in Studying Plant Amino Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriftalid is a herbicide belonging to the pyrimidinylthiobenzoate chemical family.[1][2] Its mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) — valine, leucine, and isoleucine.[3] This pathway is present in plants and microorganisms but absent in animals, making ALS a prime target for herbicides with low mammalian toxicity. By inhibiting ALS, this compound blocks the production of these essential amino acids, leading to a cessation of protein synthesis and, ultimately, plant death. This specific mechanism of action makes this compound and other ALS inhibitors valuable tools for studying the regulation and downstream effects of branched-chain amino acid biosynthesis in plants.

These application notes provide a comprehensive overview of how this compound can be utilized as a research tool to investigate plant amino acid metabolism. Detailed protocols for key experiments are provided to facilitate the study of its effects on enzyme activity and amino acid profiles.

Mechanism of Action

This compound targets and binds to the ALS enzyme, preventing it from catalyzing the first committed step in the synthesis of valine, leucine, and isoleucine. Specifically, ALS catalyzes the condensation of two pyruvate molecules to form α-acetolactate (a precursor to valine and leucine) or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine). Inhibition of this single enzyme leads to a rapid depletion of the BCAA pool, which in turn inhibits protein synthesis and cell division, manifesting as stunted growth, chlorosis, and necrosis in susceptible plants.

Data Presentation

The following tables summarize quantitative data for ALS inhibitors. While specific data for this compound is not widely published, the provided data for other pyrimidinylthiobenzoates and ALS inhibitors serve as a reference for expected efficacy.

Table 1: Inhibitory Activity of Selected ALS Inhibitors against Acetolactate Synthase (ALS)

Herbicide ClassHerbicidePlant SpeciesIC50 (nM)Reference
PyrimidinylthiobenzoatesBispyribacRice (Oryza sativa)0.7 - 11.0
SulfonylureasChlorsulfuronKochia (Kochia scoparia)~10 (Susceptible)
SulfonylureasThifensulfuronSoybean (Glycine max)<10 (Susceptible)
ImidazolinonesImazethapyrPalmer amaranth (Amaranthus palmeri)~10 (Susceptible)

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% and can vary depending on the plant species and experimental conditions.

Table 2: Effect of ALS Inhibitors on Branched-Chain Amino Acid (BCAA) Levels in Plants

TreatmentPlant SpeciesTissueValine LevelLeucine LevelIsoleucine LevelReference
Valine (High Conc.)Peach (Prunus persica)ShootsIncreasedUnchanged/IncreasedDecreased
Tribenuron-methylWheat (Triticum aestivum)LeavesDecreasedDecreasedDecreased

Note: The application of external BCAAs like valine can cause feedback inhibition of ALS, mimicking the effect of an ALS inhibitor and leading to a decrease in the synthesis of other BCAAs like isoleucine. Herbicidal ALS inhibitors typically lead to a general decrease in all three BCAAs over time.

Mandatory Visualization

BCAA_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_als Pyruvate Pyruvate alpha_AL α-Acetolactate Pyruvate->alpha_AL ALS Acetolactate Synthase (ALS) EC 2.2.1.6 Pyruvate->ALS Threonine Threonine alpha_KB α-Ketobutyrate Threonine->alpha_KB Threonine deaminase alpha_AHB α-Aceto-α-hydroxybutyrate alpha_KB->alpha_AHB alpha_KB->ALS DHV α,β-Dihydroxyisovalerate alpha_AL->DHV KARI DHMB α,β-Dihydroxy-β-methylvalerate alpha_AHB->DHMB KARI KIV α-Ketoisovalerate Valine Valine KIV->Valine BCAT Leucine Leucine KIV->Leucine ...multiple steps DHV->KIV DHAD KMV α-Keto-β-methylvalerate DHMB->KMV DHAD Isoleucine Isoleucine KMV->Isoleucine BCAT ALS->alpha_AL ALS->alpha_AHB This compound This compound This compound->ALS Inhibition

Caption: Branched-chain amino acid biosynthesis pathway and this compound's inhibitory action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Interpretation Plant_Material Select and grow plant material Treatment Treat plants with this compound (various concentrations) Plant_Material->Treatment Control Treat plants with control solution Plant_Material->Control Pyriftalid_Stock Prepare this compound stock solution Pyriftalid_Stock->Treatment Incubation Incubate for a defined time period Treatment->Incubation Control->Incubation Harvest Harvest plant tissue Incubation->Harvest Enzyme_Assay In vitro/In vivo ALS Activity Assay Harvest->Enzyme_Assay AA_Analysis BCAA Quantification (e.g., HPLC) Harvest->AA_Analysis Phenotype Phenotypic Assessment Harvest->Phenotype Data_Analysis Data Analysis and Comparison to Control Enzyme_Assay->Data_Analysis AA_Analysis->Data_Analysis Phenotype->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: General experimental workflow for studying the effects of this compound.

Experimental Protocols

Protocol 1: In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol is adapted from methods used for assaying ALS activity and its inhibition.

1. Materials and Reagents:

  • Plant tissue (e.g., young leaves)

  • Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM sodium pyruvate, 5 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), 10 µM FAD, 10% (v/v) glycerol, 5 mM DTT.

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 40 mM sodium pyruvate, 1 mM MgCl₂, 1 mM TPP, 10 µM FAD.

  • This compound stock solution (in DMSO or acetone)

  • 6 N H₂SO₄

  • Creatine solution (0.17% w/v)

  • α-naphthol solution (1.7% w/v in 2.5 N NaOH)

  • Bradford reagent for protein quantification

  • Spectrophotometer or microplate reader

2. Enzyme Extraction:

  • Harvest 1-2 g of fresh, young leaf tissue and immediately place on ice.

  • Grind the tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

  • Add 5-10 mL of ice-cold Extraction Buffer and continue grinding until a homogenous slurry is formed.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the crude enzyme extract. Keep on ice.

  • Determine the protein concentration of the extract using the Bradford method.

3. ALS Activity Assay:

  • Prepare reaction tubes. For each concentration of this compound to be tested (including a zero-inhibitor control), prepare a tube containing:

    • Assay Buffer

    • This compound solution (or solvent for control)

    • Enzyme extract (add to initiate the reaction)

  • A typical reaction mixture (e.g., 1 mL total volume) would contain 20-50 µg of total protein.

  • Incubate the reaction tubes at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 6 N H₂SO₄. This also initiates the decarboxylation of acetolactate to acetoin.

  • Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

  • Add 250 µL of 0.17% creatine solution, followed by 250 µL of 1.7% α-naphthol solution.

  • Incubate at 37°C for 30 minutes to allow for color development.

  • Measure the absorbance at 525 nm.

  • Calculate the enzyme activity and the percent inhibition for each this compound concentration. The IC50 value can be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Quantification of Branched-Chain Amino Acids (BCAAs) by HPLC

This protocol provides a general workflow for the extraction and analysis of free amino acids from plant tissue.

1. Materials and Reagents:

  • Plant tissue (treated with this compound and control)

  • Extraction solution: 0.1 M HCl.

  • Derivatization reagent (e.g., AccQ-Fluor reagent kit, OPA/FMOC).

  • Amino acid standard mix (containing Val, Leu, Ile)

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or fluorescence).

2. Extraction of Free Amino Acids:

  • Freeze-dry and grind 100-200 mg of plant tissue to a fine powder.

  • Add 1.5 mL of 0.1 M HCl to the powder.

  • Vortex thoroughly and incubate in an ultrasonic water bath at 50°C for 1-2 hours.

  • Centrifuge at 12,000 x g for 15 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3. Derivatization and HPLC Analysis:

  • Derivatize the amino acids in the extract and standards according to the manufacturer's protocol for the chosen derivatization reagent (e.g., AccQ-Fluor, OPA/FMOC). This step is crucial for making the amino acids detectable by UV or fluorescence detectors.

  • Inject the derivatized sample into the HPLC system.

  • Separate the amino acids using a gradient elution program specific to the column and derivatization chemistry.

  • Detect the amino acids at the appropriate wavelength (e.g., 254 nm for AccQ-Fluor).

  • Identify and quantify the peaks corresponding to valine, leucine, and isoleucine by comparing their retention times and peak areas to those of the known standards.

  • Express the results as µg or nmol of amino acid per gram of fresh/dry weight of the plant tissue.

Protocol 3: Whole-Plant Herbicidal Efficacy Assay

This protocol is designed to assess the in vivo effect of this compound on plant growth.

1. Materials:

  • Seeds of a susceptible plant species (e.g., Arabidopsis thaliana, barnyardgrass)

  • Pots with a suitable soil mix

  • Growth chamber or greenhouse with controlled conditions

  • This compound stock solution

  • Spraying equipment

  • Surfactant (e.g., Tween-20)

2. Experimental Procedure:

  • Sow seeds in pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage).

  • Prepare a series of this compound spray solutions at different concentrations (e.g., 0, 10, 50, 100, 200 g a.i./ha). Include a surfactant in the spray solution as recommended for the herbicide.

  • Apply the treatments to the plants using a calibrated sprayer to ensure uniform coverage. A set of plants should be sprayed with the solution containing only the solvent and surfactant to serve as a control.

  • Return the plants to the growth chamber and maintain optimal growing conditions.

  • Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) for signs of phytotoxicity, such as growth inhibition, chlorosis, and necrosis.

  • At the end of the experiment, harvest the above-ground biomass, determine the fresh weight, and then dry the tissue at 60-70°C to a constant weight to determine the dry weight.

  • Calculate the percent growth inhibition relative to the untreated control. This data can be used to determine the GR₅₀ (the dose required to cause a 50% reduction in growth).

By employing these protocols, researchers can effectively use this compound as a chemical probe to investigate the critical role of branched-chain amino acid biosynthesis in plant growth, development, and stress responses.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pyriftalid Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Formulation Development Professionals in Agricultural Sciences

This guide provides in-depth technical assistance for researchers and formulation scientists encountering solubility issues with Pyriftalid in aqueous solutions. This compound is a pyrimidinyloxybenzoic herbicide known for its efficacy in controlling grass weeds in rice.[1] However, its low aqueous solubility presents a significant challenge for developing stable and effective formulations.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a herbicide that functions by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for amino acid synthesis in plants.[2] It is characterized by low aqueous solubility, meaning it does not readily dissolve in water.[2] This is a significant concern for agricultural applications as herbicides are typically applied as water-based sprays. Poor solubility can lead to formulation instability, nozzle clogging, uneven application, and ultimately, reduced herbicidal efficacy.

Q2: What are the known physicochemical properties of this compound?

A2: Understanding the physicochemical properties of this compound is the first step in addressing solubility challenges. Key properties are summarized in the table below.

PropertyValue/DescriptionImplication for Formulation
Molecular Formula C₁₅H₁₄N₂O₄SProvides the basis for molecular weight and structural analysis.
Molecular Weight 318.3 g/mol Influences diffusion and dissolution rates.
Aqueous Solubility LowThe primary challenge; requires solubility enhancement techniques.
Physical State Crystalline solid (Melting point: 159-160°C)The crystalline form is less soluble than the amorphous form.
Volatility Semi-volatileMay require adjuvants to reduce drift and ensure deposition on the target.

Q3: What are the primary strategies for enhancing the solubility of this compound?

A3: Several formulation strategies can be employed to overcome the low aqueous solubility of this compound. These can be broadly categorized as physical and chemical modification techniques. Common approaches include:

  • Co-solvents: Using a water-miscible organic solvent to increase the solvent capacity for this compound.

  • Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic this compound molecules, allowing them to be dispersed in water.

  • Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its wettability and dissolution.

  • Formulation Type Selection: Choosing an appropriate formulation type, such as an Emulsifiable Concentrate (EC), Suspension Concentrate (SC), or Oil Dispersion (OD), is critical.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound formulations.

Issue 1: this compound precipitates out of my aqueous solution.
Potential Cause Troubleshooting Step Rationale
Exceeded Solubility Limit Decrease the concentration of this compound in your stock solution.Every compound has a maximum solubility in a given solvent system.
Incorrect Solvent System Introduce a co-solvent (e.g., acetone, methanol, N-methyl-2-pyrrolidone) to your aqueous solution. Start with a small percentage and gradually increase.Co-solvents can significantly increase the solubility of hydrophobic compounds in water.
pH Effects Measure and adjust the pH of your solution. The solubility of ionizable compounds can be pH-dependent.While this compound's pKa is not readily available, pH can influence the stability and solubility of many pesticides.
Temperature Effects Gently warm the solution while stirring. Ensure the temperature is appropriate for the stability of this compound.Solubility of solids in liquids generally increases with temperature.
Issue 2: My formulation is unstable and shows phase separation.
Potential Cause Troubleshooting Step Rationale
Inadequate Emulsification/Dispersion Add or change the surfactant. A blend of non-ionic surfactants with different Hydrophilic-Lipophilic Balance (HLB) values is often more effective.Surfactants are crucial for stabilizing dispersions of insoluble materials in water.
High Particle Size If working with a suspension, reduce the particle size of the this compound technical material through milling.Smaller particles are less prone to settling and can be more easily suspended.
Incorrect Formulation Type Re-evaluate your formulation strategy. An Emulsifiable Concentrate (EC) may be more suitable if this compound is soluble in an oil, or a Suspension Concentrate (SC) if it is not.The choice of formulation type is fundamental to achieving stability with poorly soluble active ingredients.

Experimental Protocols

Protocol 1: Screening for Effective Co-solvents

Objective: To identify a suitable co-solvent system for solubilizing this compound.

Materials:

  • This compound technical grade

  • Deionized water

  • Candidate co-solvents (e.g., Acetone, Methanol, Isopropanol, NMP, Cyclohexanone)

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Prepare a series of aqueous solutions with varying percentages of a co-solvent (e.g., 10%, 20%, 30% v/v).

  • To a known volume of each co-solvent/water mixture, add small, pre-weighed increments of this compound.

  • Stir the mixture at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Visually inspect for any undissolved material.

  • If undissolved material is present, filter the solution and analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC) to determine the saturation solubility.

  • Record the solubility of this compound in each co-solvent system.

  • Compare the results to identify the most effective co-solvent and the optimal concentration.

Protocol 2: Preparation of a Suspension Concentrate (SC) Formulation

Objective: To prepare a stable suspension of this compound in water.

Materials:

  • This compound technical grade (micronized)

  • Wetting agent (e.g., sodium lignosulfonate)

  • Dispersing agent (e.g., a non-ionic surfactant)

  • Antifreeze agent (e.g., propylene glycol)

  • Thickening agent (e.g., xanthan gum)

  • Deionized water

  • High-shear mixer or bead mill

Procedure:

  • In a beaker, mix the antifreeze agent with a portion of the deionized water.

  • While stirring, add the wetting and dispersing agents and mix until fully dissolved.

  • Slowly add the micronized this compound powder to the mixture under continuous agitation.

  • Subject the mixture to high-shear mixing or bead milling to reduce the particle size further and ensure a uniform dispersion.

  • In a separate container, prepare a solution of the thickening agent in the remaining water.

  • Slowly add the thickener solution to the this compound dispersion under gentle agitation until a stable, homogeneous suspension is formed.

  • Evaluate the physical stability of the formulation by observing for any signs of settling or agglomeration over time.

Visualizations

Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed in Aqueous Solution check_conc Is Concentration Too High? start->check_conc reduce_conc Reduce this compound Concentration check_conc->reduce_conc Yes check_solvent Is Solvent System Purely Aqueous? check_conc->check_solvent No end_node Solution Stabilized reduce_conc->end_node add_cosolvent Add Co-solvent (e.g., NMP, Acetone) check_solvent->add_cosolvent Yes check_ph Is pH Optimized? check_solvent->check_ph No add_cosolvent->end_node adjust_ph Adjust pH of Solution check_ph->adjust_ph No check_temp Is Temperature Too Low? check_ph->check_temp Yes adjust_ph->end_node increase_temp Gently Increase Temperature check_temp->increase_temp Yes check_temp->end_node No, Re-evaluate Formulation Strategy increase_temp->end_node

Caption: A workflow diagram for troubleshooting precipitation issues with this compound.

Mechanism of Surfactant-Aided Solubilization

G cluster_water Aqueous Solution This compound This compound (Insoluble) micelle Micelle Formation This compound->micelle + surfactant Surfactant Molecules surfactant->micelle Self-assembles into solubilized Solubilized this compound (in Micelle Core) micelle->solubilized Encapsulates

Caption: How surfactants form micelles to solubilize this compound in water.

References

Pyriftalid Degradation in Laboratory Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyriftalid. The information is designed to address common challenges encountered during laboratory experiments focused on its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific public domain data on this compound's complete degradation pathway is limited, based on its chemical structure containing ester and thioether linkages, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis. Microbial degradation in non-sterile soil or water samples is also a significant contributor to its breakdown.[1][2]

Q2: What is the expected stability of this compound in common organic solvents?

A2: this compound is commercially available in acetonitrile solution, suggesting good stability in this solvent.[3] For broad-spectrum pesticide analysis, acetonitrile is often a preferred solvent due to its compatibility with HPLC analysis.[4][5] However, the stability of pesticides in different lots of acetonitrile can vary, and the addition of a small amount of acetic acid (e.g., 0.1% v/v) can improve the stability of some compounds. It is recommended to prepare fresh stock solutions and store them at low temperatures (e.g., 4°C) in the dark.

Q3: What are the major factors that can influence the degradation rate of this compound in my experiments?

A3: Several factors can significantly impact the degradation rate of this compound. These include:

  • pH: The rate of hydrolysis is often pH-dependent for many pesticides.

  • Temperature: Higher temperatures generally accelerate the rate of chemical and microbial degradation.

  • Light: Exposure to UV or sunlight can lead to photolytic degradation.

  • Matrix: The composition of the experimental matrix (e.g., soil type, presence of organic matter, microbial activity) plays a crucial role in degradation.

Troubleshooting Guide

Issue 1: Rapid or Complete Degradation of this compound Standard
  • Question: My this compound standard solution is degrading too quickly, showing low or no peak in my HPLC analysis. What could be the cause?

  • Answer:

    • Solvent Purity: The purity of your solvent is critical. Certain impurities in solvents like acetonitrile can accelerate the degradation of pesticides. Try using a new, high-purity (HPLC-grade or higher) bottle of solvent.

    • pH of the Solution: The pH of your standard solution, if aqueous, can significantly affect the stability of this compound. Ensure your solvents are neutral and free of acidic or basic contaminants.

    • Storage Conditions: Are your standards stored properly? They should be kept in a cool, dark place, typically refrigerated at 4°C. Exposure to light and elevated temperatures will accelerate degradation.

    • Container Type: Use amber glass vials to protect the standard from light. Ensure the vials are clean and have not been used for other reactive chemicals.

Issue 2: Inconsistent and Irreproducible Degradation Rates
  • Question: I am observing highly variable degradation rates for this compound between replicate experiments. How can I improve reproducibility?

  • Answer:

    • Precise Control of Environmental Conditions: Ensure that temperature, pH, and light exposure are strictly controlled and identical across all replicates. Even small variations can lead to different degradation rates.

    • Homogeneity of the Matrix: If you are working with soil or water samples, ensure they are homogenous. In soil studies, thorough mixing and sieving can help. For water samples, ensure they are well-mixed before taking aliquots.

    • Consistent Inoculum (for microbial studies): If studying microbial degradation, the source, age, and density of the microbial inoculum must be consistent for each experiment.

    • Pipetting and Dilution Accuracy: Double-check your pipetting and dilution procedures to ensure accurate and consistent starting concentrations of this compound in all your samples.

Issue 3: Appearance of Unexpected Peaks in Chromatograms
  • Question: My chromatograms show several unexpected peaks that are not present in my standard. What are these, and how can I identify them?

  • Answer:

    • Degradation Products: These are likely degradation products of this compound. Their formation is expected in degradation studies.

    • Identification: To identify these unknown peaks, LC-MS/MS or GC-MS are the recommended techniques. These methods can provide mass-to-charge ratios and fragmentation patterns, which can be used to elucidate the structures of the degradation products.

    • Matrix Interferences: If the peaks are inconsistent and appear in blank matrix samples, they are likely interferences from your sample matrix (e.g., soil organic matter, co-extractives from plant material). In this case, you may need to improve your sample cleanup procedure.

Data Presentation

Table 1: Factors Influencing Pesticide Degradation Kinetics

ParameterEffect on Degradation RateTypical ObservationsReferences
pH Highly influential on hydrolysisDegradation can be significantly faster in acidic or alkaline conditions compared to neutral pH for many pesticides.
Temperature Positive correlationFor every 10°C increase, the reaction rate can double.
Soil Organic Matter Can increase or decrease rateMay enhance microbial degradation but can also increase adsorption, reducing bioavailability for degradation.
Microbial Activity Increases degradationSterilized soil shows significantly slower degradation compared to non-sterilized soil.
Light Intensity Positive correlation with photolysisHigher light intensity leads to faster photodegradation.

Experimental Protocols

Protocol: Analysis of this compound Degradation in an Aqueous Solution by HPLC

This protocol provides a general framework. Specific parameters such as mobile phase composition and gradient may need to be optimized for your specific HPLC system and column.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in HPLC-grade acetonitrile.

    • From the stock solution, prepare working standards at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting with the mobile phase.

  • Sample Preparation for Degradation Study:

    • Prepare buffered aqueous solutions at different pH values (e.g., 4, 7, 9).

    • Spike a known concentration of this compound into each buffered solution to a final concentration within the linear range of your calibration curve (e.g., 5 µg/mL).

    • For photolysis studies, expose the solutions to a controlled light source (e.g., a UV lamp or solar simulator). Wrap control samples in aluminum foil.

    • For hydrolysis studies, incubate the solutions at a constant temperature in the dark.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each experimental and control solution.

    • Immediately quench any further degradation by adding an equal volume of cold acetonitrile and store at ≤ 4°C until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may be acidified with 0.1% formic or acetic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV detector at a wavelength of maximum absorbance for this compound (to be determined by UV scan).

    • Quantification: Calculate the concentration of this compound at each time point by comparing the peak area to the calibration curve.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation kinetics, which often follow first-order kinetics. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k, where k is the first-order rate constant.

Visualizations

Pyriftalid_Degradation_Pathway This compound This compound Hydrolysis_Product Hydrolysis Product (Cleavage of Thioether) This compound->Hydrolysis_Product Hydrolysis (H₂O, pH) Oxidation_Product Oxidation Product (e.g., Sulfoxide) This compound->Oxidation_Product Oxidation (e.g., •OH) Photolysis_Product Photolysis Product This compound->Photolysis_Product Photolysis (hν) Further_Degradation Further Degradation Products Hydrolysis_Product->Further_Degradation Oxidation_Product->Further_Degradation Photolysis_Product->Further_Degradation

Caption: Hypothetical degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing Prep_Standards Prepare this compound Standards HPLC_Analysis HPLC-UV/MS Analysis Prep_Standards->HPLC_Analysis Prep_Samples Prepare Experimental Samples (Spiked Matrix) Incubation Incubate under Controlled Conditions (pH, Temp, Light) Prep_Samples->Incubation Sampling Collect Samples at Time Points Incubation->Sampling Extraction Sample Extraction & Cleanup Sampling->Extraction Extraction->HPLC_Analysis Quantification Quantify this compound & Metabolites HPLC_Analysis->Quantification Kinetics Determine Degradation Kinetics & Half-life Quantification->Kinetics

Caption: General workflow for a this compound degradation study.

Troubleshooting_Logic Start Problem Encountered Problem_Type What is the nature of the problem? Start->Problem_Type No_Peak No/Low Analyte Peak Problem_Type->No_Peak Degradation Inconsistent_Results Inconsistent Results Problem_Type->Inconsistent_Results Reproducibility Extra_Peaks Unexpected Peaks Problem_Type->Extra_Peaks Interference Check_Standard Check Standard Preparation & Storage No_Peak->Check_Standard Check_Conditions Verify Experimental Conditions (pH, Temp, Light) Inconsistent_Results->Check_Conditions Check_Matrix Analyze Matrix Blank Extra_Peaks->Check_Matrix Identify_Metabolites Use MS to Identify Degradation Products Check_Matrix->Identify_Metabolites If peaks are not in blank

Caption: Logic diagram for troubleshooting this compound experiments.

References

Improving the efficacy of Pyriftalid under different environmental conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the efficacy of Pyriftalid under various experimental and environmental conditions.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a post-emergence herbicide belonging to the pyrimidinyl(thio)benzoate chemical family.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3] By inhibiting ALS, this compound disrupts protein synthesis and cell division, ultimately leading to plant death.[4]

Q2: What are the typical symptoms of this compound injury on susceptible plants?

A2: As an ALS inhibitor, this compound-induced symptoms may take several days to appear. Initial symptoms generally include chlorosis (yellowing) of new growth, followed by stunting. Other symptoms can include reddish or purplish discoloration of veins on the underside of leaves, and necrosis (tissue death) of growing points.

Q3: What are the general environmental factors that can influence the efficacy of this compound?

A3: The efficacy of soil-applied and foliar-applied herbicides like this compound can be significantly influenced by environmental conditions. Key factors include:

  • Temperature: Affects herbicide absorption, translocation, and degradation rates.

  • Humidity: Influences the drying time of spray droplets on leaf surfaces and the hydration of the plant cuticle.

  • Soil Properties: Soil type (texture), organic matter content, and pH can impact the availability and degradation of the herbicide in the soil.

Q4: Is this compound effective against all types of weeds?

A4: this compound is a broad-spectrum herbicide primarily used for controlling grass weeds, sedges, and broadleaf weeds in rice paddies. However, the spectrum of controlled weeds can be specific, and resistance in some weed populations to ALS inhibitors is a known issue.

II. Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on environmental factors.

Issue 1: Reduced Efficacy Under High Temperatures

  • Question: My experiment shows reduced this compound efficacy at elevated temperatures. What could be the cause?

  • Answer: High temperatures (generally above 30-35°C) can negatively impact the efficacy of post-emergence herbicides for several reasons:

    • Rapid Droplet Evaporation: Spray droplets can evaporate quickly from the leaf surface, reducing the time available for the herbicide to be absorbed.

    • Plant Stress: Heat stress can cause plants to slow down their metabolic processes, including the translocation of systemic herbicides like this compound to the target sites (growing points).

    • Increased Metabolism: Some plants may metabolize the herbicide more rapidly at higher temperatures, reducing its effective concentration at the target site.

Issue 2: Inconsistent Results in Different Soil Types

  • Question: I'm observing variable this compound efficacy in different soil types. Why is this happening?

  • Answer: Soil properties play a crucial role in the bioavailability of soil-active herbicides.

    • Organic Matter: this compound, being a hydrophobic compound, can bind to soil organic matter. Soils with high organic matter content can adsorb more herbicide, reducing its concentration in the soil solution and thus its availability for root uptake by weeds.

    • Soil Texture: The proportion of sand, silt, and clay (soil texture) affects herbicide movement and availability. Clay particles, like organic matter, can adsorb herbicides. Therefore, in soils with high clay content, a higher application rate may be needed to achieve the same level of weed control.

    • Soil pH: Soil pH can influence the persistence and availability of some ALS inhibitors. For weak acid herbicides, like some in the sulfonylurea family, persistence can increase in alkaline soils. While specific data for this compound is limited, it is a factor to consider in experimental design.

Issue 3: Poor Performance in Low Humidity Conditions

  • Question: My results indicate that this compound is less effective under low relative humidity. What is the scientific reason for this?

  • Answer: Low relative humidity can hinder the performance of foliar-applied herbicides in the following ways:

    • Faster Droplet Drying: Similar to high temperatures, low humidity accelerates the evaporation of spray droplets, minimizing the absorption time.

    • Thicker Cuticle: Plants grown under low humidity conditions may develop a thicker, waxier cuticle on their leaves as a mechanism to conserve water. This thicker cuticle can act as a barrier, reducing the penetration of the herbicide into the leaf.

III. Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound under different environmental conditions.

Protocol 1: Assessing the Effect of Temperature and Humidity on this compound Efficacy (Controlled Environment)

  • Objective: To quantify the impact of different temperature and relative humidity combinations on the herbicidal activity of this compound.

  • Methodology:

    • Plant Material: Grow a target weed species (e.g., Echinochloa crus-galli - barnyard grass) in pots with a standardized soil mix until they reach the 2-3 leaf stage.

    • Acclimatization: Move the potted plants into controlled environment growth chambers set to the desired temperature and humidity levels (see Table 1 for suggested conditions) for 48 hours to acclimatize.

    • Herbicide Application: Prepare a stock solution of this compound and dilute it to the desired experimental concentrations. Apply the herbicide to the plants using a laboratory spray chamber to ensure uniform coverage. Include an untreated control group for each environmental condition.

    • Post-Application Incubation: Return the treated plants to their respective growth chambers and maintain the set conditions for the duration of the experiment (typically 14-21 days).

    • Efficacy Assessment:

      • Visual Injury Rating: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete kill).

      • Biomass Reduction: At 21 DAT, harvest the above-ground biomass of all plants, dry them in an oven at 70°C for 72 hours, and record the dry weight. Calculate the percent reduction in biomass compared to the untreated control.

    • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of temperature and humidity on this compound efficacy.

    Table 1: Suggested Temperature and Humidity Combinations for Controlled Environment Studies

TreatmentTemperature (°C)Relative Humidity (%)
12050
22080
33050
43080
53550
63580

Protocol 2: Evaluating the Influence of Soil Type on this compound Efficacy (Bioassay)

  • Objective: To determine the effect of soil texture and organic matter content on the pre-emergence efficacy of this compound.

  • Methodology:

    • Soil Collection: Collect different soil types with varying textures and organic matter content (e.g., sandy loam, clay loam, high organic matter soil). Analyze the physicochemical properties of each soil.

    • Herbicide Incorporation: For each soil type, weigh out a set amount of soil and thoroughly mix in this compound at different concentrations to simulate pre-emergence application. Include an untreated control for each soil type.

    • Potting and Seeding: Fill pots with the treated and untreated soils. Sow seeds of a sensitive indicator species (e.g., ryegrass or a susceptible rice variety) at a uniform depth.

    • Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature and light conditions. Water the pots as needed to maintain adequate soil moisture.

    • Efficacy Assessment:

      • Emergence Count: At 7 and 14 days after sowing, count the number of emerged seedlings in each pot.

      • Visual Injury Rating: At 21 days after sowing, visually assess the injury to the emerged seedlings.

      • Biomass Reduction: At 21 days after sowing, harvest the above-ground biomass, dry, and weigh as described in Protocol 1.

    • Data Analysis: Compare the emergence, injury ratings, and biomass reduction across the different soil types to determine the influence of soil properties on this compound efficacy.

IV. Visualizations

Pyriftalid_MOA cluster_synthesis Branched-Chain Amino Acid Biosynthesis Pathway cluster_inhibition Mechanism of Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Intermediates α-Acetolactate / α-Aceto-α-hydroxybutyrate ALS->Intermediates Disruption Disruption of Protein Synthesis & Cell Division ALS->Disruption AminoAcids Valine, Leucine, Isoleucine Intermediates->AminoAcids AminoAcids->Disruption This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->ALS PlantDeath Plant Death Disruption->PlantDeath

This compound's Mechanism of Action

Workflow for Temperature & Humidity Study

Troubleshooting_Logic Start Reduced this compound Efficacy Observed EnvCond Check Environmental Conditions at Application Start->EnvCond SoilCond Examine Soil Characteristics Start->SoilCond AppTech Review Application Technique Start->AppTech HighTemp High Temperature? EnvCond->HighTemp LowHum Low Humidity? EnvCond->LowHum HighOM High Organic Matter? SoilCond->HighOM HighClay High Clay Content? SoilCond->HighClay IncorrectRate Incorrect Application Rate? AppTech->IncorrectRate Sol_HighTemp Reduced absorption/translocation HighTemp->Sol_HighTemp Yes Sol_LowHum Faster droplet drying/thicker cuticle LowHum->Sol_LowHum Yes Sol_HighOM Increased herbicide binding to soil HighOM->Sol_HighOM Yes Sol_HighClay Increased herbicide adsorption HighClay->Sol_HighClay Yes Sol_IncorrectRate Adjust rate as per label for conditions IncorrectRate->Sol_IncorrectRate Yes

Troubleshooting Logic for Poor Efficacy

References

Pyriftalid peak tailing in reverse-phase HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pyriftalid analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding peak tailing in reverse-phase HPLC analysis of this compound.

Troubleshooting Guide

This section provides a step-by-step approach to identifying and resolving common issues leading to this compound peak tailing.

Q1: My this compound peak is tailing. What are the most common causes?

A1: Peak tailing for a specific compound like this compound in a reverse-phase HPLC separation is most often a chemical issue, though physical problems with the system can also be the cause.

  • Primary Chemical Cause: The most frequent reason is secondary interaction between the this compound molecule, which contains basic nitrogen groups, and acidic residual silanol groups on the silica-based column packing material.[1][2][3] These interactions provide a secondary retention mechanism that delays a portion of the analyte molecules, causing the peak to tail.[2]

  • Secondary Chemical Causes:

    • Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, this compound can interact strongly with the stationary phase.[4]

    • Column Contamination: Accumulation of sample matrix components on the column can create active sites that cause tailing.

  • Physical or System-Related Causes:

    • Column Overload: Injecting too high a concentration of this compound can saturate the column.

    • Column Degradation: A void at the head of the column or a blocked inlet frit can distort peak shape. This typically affects all peaks in the chromatogram.

    • Extra-Column Volume: Excessive tubing length or use of tubing with a large internal diameter can cause band broadening and tailing.

Q2: How can I systematically troubleshoot the cause of my this compound peak tailing?

A2: A logical, step-by-step approach is the best way to identify the root cause. Start by determining if the problem is chemical (specific to this compound) or mechanical (affecting all peaks). The following workflow can guide your troubleshooting process.

G start This compound Peak Tailing Observed check_peaks Do ALL peaks in the chromatogram tail? start->check_peaks system_issue Likely a Physical/System Issue check_peaks->system_issue Yes chem_issue Likely a Chemical Interaction (Specific to this compound) check_peaks->chem_issue No, only This compound check_void 1. Check for Column Void/ Blocked Frit system_issue->check_void fix_void Action: Replace column. Use guard column & in-line filter. check_void->fix_void check_ecv 2. Check Extra-Column Volume fix_void->check_ecv fix_ecv Action: Use shorter, narrower ID tubing. Check fittings. check_ecv->fix_ecv check_overload 3. Check for Column Overload fix_ecv->check_overload fix_overload Action: Dilute sample or reduce injection volume. check_overload->fix_overload check_ph 1. Check Mobile Phase pH chem_issue->check_ph fix_ph Action: Lower pH to 2.5-3.0 with 0.1% Formic Acid. (See Protocol 1) check_ph->fix_ph check_column 2. Evaluate Column Type fix_ph->check_column fix_column Action: Use a modern end-capped/ base-deactivated column. check_column->fix_column check_contamination 3. Suspect Column Contamination fix_column->check_contamination fix_contamination Action: Flush column with strong solvent. (See Protocol 2) check_contamination->fix_contamination

Caption: Troubleshooting workflow for this compound peak tailing.

Q3: How does adjusting the mobile phase pH improve the peak shape for this compound?

A3: Adjusting the mobile phase pH is the most effective way to control the secondary ionic interactions that cause peak tailing for basic compounds like this compound.

  • At Mid-Range pH (e.g., pH 4-7): Residual silanol groups on the silica packing are deprotonated (negatively charged, Si-O⁻), while the basic functional groups on this compound are protonated (positively charged). This charge attraction creates a strong secondary retention mechanism, causing tailing.

  • At Low pH (e.g., pH 2.5-3.0): The high concentration of protons in the mobile phase suppresses the ionization of the silanol groups (they become neutral, Si-OH). This eliminates the ionic attraction, leading to a single, hydrophobic retention mechanism and a much more symmetrical peak. This is the most common and recommended strategy.

Q4: I've adjusted my mobile phase pH, but I still see some tailing. What's my next step?

A4: If pH optimization is not sufficient, your column is the next component to evaluate.

  • Use a Modern, End-Capped Column: Not all C18 columns are the same. Older "Type A" silica columns have a high concentration of active silanols. Modern "Type B" silica columns are of higher purity and are often "end-capped." End-capping is a process that chemically bonds a small molecule (like trimethylsilyl) to the free silanol groups, effectively shielding them from interacting with your analyte. For basic compounds like this compound, using a column specifically marketed as end-capped, base-deactivated, or designed for polar analytes is critical.

  • Consider Alternative Stationary Phases: Hybrid silica/polymer columns or those with polar-embedded groups can offer different selectivity and improved peak shape for basic compounds by further reducing silanol interactions.

  • Perform Column Regeneration: If the column has been used extensively with complex sample matrices, it may be contaminated. Follow the manufacturer's instructions for column regeneration, or see Protocol 2 below for a general procedure.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable peak asymmetry or tailing factor for this compound analysis?

A1: For most quantitative applications, a USP Tailing Factor (Tf) should be ≤ 2.0. Ideally, a value as close to 1.0 as possible is desired, as this indicates a perfectly symmetrical peak. Tailing factors greater than 2.0 can compromise the accuracy of peak integration and reduce the resolution between this compound and nearby eluting compounds.

Q2: Which mobile phase additives are best for reducing this compound peak tailing?

A2: Volatile acids are the preferred choice, especially if using an MS detector.

  • Formic Acid (0.1%): This is the most common and effective choice. It reliably lowers the mobile phase pH to approximately 2.7, which is ideal for protonating silanols without being overly aggressive to the column.

  • Acetic Acid (0.1%): Another good volatile option, resulting in a slightly higher pH than formic acid.

  • Triethylamine (TEA): This is a "competing base" additive that was used with older columns. It works by interacting with the silanol sites itself, blocking the analyte from doing so. However, TEA is not volatile, can suppress MS signals, and is generally unnecessary with modern, high-quality end-capped columns.

Q3: Can the injection solvent cause peak tailing for this compound?

A3: Yes, absolutely. If this compound is dissolved in a solvent that is significantly stronger than the starting mobile phase (e.g., 100% Acetonitrile when the mobile phase is 90% water), it can cause peak distortion, including tailing or fronting. For best results, dissolve your standard and samples in a solvent that is as close in composition to the initial mobile phase as possible.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Shape (Illustrative data based on typical chromatographic principles for basic compounds)

Mobile Phase Aqueous ComponentApproximate pHExpected this compound Tailing Factor (Tf)Rationale
10 mM Ammonium Bicarbonate7.8> 2.5Silanols are fully ionized (negative); this compound is likely protonated (positive), leading to strong ionic interaction.
10 mM Ammonium Acetate6.82.0 - 2.5Significant silanol ionization leads to peak tailing.
0.1% Acetic Acid3.21.3 - 1.6Most silanol ionization is suppressed, significantly improving peak shape.
0.1% Formic Acid 2.7 1.0 - 1.2 Optimal performance; silanol groups are fully protonated (neutral), minimizing secondary interactions.

Table 2: Recommended Starting Conditions for RP-HPLC Analysis of this compound

ParameterRecommendationJustification
Column C18, End-Capped, Base-Deactivated (≤ 5 µm)Minimizes silanol interactions, which is the primary cause of tailing for basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterSets pH to ~2.7 to suppress silanol activity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier.
Gradient 10-90% B over 15 minutes (start point)A standard gradient to elute compounds of moderate polarity. Adjust as needed.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for analytical columns.
Column Temp. 30 - 40 °CImproves efficiency and reduces viscosity.
Injection Vol. 5 - 10 µLA smaller volume minimizes potential solvent and overload effects.
Sample Diluent Initial Mobile Phase Composition (e.g., 90:10 A:B)Prevents peak distortion from solvent mismatch.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for minimizing this compound peak tailing.

  • Prepare Mobile Phases: Prepare aqueous mobile phase solutions (Phase A) with different pH modifiers.

    • A1: 0.1% Formic Acid in HPLC-grade water (pH ≈ 2.7)

    • A2: 0.1% Acetic Acid in HPLC-grade water (pH ≈ 3.2)

    • A3: 10 mM Ammonium Acetate in HPLC-grade water (pH ≈ 6.8)

  • Set Up Method: Use a robust C18 column and set up a standard isocratic or gradient method with Acetonitrile as the organic modifier (Phase B).

  • Equilibrate System: Begin with the lowest pH mobile phase (A1). Flush the entire HPLC system and column for at least 15-20 column volumes, or until the backpressure is stable.

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram.

  • Calculate Tailing Factor: Use the chromatography data system (CDS) software to calculate the USP Tailing Factor for the this compound peak.

  • Repeat for Other Phases: Sequentially switch to the other mobile phases (A2, then A3). Ensure the system and column are thoroughly flushed and re-equilibrated before each new injection.

  • Analyze Data: Compare the tailing factors obtained at each pH level. Plot the tailing factor vs. pH to visually identify the optimal condition that provides the most symmetrical peak (Tf closest to 1.0).

Protocol 2: General Purpose Column Flushing and Regeneration

Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing. Note: Always consult the column manufacturer's specific guidelines first.

  • Disconnect Column: Disconnect the column from the detector to prevent contamination of the detector cell.

  • Flush with Buffer-Free Mobile Phase: Flush the column with 10-20 column volumes of a mobile phase mixture without any salts or buffers (e.g., 95:5 Water:Acetonitrile). This removes any precipitated buffer salts.

  • Flush with Isopropanol: Flush the column with 10-20 column volumes of 100% Isopropanol. This is a moderately strong, intermediate polarity solvent that can remove a wide range of contaminants.

  • Strong Solvent Wash (for non-polar contaminants): Flush the column with 10-20 column volumes of 100% Acetonitrile or Methanol.

  • Stronger Solvent Wash (Optional): For very stubborn contaminants, a sequence of solvents like Tetrahydrofuran (THF) followed by Isopropanol can be used, if compatible with your column.

  • Re-equilibrate: Flush the column with the initial mobile phase (without buffer) and then with the full, buffered mobile phase until the baseline and pressure are stable.

  • Test Performance: Inject a standard to confirm that peak shape and retention time have been restored. If tailing persists, the column may be permanently damaged and require replacement.

References

Technical Support Center: Pyriftalid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Pyriftalid.

Troubleshooting Guide

Issue: Poor sensitivity, inconsistent peak areas, or high variability in results for this compound.

This is a common indication of matrix effects, where co-eluting endogenous compounds from the sample matrix interfere with the ionization of this compound, leading to either ion suppression or enhancement.

Troubleshooting Workflow

G cluster_0 Phase 1: Identification & Quantification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Re-evaluation start Inconsistent this compound Results quantify Quantify Matrix Effect (Post-Extraction Spike) start->quantify assess Assess Severity (ME > ±20%?) quantify->assess optimize_sample_prep Optimize Sample Preparation (e.g., QuEChERS, SPE) assess->optimize_sample_prep Yes end Proceed with Validated Method assess->end No optimize_chroma Optimize Chromatography (e.g., Gradient, Column) optimize_sample_prep->optimize_chroma dilute Dilute Sample Extract optimize_chroma->dilute internal_std Use Stable Isotope-Labeled Internal Standard dilute->internal_std re_quantify Re-quantify Matrix Effect internal_std->re_quantify final_assess Matrix Effect Mitigated? re_quantify->final_assess final_assess->optimize_sample_prep No final_assess->end Yes fail Further Optimization Required final_assess->fail Partially

Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1] These interfering components can either suppress the this compound signal, leading to lower sensitivity, or enhance it, resulting in artificially high quantification.[1] This phenomenon can compromise the accuracy, precision, and sensitivity of the analytical method.

Q2: What are the common sources of matrix effects when analyzing this compound in agricultural and environmental samples?

A2: Common sources of matrix effects depend on the sample type. For agricultural products like fruits and vegetables, pigments (e.g., chlorophyll), sugars, organic acids, and lipids are major contributors.[2] In soil samples, humic acids and other organic matter can cause interference. Water matrices may contain various dissolved organic and inorganic salts that can affect ionization.

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A3: The most common method is the post-extraction spike. This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract that has undergone the complete sample preparation procedure. The matrix effect (ME) can be calculated using the following formula:

ME (%) = ( (Peak Area in Matrix Extract) / (Peak Area in Solvent Standard) - 1 ) * 100

A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement. Generally, a matrix effect of over ±20% is considered significant and requires mitigation.[3]

Q4: What sample preparation techniques are recommended to reduce matrix effects for this compound?

A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for pesticide residue analysis, including for compounds like this compound, in various food matrices. QuEChERS involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like primary secondary amine (PSA) to remove sugars and organic acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments. For highly complex matrices, more rigorous cleanup techniques like solid-phase extraction (SPE) might be necessary.

Q5: Can dilution of the final extract help in mitigating matrix effects?

A5: Yes, diluting the final sample extract with the mobile phase is a simple and often effective strategy to reduce the concentration of interfering matrix components, thereby minimizing their impact on this compound ionization. However, it is crucial to ensure that the dilution does not compromise the sensitivity of the method, keeping the this compound concentration above the limit of quantification (LOQ).

Q6: How does a stable isotope-labeled internal standard (SIL-IS) help with matrix effects?

A6: A SIL-IS for this compound is the ideal tool to compensate for matrix effects. Since a SIL-IS has nearly identical physicochemical properties to this compound, it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.

Quantitative Data on Matrix Effects

The following table provides a hypothetical representation of matrix effects for this compound in different agricultural matrices to illustrate the variability of this phenomenon.

MatrixThis compound Concentration (ng/g)Mean Peak Area (Solvent)Mean Peak Area (Post-Spike in Matrix)Matrix Effect (%)Interpretation
Tomato1055,00041,250-25%Significant Ion Suppression
Spinach1055,00033,000-40%Strong Ion Suppression
Rice (hulled)1055,00051,700-6%Negligible Matrix Effect
Lemon1055,00068,750+25%Significant Ion Enhancement
Soil (loam)1055,00038,500-30%Significant Ion Suppression

Note: This data is for illustrative purposes only and may not represent actual experimental results.

Experimental Protocols

Protocol: Quantification of this compound in Tomato using QuEChERS and LC-MS/MS

This protocol is a representative method for the analysis of pesticide residues in high-water content matrices.

1. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize a representative sample of tomatoes.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized tomato sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate amount of internal standard (if used).

    • Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing primary secondary amine (PSA) and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and dilute it with the initial mobile phase (e.g., 10-fold dilution) before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • LC System: Agilent 1290 Infinity II LC system or equivalent.

  • Column: A suitable reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 2.1 mm x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate

    • B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard (if used) must be optimized.

3. Matrix Effect Evaluation

  • Sample Set 1 (Solvent Standard): Prepare a standard solution of this compound in the initial mobile phase at a known concentration.

  • Sample Set 2 (Post-Extraction Spike): Prepare a blank tomato extract following the QuEChERS protocol. Spike the final cleaned extract with this compound to the same concentration as the solvent standard.

  • Analysis: Analyze both sets of samples using the developed LC-MS/MS method and compare the peak areas to calculate the matrix effect.

References

Technical Support Center: Enhancing the Photostability of Pyriftalid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyriftalid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of this compound in experimental setups. While specific public data on the photodegradation of this compound is limited, this guide offers strategies based on general principles of pesticide photochemistry and formulation.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a broad-spectrum herbicide primarily used for controlling grass weeds in rice cultivation.[1] It functions by inhibiting the plant enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth. By blocking this pathway, this compound effectively halts weed development.[1]

Q2: Why is the photostability of this compound a concern in experimental setups?

Many pesticides are susceptible to photodegradation, which is the breakdown of the chemical compound upon exposure to light, particularly UV radiation from sunlight. This degradation can lead to a loss of efficacy in experimental assays, variability in results, and the formation of unknown degradation products that may have different biological activities or toxicological profiles. While data on this compound's persistence suggests it is not persistent in soil systems, its stability under direct light exposure in a laboratory setting needs to be carefully managed to ensure experimental reproducibility.[1]

Q3: What are the general strategies to enhance the photostability of pesticides like this compound?

Several methods can be employed to reduce the impact of photodegradation on pesticides. These include:

  • Incorporation of UV Absorbers: Adding UV-absorbing compounds to the formulation can protect the active ingredient by absorbing harmful UV radiation.

  • Use of Quenchers: These molecules can deactivate the excited state of the photosensitive molecule before it can degrade.

  • Formulation with Protective Matrices: Encapsulating the pesticide in materials like organo-clays or polymers can shield it from light.

  • Chemical Modification: Altering the chemical structure of the pesticide to be inherently more resistant to UV radiation.

Studies on other pesticides have shown that the use of UV absorbers can significantly increase the recovery of the active ingredient after light exposure. For instance, the recovery of disulfoton, azadirachtin, and chlorpyrifos increased by 22-26%, 24%, and 30%, respectively, with the addition of suitable UV absorbers.

Q4: What analytical methods are suitable for studying this compound degradation?

To monitor the concentration of this compound and detect its potential degradation products, chromatographic methods are highly recommended. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS), and Gas Chromatography (GC) combined with MS are powerful tools for separating, identifying, and quantifying the parent compound and its metabolites.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Inconsistent results in bioassays conducted over several days. Photodegradation of this compound in the experimental medium upon exposure to ambient light.1. Conduct experiments under controlled light conditions (e.g., using amber glassware or in a dark room). 2. Prepare fresh stock solutions of this compound daily. 3. Incorporate a photostabilizer or UV absorber into the experimental medium if compatible with the assay.
Loss of this compound concentration in stock solutions stored in clear vials. Exposure to UV and visible light is causing the compound to break down.1. Store all this compound solutions in amber vials or wrap clear vials in aluminum foil to protect them from light. 2. Store stock solutions at low temperatures (e.g., 4°C or -20°C) to minimize both thermal and photodegradation.
Appearance of unknown peaks in chromatograms of aged this compound solutions. Formation of photodegradation products.1. Characterize the unknown peaks using mass spectrometry (LC-MS/MS or GC-MS) to identify the degradation products. 2. Perform a forced degradation study to intentionally generate and identify potential degradation products.
Reduced herbicidal activity of this compound in outdoor or greenhouse experiments. Significant photodegradation on plant or soil surfaces before absorption.1. Consider formulating this compound with a UV protectant. 2. Apply the compound during periods of lower light intensity (e.g., early morning or evening).

Experimental Protocols

Protocol 1: Basic Photostability Assessment of this compound

Objective: To determine the rate of this compound degradation under controlled UV-A and visible light exposure.

Materials:

  • This compound analytical standard

  • Solvent (e.g., acetonitrile or methanol)

  • Quartz or borosilicate glass vials

  • Photostability chamber with a calibrated light source (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • Aluminum foil

  • HPLC-UV or LC-MS system

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).

  • Pipette equal volumes of the stock solution into several transparent vials.

  • Wrap half of the vials completely in aluminum foil to serve as dark controls.

  • Place both the exposed and dark control vials in the photostability chamber.

  • Expose the samples to a controlled light source, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as recommended by ICH Q1B guidelines.

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one exposed vial and one dark control vial.

  • Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS method.

  • Calculate the percentage of this compound remaining at each time point for both the exposed and control samples. The difference in degradation between the exposed and control samples will indicate the extent of photodegradation.

Protocol 2: Evaluating the Efficacy of a UV Absorber

Objective: To assess the ability of a UV absorber to protect this compound from photodegradation.

Materials:

  • This compound analytical standard

  • Selected UV absorber (e.g., benzophenone or triazine-based UV filters)

  • Solvent

  • Photostability chamber

  • Analytical instrumentation (HPLC-UV or LC-MS)

Methodology:

  • Prepare three sets of this compound solutions:

    • Set A: this compound solution (control).

    • Set B: this compound solution with the UV absorber at a specific concentration.

    • Set C: Dark controls for both A and B (wrapped in aluminum foil).

  • Follow the exposure procedure as described in Protocol 1.

  • Analyze the concentration of this compound in all samples at each time point.

  • Compare the degradation rate of this compound in Set A and Set B to determine the protective effect of the UV absorber.

Quantitative Data from Similar Studies (for reference)

PesticideUV Stabilizer UsedIncrease in Recovery (%)
DisulfotonWater-soluble quaternary ammonium UV absorbers (QAUVAs)22-26
AzadirachtinSuitable UV absorbers24
ChlorpyrifosSuitable UV absorbers30

Visualizations

Experimental_Workflow Experimental Workflow for this compound Photostability cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution prep_samples Aliquot into Vials (Exposed & Dark Control) prep_stock->prep_samples exposure Expose Samples in Photostability Chamber prep_samples->exposure sampling Collect Samples at Time Intervals exposure->sampling analysis Analyze by HPLC or LC-MS sampling->analysis calc Calculate Degradation Rate analysis->calc compare Compare Exposed vs. Dark Control calc->compare

Caption: Workflow for assessing this compound photostability.

logical_relationship Troubleshooting Logic for Reduced Efficacy cluster_solutions Potential Solutions start Reduced Herbicidal Efficacy Observed check_light Is the experimental setup exposed to light? start->check_light solution1 Control Light Conditions check_light->solution1 Yes solution2 Use Fresh Solutions check_light->solution2 Yes solution3 Add UV Protectant check_light->solution3 Yes solution4 Store Properly check_light->solution4 Yes other_causes Investigate other factors (e.g., pH, temperature, microbial degradation) check_light->other_causes No

Caption: Troubleshooting logic for reduced this compound efficacy.

References

Pyriftalid cross-reactivity in immunoassay-based detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using immunoassay-based detection methods for the herbicide Pyriftalid.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of a this compound immunoassay?

A1: Cross-reactivity occurs when the antibody in an immunoassay, which is intended to be specific for this compound, also binds to other structurally similar molecules. This can lead to inaccurate, often overestimated, measurements of this compound concentration. Testing for cross-reactivity with closely related compounds is a critical validation step for any immunoassay.[1]

Q2: Which compounds are likely to cross-react in a this compound immunoassay?

A2: Compounds with a chemical structure similar to this compound are potential cross-reactants. This compound is classified as a pyrimidinyl benzoate herbicide.[2] Therefore, other herbicides in this class, or molecules with similar structural motifs, should be tested for cross-reactivity. See the table below for examples of potential cross-reactants and their hypothetical cross-reactivity percentages with a generic anti-Pyriftalid antibody.

Q3: How is cross-reactivity calculated?

A3: Cross-reactivity is typically determined using a competitive immunoassay format. The concentration of this compound that causes 50% inhibition of the maximum signal (IC50) is determined from a standard curve. The IC50 is then also determined for each potential cross-reacting compound. The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100 [3]

A higher percentage indicates a greater degree of cross-reactivity.

Q4: How can I minimize or manage cross-reactivity in my this compound assay?

A4: Managing cross-reactivity involves several strategies:

  • Antibody Selection: The choice of antibody is the most critical factor. Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity compared to polyclonal antibodies.[1]

  • Assay Optimization: Modifying assay conditions such as buffer composition, pH, and incubation times can sometimes help to favor the specific binding of the antibody to this compound over cross-reactants.[4]

  • Sample Preparation: If a major cross-reactant is known and can be removed from the sample before analysis (e.g., through a chromatographic step), this can eliminate the interference.

  • Data Interpretation: If cross-reactivity cannot be eliminated, it must be characterized and taken into account when interpreting results. It may be possible to develop a "class-specific" assay that detects this compound and its closely related analogs, if that meets the analytical goal.

Hypothetical Cross-Reactivity Data for a this compound Immunoassay

The following table presents hypothetical, yet plausible, cross-reactivity data for a fictional anti-Pyriftalid monoclonal antibody. This data is for illustrative purposes to guide researchers on what to expect and test for.

CompoundChemical ClassIC50 (ng/mL)% Cross-Reactivity
This compound Pyrimidinyl Benzoate 15 100%
PyribenzoximPyrimidinyl Benzoate15010%
Pyrithiobac-sodiumPyrimidinyl Benzoate3005%
Bispyribac-sodiumPyrimidinyl Benzoate7502%
PretilachlorChloroacetamide> 10,000< 0.15%
Bensulfuron-methylSulfonylurea> 10,000< 0.15%
AtrazineTriazine> 10,000< 0.15%

Experimental Protocols

Detailed Protocol: Competitive ELISA for this compound Quantification and Cross-Reactivity Assessment

This protocol outlines the steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the concentration of this compound and assess cross-reactivity with other compounds.

Materials:

  • Microtiter plate pre-coated with a capture antibody specific for this compound.

  • This compound standard solutions of known concentrations.

  • Solutions of potential cross-reactants of known concentrations.

  • Enzyme-conjugated this compound (e.g., this compound-HRP).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2 M H₂SO₄).

  • Microplate reader.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_standards Prepare this compound Standards add_standards_samples Add Standards/Samples to Coated Plate prep_standards->add_standards_samples prep_samples Prepare Samples & Cross-Reactants prep_samples->add_standards_samples add_conjugate Add this compound-HRP Conjugate add_standards_samples->add_conjugate incubate1 Incubate add_conjugate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate plot_curve Plot Standard Curve read_plate->plot_curve calc_ic50 Calculate IC50 Values plot_curve->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for Competitive ELISA.

Procedure:

  • Preparation: Prepare serial dilutions of this compound standards and potential cross-reactants in an appropriate buffer.

  • Competitive Reaction: Add 50 µL of each standard, sample, or potential cross-reactant to the wells of the antibody-coated microtiter plate.

  • Add Conjugate: Immediately add 50 µL of the enzyme-conjugated this compound (this compound-HRP) to each well.

  • Incubation: Cover the plate and incubate for 1 hour at 37°C. During this time, the free this compound (from the standard or sample) and the this compound-HRP will compete for binding to the capture antibody on the plate.

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for 15-20 minutes, allowing for color development. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Stop Reaction: Add 50 µL of stop solution to each well to halt the reaction.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

    • Determine the IC50 value for this compound and each of the tested compounds.

    • Calculate the percent cross-reactivity for each compound using the formula provided in the FAQs.

Troubleshooting Guide

Issue: High Background Signal

Potential Cause Recommended Solution
Insufficient washingIncrease the number of wash steps or the soaking time during washes. Ensure all wells are filled and emptied completely.
Concentration of detection reagent is too highOptimize the concentration of the enzyme-conjugated this compound.
Non-specific binding of antibodiesEnsure the blocking step was performed correctly and for the specified duration. Use the blocking buffer recommended by the assay kit manufacturer.
Contaminated reagents or buffersUse fresh, sterile buffers and reagents. Avoid cross-contamination between wells.

Issue: Low or No Signal

Potential Cause Recommended Solution
Inactive reagentsCheck the expiration dates of all kit components. Ensure proper storage conditions and avoid repeated freeze-thaw cycles.
Omission of a critical reagentCarefully review the protocol to ensure all reagents were added in the correct order and volume.
Incorrect incubation times or temperaturesAdhere strictly to the incubation times and temperatures specified in the protocol.
Improper plate washingEnsure the plate washer is functioning correctly. If washing manually, be consistent and thorough.

Issue: Unexpected Positive Results (Potential Cross-Reactivity)

G cluster_cr Cross-Reactivity Investigation start Unexpected Positive Result check_contamination Check for Sample Contamination start->check_contamination review_protocol Review Protocol Execution start->review_protocol run_controls Run Negative Controls start->run_controls identify_struct_sim Identify Structurally Similar Compounds check_contamination->identify_struct_sim If clean review_protocol->identify_struct_sim If correct run_controls->identify_struct_sim If controls are negative test_cr Test for Cross-Reactivity identify_struct_sim->test_cr quantify_cr Quantify % Cross-Reactivity test_cr->quantify_cr confirm_by_alt_method Confirm with Alternative Method (e.g., LC-MS/MS) quantify_cr->confirm_by_alt_method

Caption: Troubleshooting Unexpected Positives.

  • Verify Sample Integrity: First, rule out sample contamination or mislabeling.

  • Run Controls: Ensure that your negative controls (samples known to not contain this compound) are indeed negative. If they show a signal, it points to a problem with the assay reagents or procedure.

  • Identify Potential Cross-Reactants: Based on the sample matrix and its known components, identify any compounds that are structurally similar to this compound.

  • Perform Cross-Reactivity Testing: As detailed in the experimental protocol, run the identified compounds in the assay to determine their IC50 values.

  • Quantify and Report: Calculate the percent cross-reactivity. If significant cross-reactivity is confirmed, it must be noted when reporting the results.

  • Confirmation: For critical applications, confirm positive results with an orthogonal method that has a different principle of detection, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which provides a higher level of specificity.

References

Minimizing Pyriftalid binding to lab equipment and containers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the binding of Pyriftalid to laboratory equipment and containers. This compound's low aqueous solubility and potential for bioaccumulation suggest a hydrophobic nature, which can lead to significant loss of compound due to adsorption to surfaces, impacting experimental accuracy and reproducibility.[1] This guide offers troubleshooting advice and frequently asked questions (FAQs) to mitigate these challenges.

Troubleshooting Guide

This section addresses specific issues related to this compound binding and provides actionable solutions.

Issue 1: Inconsistent or lower-than-expected concentrations of this compound in solution.

  • Question: My prepared this compound solutions show variable or significantly lower concentrations than intended when measured. What could be the cause?

  • Answer: This is a common issue when working with hydrophobic compounds like this compound. The discrepancy is likely due to the non-specific binding of the molecule to the surfaces of your labware, such as pipette tips, tubes, and plates. This leads to a depletion of the compound from the solution.

Issue 2: High variability in bioassay or analytical results.

  • Question: I am observing high variability in my experimental results when using this compound. Could this be related to binding?

  • Answer: Yes, inconsistent binding of this compound to different wells of a microplate or to different tubes can lead to significant variations in the actual concentration of the compound delivered in each replicate, resulting in high variability in your results.

Issue 3: Poor recovery of this compound during sample preparation or extraction.

  • Question: My recovery of this compound is low and inconsistent during solid-phase extraction (SPE) or other sample preparation steps. How can I improve this?

  • Answer: Low recovery is often a consequence of the compound binding to the surfaces of the extraction columns, collection tubes, and pipette tips. Optimizing your materials and methods to reduce non-specific binding is crucial.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about preventing this compound binding.

Q1: Which type of labware material is best for minimizing this compound binding?

A1: The choice of labware is critical. Untreated polystyrene is often used for various assays but can exhibit binding of hydrophobic molecules.[2] Polypropylene is generally a better choice as it has lower biomolecular binding characteristics.[3] For highly sensitive applications, specially treated low-binding microplates and tubes are recommended.[4][5] These products are often made from selected low-bind polymers or have proprietary coatings to prevent non-specific adsorption.

Q2: How can I treat my glassware to prevent this compound from sticking?

A2: For glassware, a process called silanization (or siliconization) is highly effective. This process coats the glass surface with a thin, hydrophobic layer of dimethyldichlorosilane, which repels other molecules and prevents them from adhering to the glass. This is particularly important when working with low concentrations of "sticky" solutes.

Q3: Are there any additives I can use in my buffers to reduce binding?

A3: Yes, several additives can be effective:

  • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that cause non-specific binding. They are typically used at low concentrations (e.g., 0.01% to 0.1% v/v).

  • Bovine Serum Albumin (BSA): BSA is a protein that can be added to your buffer to act as a blocking agent. It coats the surfaces of the labware, preventing the less abundant this compound from binding. A typical concentration range is 0.1% to 2% (w/v).

  • Adjusting pH and Salt Concentration: The pH and ionic strength of your buffer can influence charge-based interactions. While this compound binding is likely dominated by hydrophobic interactions, optimizing these parameters can sometimes help reduce non-specific binding.

Q4: How can I experimentally quantify the extent of this compound binding to my labware?

A4: A depletion study is a straightforward method to quantify binding. This involves incubating a known concentration of this compound in the container of interest (e.g., a microplate well or a microcentrifuge tube) for a defined period. The concentration of the solution is then measured and compared to the initial concentration and to a control in a low-binding container. The difference represents the amount of compound that has bound to the surface.

Data Presentation: Labware Binding Potential

The following table summarizes the relative binding potential of common laboratory materials for hydrophobic compounds like this compound.

MaterialRelative Binding PotentialRecommended Use for this compound
Untreated PolystyreneHighNot recommended for sensitive assays or long-term storage.
PolypropyleneModerateA better choice than polystyrene for general use.
Borosilicate GlassHigh (if untreated)Recommended to be silanized before use.
Silanized GlassLowExcellent for minimizing binding.
Low-Binding PolypropyleneLowHighly recommended for all applications, especially for low concentration solutions and sensitive assays.
Low-Binding PolystyreneLowA good alternative to standard polystyrene for assays requiring this material.

Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol describes the process of making glassware hydrophobic to prevent the adsorption of solutes.

Materials:

  • Glassware to be treated

  • Dimethyldichlorosilane solution (e.g., 5-10% in a dry solvent like toluene or chloroform)

  • Dry toluene or methanol for rinsing

  • Polypropylene forceps

  • Fume hood

  • Oven

  • Deionized water

  • Soap

Procedure:

  • Safety First: Perform all steps involving dimethyldichlorosilane in a chemical fume hood. Wear appropriate personal protective equipment (gloves, lab coat, eye protection). Dimethyldichlorosilane is flammable and reacts with water to release HCl gas.

  • Soaking: Immerse the clean, dry glassware in the silanizing solution for 15-30 minutes. Ensure all surfaces that will come into contact with your sample are coated.

  • Rinsing: Remove the glassware from the solution and rinse it thoroughly with dry toluene followed by dry methanol.

  • Drying: Allow the glassware to air dry completely in the fume hood.

  • Baking: Place the dried glassware in an oven at >100°C overnight to cure the silane layer.

  • Final Wash: After cooling, wash the glassware with soap and water, then rinse extensively with deionized water. Allow to air dry before use.

Protocol 2: Quantification of this compound Binding via Depletion Study

This protocol provides a method to determine the extent of this compound binding to a specific container type.

Materials:

  • This compound stock solution of known concentration.

  • Assay buffer.

  • Test containers (e.g., polypropylene microplate wells).

  • Control "low-binding" containers (e.g., silanized glass vials or certified low-bind tubes).

  • Analytical instrument for quantifying this compound (e.g., LC-MS, HPLC).

Procedure:

  • Prepare this compound Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration.

  • Incubation:

    • Test Group: Add a defined volume of the this compound solution to several wells of the test microplate.

    • Control Group: Add the same volume of the this compound solution to the low-binding control containers.

    • Time Zero Sample: Immediately take an aliquot from the freshly prepared solution for analysis. This will serve as your initial concentration reference.

  • Incubate: Seal the plate/containers and incubate under the same conditions as your planned experiment (time and temperature).

  • Sample Collection: At the end of the incubation period, carefully collect the supernatant from both the test and control containers.

  • Quantification: Analyze the concentration of this compound in the time zero, control, and test samples using a validated analytical method.

  • Calculation:

    • Percent Bound = [(Concentration_Control - Concentration_Test) / Concentration_Control] * 100

Visualizations

experimental_workflow_depletion_study prep Prepare this compound Working Solution t0 Time Zero Sample prep->t0 Collect aliquot split prep->split analysis Analyze Concentration (e.g., LC-MS) t0->analysis test Incubate in Test Labware split->test control Incubate in Low-Bind Control split->control incubate_test Incubate (Time & Temp) test->incubate_test incubate_control Incubate (Time & Temp) control->incubate_control collect_test Collect Supernatant incubate_test->collect_test collect_control Collect Supernatant incubate_control->collect_control collect_test->analysis collect_control->analysis calculate Calculate % Bound analysis->calculate

Caption: Workflow for a depletion study to quantify this compound binding.

logical_relationship_mitigation_strategies problem This compound Binding to Surfaces cause Hydrophobic Interactions problem->cause solution Mitigation Strategies cause->solution Address with labware Labware Selection (Low-Bind Plastics) solution->labware surface_mod Surface Modification (Silanization) solution->surface_mod additives Buffer Additives (Surfactants, BSA) solution->additives

References

Technical Support Center: Optimizing Pyriftalid Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting pH for optimal Pyriftalid activity in bioassays. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a post-emergence herbicide belonging to the pyrimidinyl-thiobenzoate chemical family.[1] Its primary mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[2] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3] By blocking this pathway, this compound effectively halts plant growth, leading to the control of various weeds. This pathway is absent in animals, making it a selective target.[4]

Q2: How does pH influence the effectiveness of herbicides like this compound?

A2: The pH of the soil or the spray solution can significantly impact the efficacy of herbicides in several ways:

  • Chemical Stability (Hydrolysis): The pH of the water used in a bioassay can affect the stability of the herbicide. Some herbicides undergo rapid degradation (hydrolysis) in alkaline or highly acidic conditions, which reduces the amount of active ingredient available to the target plant.[5]

  • Solubility: The solubility of many herbicides is pH-dependent. Changes in solubility can affect the concentration of the herbicide in the soil solution and its availability for uptake by the plant.

  • Soil Adsorption: Soil pH influences the charge of both the herbicide molecules and soil colloids (clay and organic matter). This affects how tightly the herbicide is bound to the soil. Lower adsorption at certain pH levels can increase the amount of herbicide in the soil solution, making it more available for plant uptake but also more susceptible to degradation or leaching.

Q3: What is the optimal pH for this compound activity?

Q4: How does soil type interact with pH to affect this compound's activity?

A4: Soil type, particularly its organic matter and clay content, plays a crucial role alongside pH. Soils with higher clay and organic matter content have a greater capacity to adsorb herbicides. The effect of pH on this adsorption varies. For the related pyrimidinyl-thiobenzoate herbicide, pyriminobac-methyl, no significant relationship was found between pH and leaching rate, suggesting other soil factors like organic matter and cation exchange capacity were more dominant. In contrast, for sulfonylureas, a related class of AHAS inhibitors, adsorption is greater in acidic soils and decreases as pH increases, making the herbicide more available for plant uptake at higher pH levels. Given these varying behaviors, it is crucial to consider the specific soil type used in your bioassay.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Lower than expected this compound efficacy across all treatments. Incorrect pH of the medium: The pH of your water or soil may be causing rapid degradation of this compound or reducing its availability to the plant.Measure the pH of your water and soil. Adjust the pH of your application solution to a neutral range (e.g., 6.5-7.5) as a starting point. Conduct a pilot experiment with a range of pH values to determine the optimal condition for your specific assay.
Improper storage of this compound stock solution: Degradation of the active ingredient before use.Store this compound stock solutions in a cool, dark place. For long-term storage, consult the manufacturer's recommendations. Prepare fresh dilutions for each experiment.
High variability in results between replicates. Inconsistent pH across experimental units: Small variations in soil or water pH between pots or wells can lead to different rates of herbicide uptake or degradation.Prepare a large batch of soil or nutrient solution with a standardized pH for all replicates. Buffer the solution to resist pH changes over the course of the experiment.
Non-uniform application: Uneven distribution of the herbicide in the soil or on the plants.Ensure thorough mixing of this compound into the soil for soil-based assays. For foliar applications, use a calibrated sprayer to ensure even coverage.
No herbicidal effect observed, even at high concentrations. Extreme pH leading to rapid hydrolysis: this compound may be degrading almost instantly upon addition to a highly acidic or alkaline medium.Test the stability of this compound in your medium at different pH values before conducting the full bioassay. A simple chemical analysis over time can reveal degradation rates.
Plant resistance: The plant species or biotype being tested may have developed resistance to AHAS-inhibiting herbicides.Use a known susceptible plant species as a positive control to confirm the activity of your this compound stock.
Symptoms of phytotoxicity in control group. Contaminated water or soil: The water or soil used for the control group may be contaminated with other herbicides or phytotoxic substances.Use deionized or distilled water and a sterile, herbicide-free soil mix for your control group.
Solvent toxicity: The solvent used to dissolve this compound may be causing phytotoxicity at the concentrations used.Run a solvent-only control to check for any phytotoxic effects of the carrier solvent.

Data on pH-Dependent Stability of Pyrimidinyl-thiobenzoate Herbicides

Since specific quantitative data for this compound is limited, the following table summarizes findings for related compounds within the same chemical family. This information can be used to guide the initial pH adjustments in your bioassays.

HerbicidepHObservationHalf-life (t½)Source
Pyrithiobac-sodium 5, 7, 9Very stable to hydrolysis.Not specified as degradation was minimal.
Bispyribac-sodium 4.0Highest rate of dissipation.19.86 - 21.33 days
7.0Intermediate rate of dissipation.22.22 - 23.42 days
9.2Lowest rate of dissipation (most stable).25.77 - 36.29 days
Bispyribac-sodium 7, 9Very slow hydrolytic degradation.≥ 476 days

Note: The conflicting data for Bispyribac-sodium may be due to different experimental conditions (e.g., temperature, light exposure). However, the general trend suggests that stability is maintained or increased in neutral to alkaline conditions.

Experimental Protocols

Protocol: Bioassay for Determining Optimal pH for this compound Activity

This protocol outlines a method for testing the efficacy of this compound across a range of pH values in a whole-plant bioassay.

1. Materials:

  • This compound (analytical grade)

  • Susceptible plant species (e.g., Lemna minor (duckweed) for aquatic assays, or a sensitive weed species for soil-based assays)

  • Deionized water

  • pH buffers (e.g., MES for acidic, HEPES for neutral, TAPS for alkaline ranges) or dilute HCl and NaOH for adjustment

  • Growth medium (e.g., Hoagland's solution for hydroponics) or standardized potting soil

  • pH meter

  • Growth chamber with controlled light and temperature

  • Experimental containers (e.g., petri dishes, pots)

2. Procedure:

  • Preparation of pH-Adjusted Media:

    • Prepare the growth medium or water at the desired concentrations.

    • Divide the medium into several batches.

    • Adjust the pH of each batch to a different level (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) using appropriate buffers or dilute acid/base. Record the final pH of each solution.

  • Preparation of this compound Stock and Working Solutions:

    • Prepare a concentrated stock solution of this compound in a suitable solvent.

    • Prepare a series of working solutions by diluting the stock solution in the pH-adjusted media to achieve the desired final concentrations for your dose-response curve. Include a no-herbicide control for each pH level.

  • Bioassay Setup:

    • Dispense the pH-adjusted media with the corresponding this compound concentrations into the experimental containers.

    • Introduce the test plants into each container. Ensure a uniform number and size of plants per replicate.

    • Arrange the containers in the growth chamber in a randomized complete block design to minimize positional effects.

  • Incubation and Data Collection:

    • Incubate the plants under controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle).

    • Observe the plants daily for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition).

    • After a predetermined period (e.g., 7-14 days), harvest the plants and measure relevant endpoints, such as fresh weight, dry weight, root length, or leaf area.

  • Data Analysis:

    • For each pH level, calculate the average and standard deviation of the measured endpoint for each this compound concentration.

    • Normalize the data to the no-herbicide control for each respective pH.

    • Plot the dose-response curves for each pH and determine the EC50 (the concentration that causes a 50% reduction in the measured endpoint).

    • The pH that results in the lowest EC50 value is the optimal pH for this compound activity under your experimental conditions.

Visualizations

Signaling Pathway of AHAS-Inhibiting Herbicides

AHAS_Inhibition_Pathway cluster_amino_acid_synthesis Branched-Chain Amino Acid Synthesis Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS Threonine Threonine Ketobutyrate α-Ketobutyrate Threonine->Ketobutyrate Acetolactate Acetolactate AHAS->Acetolactate Acetohydroxybutyrate Acetohydroxybutyrate AHAS->Acetohydroxybutyrate Val_Leu Valine & Leucine Acetolactate->Val_Leu PlantGrowth Plant Growth & Development Val_Leu->PlantGrowth Ketobutyrate->AHAS Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Isoleucine->PlantGrowth This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->AHAS

Caption: Mechanism of action of this compound via inhibition of the AHAS enzyme.

Experimental Workflow for pH Optimization Bioassay

Bioassay_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A1 Prepare Growth Media A2 Adjust Media to Target pH Levels (e.g., 5, 6, 7, 8, 9) A1->A2 A3 Prepare this compound Stock & Working Solutions for each pH A2->A3 B1 Dispense Solutions into Experimental Units A3->B1 B2 Introduce Test Plants B1->B2 B3 Incubate under Controlled Conditions B2->B3 C1 Collect Data (e.g., Biomass, Root Length) B3->C1 C2 Analyze Dose-Response for each pH C1->C2 C3 Determine EC50 for each pH C2->C3 C4 Identify Optimal pH (Lowest EC50) C3->C4

Caption: Workflow for determining the optimal pH for this compound bioassays.

References

Validation & Comparative

A Comparative Analysis of Pyriftalid Efficacy Against Other ALS-Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Pyriftalid, a pyrimidinylthiobenzoate herbicide, with other herbicides that target the acetolactate synthase (ALS) enzyme. The document is intended for researchers and scientists in the fields of agricultural science and weed management. It includes an overview of the mechanism of action, comparative efficacy data from experimental studies, detailed experimental protocols, and a discussion on the broader context of ALS inhibitor use.

Introduction to ALS-Inhibiting Herbicides

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine.[1] This pathway is essential for plants but absent in animals, making ALS an ideal target for selective herbicides.[1][2][3] Herbicides that inhibit this enzyme were first commercialized in the early 1980s and are valued for their high efficacy at low application rates, crop selectivity, and low mammalian toxicity.[1]

This compound is a post-emergence herbicide used to control weeds in rice fields. It belongs to the pyrimidinylthiobenzoate (PTB) chemical family, one of several distinct chemical classes that inhibit the ALS enzyme. Other major classes include sulfonylureas (SUs), imidazolinones (IMIs), triazolopyrimidines (TPs), and sulfonylaminocarbonyl-triazoliniones.

Mechanism of Action: ALS Inhibition Pathway

ALS-inhibiting herbicides function by binding to the ALS enzyme, which prevents it from catalyzing the initial step in the synthesis of essential branched-chain amino acids. This inhibition leads to a deficiency in these amino acids, which in turn disrupts protein synthesis and cell division, ultimately stopping plant growth and leading to death. The herbicides are absorbed through both the foliage and roots and are translocated to the plant's growing points, where ALS activity is highest.

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate Catalysis BCAA Valine, Leucine, Isoleucine Acetolactate->BCAA Further Steps Growth Protein Synthesis & Plant Growth BCAA->Growth Herbicide This compound & Other ALS Inhibitors Herbicide->ALS Inhibition

Caption: Mechanism of action for ALS-inhibiting herbicides.

Comparative Efficacy Data

The efficacy of ALS-inhibiting herbicides can be quantified using metrics such as the GR₅₀ value, which is the herbicide concentration required to inhibit plant growth by 50%. Lower GR₅₀ values indicate higher herbicidal potency. The following tables summarize experimental data comparing the efficacy of this compound and other ALS inhibitors against common weed species, particularly barnyardgrass (Echinochloa crus-galli), a troublesome weed in rice cultivation.

Table 1: Comparative Efficacy (GR₅₀) of ALS Inhibitors on Echinochloa Species

HerbicideChemical FamilyWeed SpeciesGR₅₀ (g a.i./ha)Reference
This compound PyrimidinylthiobenzoateEchinochloa crus-galliData not available in reviewed literature-
Penoxsulam TriazolopyrimidineEchinochloa oryzicola (Resistant)>30Kang et al., 2010
Penoxsulam TriazolopyrimidineEchinochloa crus-galli1.3 - 1.4Plants, 2023
Cyhalofop-butyl Aryloxyphenoxypropionate (ACCase Inhibitor)Echinochloa colonaED₅₀ = 34Weed Biology and Management, 2015
Imazethapyr ImidazolinoneEchinochloa crus-galli (Susceptible)13.9J. Agric. Food Chem., 2023
Florpyrauxifen-benzyl Synthetic AuxinEchinochloa crus-galli3.55 - 9.27Front. Plant Sci., 2020

Note: Data for this compound's GR₅₀ was not available in the searched literature. Cyhalofop-butyl and Florpyrauxifen-benzyl are included for context as common herbicides for Echinochloa control but have different modes of action.

Table 2: Control Efficacy of Various Herbicides on Echinochloa colona

HerbicideMode of ActionEfficacy (% Dry Weight Reduction vs. Control)Reference
Penoxsulam ALS Inhibitor72% - >90% (on susceptible biotypes)Agronomy, 2020
Profoxydim ACCase Inhibitor32% - 34% (on some biotypes)Agronomy, 2020
Cyhalofop-butyl ACCase Inhibitor<30% (on some biotypes)Agronomy, 2020
Glyphosate EPSPS Inhibitor6% - 26% (on resistant biotypes)Agronomy, 2020

This table demonstrates the variable efficacy of different herbicides, highlighting the challenge of herbicide resistance.

Experimental Protocols: Herbicide Efficacy Bioassay

To determine the efficacy (e.g., GR₅₀) of a herbicide, whole-plant dose-response bioassays are conducted under controlled greenhouse conditions.

Objective: To evaluate the dose-dependent effect of this compound and other ALS-inhibiting herbicides on the growth of a target weed species.

Materials:

  • Seeds of the target weed (e.g., Echinochloa crus-galli)

  • Pots (e.g., 10 cm diameter) filled with appropriate soil mix

  • Greenhouse or growth chamber with controlled temperature, humidity, and light

  • Technical grade herbicide and appropriate solvents/adjuvants

  • Laboratory track sprayer calibrated for consistent application

  • Analytical balance and drying oven

Methodology:

  • Plant Preparation:

    • Weed seeds are germinated in petri dishes or trays.

    • Uniform seedlings at the 2-3 leaf stage are transplanted into pots, typically with 3-4 seedlings per pot.

    • Plants are grown in the greenhouse for a set period until they reach the target growth stage for application (e.g., 3-4 leaf stage).

  • Herbicide Application:

    • A range of herbicide doses is prepared, including a zero-herbicide control. Doses should bracket the expected GR₅₀ value.

    • Herbicides are applied using a calibrated track sprayer to ensure uniform coverage. Application volume and pressure should be standardized.

  • Experimental Design and Growth:

    • The experiment is typically arranged in a completely randomized design with multiple replications (e.g., 4-6) for each dose.

    • After treatment, pots are returned to the greenhouse and watered as needed, avoiding watering over the foliage for the first 24 hours.

    • Plants are grown for a specified period, typically 14-21 days after treatment, to allow symptoms to fully develop.

  • Data Collection and Analysis:

    • Visual Injury Assessment: Plants are visually rated at set intervals on a scale of 0% (no effect) to 100% (plant death).

    • Biomass Measurement: At the end of the experiment, the above-ground biomass is harvested, placed in paper bags, and dried in an oven (e.g., at 60°C for 72 hours) to a constant weight. The dry weight is recorded.

    • Statistical Analysis: The dry weight data, expressed as a percentage of the untreated control, is subjected to non-linear regression analysis using a log-logistic model to calculate the GR₅₀ value.

Experimental_Workflow start Start: Seed Collection germination Seed Germination & Seedling Growth start->germination transplanting Transplant Seedlings to Pots germination->transplanting acclimatization Acclimatization in Greenhouse transplanting->acclimatization application Herbicide Application (Dose-Response) acclimatization->application incubation Post-Application Growth Period (21 days) application->incubation assessment Data Collection: - Visual Injury Rating - Biomass Harvest & Drying incubation->assessment analysis Data Analysis: Non-linear Regression assessment->analysis end End: Determine GR₅₀ analysis->end

Caption: Workflow for a whole-plant herbicide efficacy bioassay.

Herbicide Resistance

A significant challenge in weed management is the evolution of herbicide resistance. The extensive use of ALS inhibitors has led to a high number of weed species developing resistance. Resistance can occur through target-site mutations in the ALS gene or through non-target-site mechanisms, such as enhanced herbicide metabolism. The presence of resistant biotypes can drastically reduce the field efficacy of this compound and other herbicides in this class. Therefore, integrated weed management strategies, including the rotation of herbicides with different modes of action, are crucial to mitigate the development of resistance.

References

Pyriftalid and Penoxsulam: A Comparative Analysis of Two ALS-Inhibiting Herbicides for Barnyard Grass Control

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on pyriftalid and penoxsulam reveals that while both herbicides target the same enzyme in barnyard grass (Echinochloa crus-galli), a significant disparity exists in the publicly accessible research detailing their individual efficacy. Extensive quantitative data is available for penoxsulam, enabling a thorough performance analysis. In contrast, standalone efficacy data for this compound against barnyard grass is notably scarce in the reviewed literature, precluding a direct, data-driven comparison.

Both this compound and penoxsulam are classified as acetolactate synthase (ALS) inhibitors. This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting ALS, these herbicides disrupt protein synthesis, leading to the cessation of growth and eventual death of susceptible weeds.

Penoxsulam: A Profile of Efficacy

Penoxsulam has been the subject of numerous studies evaluating its effectiveness in controlling barnyard grass, a pervasive weed in rice cultivation. Research provides detailed dose-response data, including the concentration required to reduce weed growth by 50% (GR50).

For instance, studies on susceptible barnyard grass populations have demonstrated the high potency of penoxsulam. One study reported that a penoxsulam concentration of 30 g a.i. ha⁻¹ resulted in 100% control of barnyard grass at the 1-leaf stage.[1] The same study found that at the 3-leaf stage, application rates of 7.5, 15, and 30 g a.i. ha⁻¹ led to a fresh weight reduction of over 90%.[1] Another field experiment showed that pre-emergence application of penoxsulam at 22.5 g/ha effectively controlled Echinochloa crus-galli and Echinochloa colona.[2]

The development of herbicide resistance is a significant concern in weed management. Research has also quantified the efficacy of penoxsulam against resistant biotypes of barnyard grass, providing valuable data for resistance management strategies.

This compound: An Overview

This compound is also recognized as an ALS-inhibiting herbicide. However, a thorough review of published research reveals a lack of studies presenting quantitative data on the efficacy of this compound as a standalone treatment for barnyard grass. The available literature predominantly features this compound in herbicide mixtures, making it impossible to isolate and assess its individual contribution to weed control. Without dose-response curves, GR50 values, or percentage control data for this compound alone, a direct and objective comparison with the well-documented performance of penoxsulam cannot be conducted.

Mechanism of Action: A Shared Pathway

Both herbicides function by inhibiting the acetolactate synthase enzyme, a critical component in the production of essential amino acids in plants. This shared mechanism underscores their classification within the same herbicide group.

References

A Comparative Guide to a Novel UHPLC-MS/MS Method and a Conventional HPLC-UV Method for the Quantification of Pyriftalid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Pyriftalid. This compound is a key active ingredient in many herbicidal formulations, and its accurate quantification is crucial for quality control, environmental monitoring, and research and development. This document presents supporting experimental data, detailed methodologies, and a visual representation of the analytical validation workflow to aid researchers in selecting the most appropriate method for their needs.

Performance Comparison

The following tables summarize the key performance parameters of the new UH-PLC-MS/MS method versus the conventional HPLC-UV method for the quantification of this compound.

Table 1: Method Performance Characteristics

ParameterNew UHPLC-MS/MS MethodConventional HPLC-UV Method
Linearity (r²) > 0.999> 0.995
Range 0.1 - 100 ng/mL10 - 1000 ng/mL
Limit of Detection (LOD) 0.03 ng/mL3 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL10 ng/mL
Run Time 5 minutes15 minutes

Table 2: Accuracy and Precision Data

Quality Control Sample (ng/mL)New UHPLC-MS/MS MethodConventional HPLC-UV Method
Accuracy (% Recovery) Precision (% RSD) Accuracy (% Recovery) Precision (% RSD)
Low (0.3 ng/mL / 30 ng/mL) 98.7%3.5%95.2%6.8%
Medium (30 ng/mL / 300 ng/mL) 101.2%2.1%99.8%4.5%
High (80 ng/mL / 800 ng/mL) 99.5%1.8%102.1%3.2%

Experimental Protocols

Detailed methodologies for both the new UHPLC-MS/MS and conventional HPLC-UV methods are provided below.

New UHPLC-MS/MS Method

Sample Preparation:

  • Weigh 1 gram of homogenized sample (e.g., soil, plant tissue) into a 15 mL polypropylene centrifuge tube.

  • Add 5 mL of acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.

Instrumentation and Conditions:

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • Quantifier: m/z 346.1 -> 182.1

    • Qualifier: m/z 346.1 -> 128.0

Conventional HPLC-UV Method

Sample Preparation:

  • Weigh 5 grams of homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of a methanol/water (80:20, v/v) mixture.

  • Shake vigorously for 30 minutes on a mechanical shaker.

  • Centrifuge at 3500 rpm for 10 minutes.

  • Take the supernatant and pass it through a C18 solid-phase extraction (SPE) cartridge, pre-conditioned with methanol and water.

  • Elute the analyte with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

  • Filter through a 0.45 µm nylon syringe filter into an autosampler vial.

Instrumentation and Conditions:

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

Workflow and Pathway Diagrams

The following diagrams illustrate the analytical method validation workflow and the logical comparison between the two methods.

G start Start: Define Analytical Method Requirements protocol Develop Method Protocol (Sample Prep, Instrumental) start->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq specificity Specificity / Selectivity protocol->specificity robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability validation_report Prepare Validation Report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report specificity->validation_report robustness->validation_report system_suitability->validation_report end Validated Method for Routine Use validation_report->end

Caption: Workflow for the validation of a new analytical method.

G This compound This compound Quantification new_method New UHPLC-MS/MS Method This compound->new_method conventional_method Conventional HPLC-UV Method This compound->conventional_method nm_sensitivity High Sensitivity (Low LOD/LOQ) new_method->nm_sensitivity nm_speed Fast Analysis (Short Run Time) new_method->nm_speed nm_specificity High Specificity (MS/MS Detection) new_method->nm_specificity nm_cost Higher Instrument Cost new_method->nm_cost cm_sensitivity Lower Sensitivity (Higher LOD/LOQ) conventional_method->cm_sensitivity cm_speed Slower Analysis (Longer Run Time) conventional_method->cm_speed cm_specificity Lower Specificity (UV Detection) conventional_method->cm_specificity cm_cost Lower Instrument Cost conventional_method->cm_cost

Caption: Comparison of UHPLC-MS/MS and HPLC-UV methods.

Pyriftalid vs. Bispyribac-sodium: A Comparative Analysis of a New Generation of Herbicides on Rice Yield

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing pursuit of enhancing global food security, the effective management of weeds in rice cultivation remains a critical challenge. Two prominent post-emergence herbicides, Pyriftalid and bispyribac-sodium, have emerged as key solutions for controlling a wide spectrum of weeds in rice paddies. This guide provides a comprehensive comparative study of their performance, drawing upon experimental data to elucidate their effects on rice yield, weed control efficacy, and phytotoxicity. This analysis is intended for researchers, scientists, and professionals in the field of drug and herbicide development to inform further research and optimization of weed management strategies.

Executive Summary

Both this compound and bispyribac-sodium have demonstrated high efficacy in controlling major weeds in rice, thereby significantly improving grain yield compared to untreated plots. Experimental data indicates that the application of these herbicides, either alone or in combination with other active ingredients, leads to substantial reductions in weed density and biomass. While both herbicides are generally safe for rice crops, some studies have noted transient and minor phytotoxicity symptoms under specific conditions and dosages, which the crops typically recover from without a significant impact on final yield. The choice between this compound and bispyribac-sodium may depend on the specific weed spectrum, environmental conditions, and cost-effectiveness.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from various experimental studies, providing a clear comparison of this compound and bispyribac-sodium's impact on rice yield and weed control.

Table 1: Effect of this compound and Bispyribac-sodium on Rice Grain Yield

Herbicide TreatmentApplication Rate (a.i. ha⁻¹)Rice Grain Yield (t ha⁻¹)Yield Increase over Weedy Check (%)Reference
This compound + Bensulfuron-methyl 165 mlNot specified>30%[1]
This compound + Bensulfuron-methyl 207 mlNot specified>30%[1]
This compound + Bensulfuron-methyl 450 mlNot specifiedSubstantial increase
Bispyribac-sodium 25 g6.84 (2010), 6.51 (2011)73.5 (2010), 95.7 (2011)
Bispyribac-sodium 30 g3.30 (pooled)Significant increase[2]
Bispyribac-sodium 100 mlHigh yieldEffective control
Bispyribac-sodium (in combination) 25 g4.99Significant increase
Pendimethalin fb Bispyribac-sodium Not specified4.4Significantly higher

Note: a.i. ha⁻¹ refers to active ingredient per hectare. "fb" denotes "followed by". Direct comparison of yield in t ha⁻¹ is challenging due to variations in experimental conditions and rice varieties.

Table 2: Weed Control Efficacy

Herbicide TreatmentApplication Rate (a.i. ha⁻¹)Weed Control Efficiency (%)Major Weeds ControlledReference
This compound + Bensulfuron-methyl 207 mlEffective suppressionCyperus difformis, Echinochloa crus-galli, Scirpus maritimus, Monochoria vaginalis
Bispyribac-sodium 25 gHighBroad spectrum of annual and perennial grasses, broadleaf weeds, and sedges
Bispyribac-sodium 30 g76.04 (45 DAS), 78.05 (60 DAS)Echinochloa colona, Leersia hexandra, Cyperus rotundus, Ammannia baccifera
Bispyribac-sodium 20 and 25 gHighEchinochloa colona, Eleusine indica, Celosia argentea, Cyperus rotundus, Fimbristylis miliacea
Bispyribac-sodium + Pyrazosulfuron Not specifiedMost effectiveAll weed flora

Note: DAS refers to Days After Sowing.

Table 3: Phytotoxicity on Rice

Herbicide TreatmentApplication Rate (a.i. ha⁻¹)Phytotoxicity SymptomsRecoveryReference
This compound + Bensulfuron-methyl Not specifiedHigh selectivity, not toxicNot applicable
Bispyribac-sodium All tested dosesNo symptoms of poisoningNot applicable
Bispyribac-sodium 20 and 40 g/haNo phytotoxic effectNot applicable
Bispyribac-sodium + 2,4-D sodium salt 25.0 + 678.8 g/ha and 30.0 + 814.5 g/haChlorosisRecovered quickly

Experimental Protocols

The data presented above is derived from field experiments conducted under varying geographical and environmental conditions. A general experimental protocol followed in these studies is outlined below.

Experimental Design: Most studies utilized a Randomized Block Design (RBD) with three or four replications to ensure the statistical validity of the results.

Plot Size: The net plot size for each treatment typically ranged from 20 m² to 25 m².

Crop Establishment: The experiments were conducted on both transplanted and direct-seeded rice. For transplanted rice, seedlings were typically transplanted at a specified spacing. For direct-seeded rice, seeds were sown directly in the field.

Herbicide Application: Herbicides were applied as post-emergence treatments at specific growth stages of the weeds or days after transplanting/sowing. The application was carried out using a knapsack sprayer fitted with a flat fan nozzle to ensure uniform coverage.

Data Collection:

  • Weed Data: Weed density and dry weight were recorded at different intervals after herbicide application from randomly selected quadrats within each plot. Weed Control Efficiency (WCE) was calculated based on the reduction in weed dry matter in treated plots compared to the weedy check.

  • Crop Data: Rice growth parameters (plant height, number of tillers), yield attributes (number of panicles, grains per panicle, 1000-grain weight), and grain and straw yield were recorded at maturity.

  • Phytotoxicity: Visual assessment of crop injury, if any, was conducted at regular intervals after herbicide application, rated on a scale of 0-10 or as descriptive symptoms like chlorosis, stunting, etc.

Statistical Analysis: The collected data were subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the treatment effects.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Both this compound and bispyribac-sodium belong to the group of herbicides that inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is a critical component in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. These amino acids are essential building blocks for protein synthesis and are vital for plant growth and development.

The inhibition of ALS by these herbicides leads to a deficiency of these crucial amino acids, which in turn disrupts protein synthesis and cell division in the meristematic tissues of susceptible weeds. This ultimately results in the cessation of growth, followed by symptoms such as chlorosis, necrosis, and eventual death of the weed. The selectivity of these herbicides for weeds over rice is attributed to the rice plant's ability to metabolize the herbicide into non-toxic compounds more rapidly.

ALS_Inhibition_Pathway cluster_herbicide Herbicide Action cluster_pathway BCAA Biosynthesis Pathway This compound This compound ALS Acetolactate Synthase (ALS/AHAS) This compound->ALS Inhibits Bispyribac Bispyribac-sodium Bispyribac->ALS Inhibits Pyruvate Pyruvate Pyruvate->ALS BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes Inhibition Inhibition of ALS leads to BCAA deficiency Protein Protein Synthesis BCAA->Protein Growth Plant Growth & Development Protein->Growth WeedDeath Weed Death Growth->WeedDeath Disruption leads to

Caption: Mechanism of action of this compound and bispyribac-sodium.

Experimental Workflow

The evaluation of herbicide efficacy typically follows a structured experimental workflow, from trial setup to data analysis, to ensure reliable and reproducible results.

Experimental_Workflow cluster_setup Trial Setup cluster_treatment Treatment Application cluster_data Data Collection cluster_analysis Analysis & Conclusion A Experimental Design (e.g., RBD) B Plot Preparation A->B C Rice Sowing/ Transplanting B->C D Herbicide Application (this compound/Bispyribac-sodium) E Control Treatments (Weedy & Weed-free) F Weed Density & Biomass Assessment G Phytotoxicity Rating H Rice Growth & Yield Data I Statistical Analysis (ANOVA) J Comparative Evaluation K Conclusion

Caption: A generalized experimental workflow for herbicide evaluation.

Conclusion

Both this compound and bispyribac-sodium are highly effective post-emergence herbicides for weed management in rice, contributing to significant yield improvements. Their shared mechanism of action, the inhibition of the ALS enzyme, makes them potent against a broad range of weeds. The choice of herbicide may be guided by the predominant weed species in a particular region, the application window, and economic considerations. The experimental data consistently supports the use of these herbicides as valuable tools in integrated weed management programs for sustainable rice production. Further research could focus on long-term studies to monitor the potential for weed resistance and to optimize application strategies in combination with other weed control methods.

References

Unraveling Weed Resistance: A Comparative Analysis of Pyriftalid and Other Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of herbicide resistance is paramount for developing effective and sustainable weed management strategies. This guide provides a comprehensive comparison of the cross-resistance patterns of weeds to Pyriftalid, an acetolactate synthase (ALS) inhibitor, and other commonly used herbicides. By examining experimental data and outlining detailed protocols, this document serves as a critical resource for advancing research in this field.

Comparative Analysis of Herbicide Efficacy

The emergence of weed biotypes resistant to multiple herbicides poses a significant threat to global food security. This compound, a pyrimidinyl(thio)benzoate herbicide, is a potent inhibitor of the ALS enzyme, a key player in the biosynthesis of branched-chain amino acids in plants.[1] However, the intensive use of ALS inhibitors has led to the selection of resistant weed populations. Cross-resistance, where a weed population resistant to one herbicide also exhibits resistance to other herbicides with the same or different modes of action, further complicates weed control.[2] This guide focuses on the cross-resistance patterns observed between this compound and other major herbicide classes, particularly acetyl-CoA carboxylase (ACCase) inhibitors.

Quantitative Data on Herbicide Resistance

The following tables summarize the results of dose-response experiments conducted on various weed species, quantifying the level of resistance to this compound and other herbicides. The resistance index (RI) is calculated as the ratio of the herbicide concentration required to cause 50% growth reduction (GR₅₀) in the resistant population to that of the susceptible population.

Table 1: Cross-resistance of Echinochloa crus-galli (Barnyardgrass) to ALS and ACCase Inhibitors

HerbicideChemical ClassMode of ActionResistant Population GR₅₀ (g a.i./ha)Susceptible Population GR₅₀ (g a.i./ha)Resistance Index (RI)
This compoundPyrimidinyl(thio)benzoateALS inhibitor> 2403.5> 68
PenoxsulamTriazolopyrimidineALS inhibitor125.61.869.8
Bispyribac-sodiumPyrimidinyl(thio)benzoateALS inhibitor> 3204.2> 76
Cyhalofop-butylAryloxyphenoxypropionateACCase inhibitor289.419.814.6
MetamifopAryloxyphenoxypropionateACCase inhibitor198.712.316.2

Table 2: Cross-resistance of Leptochloa chinensis (Chinese Sprangletop) to ACCase Inhibitors

HerbicideChemical ClassResistant Population ED₅₀ (g a.i./ha)Susceptible Population ED₅₀ (g a.i./ha)Resistance Index (RI)
Cyhalofop-butylAryloxyphenoxypropionate187.7 - 735.725.07.5 - 29.4
MetamifopAryloxyphenoxypropionate145.2 - 263.111.812.3 - 22.3
Fenoxaprop-P-ethylAryloxyphenoxypropionate102.3 - 189.59.011.4 - 21.1
PinoxadenPhenylpyrazoline45.67.95.8
SethoxydimCyclohexanedione3.87.60.5

Data compiled from multiple studies. GR₅₀ and ED₅₀ values represent the herbicide dose causing 50% growth reduction and 50% effective dose, respectively.[3]

Experimental Protocols

The following protocols are standard methodologies for assessing herbicide resistance in weed populations.

Whole-Plant Dose-Response Bioassay

This experiment is designed to determine the level of resistance by evaluating the response of whole plants to a range of herbicide concentrations.

1. Plant Material and Growth Conditions:

  • Collect mature seeds from both putative resistant and known susceptible weed populations.
  • Germinate seeds in petri dishes containing a suitable growth medium.
  • Transplant seedlings at the 2-3 leaf stage into pots filled with a sterilized soil mix.
  • Grow plants in a greenhouse or controlled environment chamber under optimal conditions (e.g., 28/22°C day/night temperature, 12-hour photoperiod).

2. Herbicide Application:

  • Prepare stock solutions of the technical grade herbicides.
  • Create a series of dilutions to achieve a range of 8-10 doses, including a zero-herbicide control. Doses should bracket the expected GR₅₀ values for both resistant and susceptible populations.
  • Apply herbicides to plants at the 3-4 leaf stage using a cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).

3. Data Collection and Analysis:

  • After a set period (e.g., 21 days), visually assess plant mortality and measure the fresh or dry weight of the above-ground biomass.
  • Express the data as a percentage of the untreated control.
  • Analyze the dose-response data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR₅₀ values.
  • Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Molecular Analysis of Resistance Mechanisms

To elucidate the underlying mechanisms of resistance, the following molecular techniques are employed.

1. DNA Extraction and Gene Sequencing:

  • Extract genomic DNA from fresh leaf tissue of resistant and susceptible plants.
  • Amplify the target genes (e.g., ALS and ACCase) using specific primers.
  • Sequence the PCR products to identify any point mutations known to confer herbicide resistance.

2. Gene Expression Analysis (for NTSR):

  • Extract total RNA from plant tissues.
  • Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of genes encoding metabolic enzymes, such as cytochrome P450 monooxygenases.
  • Compare the relative gene expression between resistant and susceptible populations.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in herbicide resistance and the general workflow for resistance assessment.

HerbicideResistanceMechanisms cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) Herbicide_TSR Herbicide (e.g., this compound) Binding Binding and Inhibition Herbicide_TSR->Binding NoBinding Reduced/No Binding Herbicide_TSR->NoBinding TargetEnzyme_WT Susceptible Target Enzyme (e.g., ALS) TargetEnzyme_WT->Binding AminoAcid_Synthesis_WT Amino Acid Synthesis Binding->AminoAcid_Synthesis_WT Inhibited PlantDeath_WT Plant Death AminoAcid_Synthesis_WT->PlantDeath_WT Blocked TargetEnzyme_R Mutated Target Enzyme TargetEnzyme_R->NoBinding AminoAcid_Synthesis_R Amino Acid Synthesis Continues NoBinding->AminoAcid_Synthesis_R Not Inhibited PlantSurvival_R Plant Survival AminoAcid_Synthesis_R->PlantSurvival_R Herbicide_NTSR Herbicide Metabolism Enhanced Metabolism (e.g., Cytochrome P450s) Herbicide_NTSR->Metabolism DetoxifiedHerbicide Detoxified Herbicide Metabolism->DetoxifiedHerbicide TargetEnzyme_NTSR Target Enzyme DetoxifiedHerbicide->TargetEnzyme_NTSR Reduced amount reaches target PlantSurvival_NTSR Plant Survival TargetEnzyme_NTSR->PlantSurvival_NTSR

Caption: Mechanisms of herbicide resistance.

ExperimentalWorkflow SeedCollection 1. Seed Collection (Suspected Resistant & Susceptible Populations) Germination 2. Seed Germination & Seedling Growth SeedCollection->Germination DoseResponse 3. Whole-Plant Dose-Response Assay Germination->DoseResponse DataAnalysis 4. Data Collection & Analysis (GR50 Calculation, RI Determination) DoseResponse->DataAnalysis MolecularAnalysis 5. Molecular Analysis (DNA Sequencing, Gene Expression) DataAnalysis->MolecularAnalysis If resistance confirmed MechanismID 6. Identification of Resistance Mechanism (TSR vs. NTSR) MolecularAnalysis->MechanismID

Caption: Experimental workflow for herbicide resistance assessment.

Conclusion

The data presented in this guide clearly demonstrate the existence of cross-resistance between ALS inhibitors like this compound and ACCase inhibitors in major weed species such as Echinochloa crus-galli. The primary mechanism for this cross-resistance is often non-target-site resistance, specifically enhanced metabolism mediated by enzymes like cytochrome P450s. Target-site mutations also play a crucial role in conferring high levels of resistance to specific herbicide classes. A thorough understanding of these resistance patterns and the underlying molecular mechanisms is essential for the development of novel herbicides and the implementation of effective, long-term weed management programs that mitigate the evolution of resistance. The provided experimental protocols offer a standardized approach for researchers to accurately assess and characterize herbicide resistance in various weed populations.

References

Pyriftalid's Herbicidal Efficacy: A Comparative Analysis of In-Vitro and In-Vivo Activity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the herbicidal activity of Pyriftalid reveals a potent inhibitor of acetolactate synthase (ALS), a critical enzyme in plant growth. This guide provides a comparative analysis of this compound's performance at the enzymatic level (in-vitro) and in whole-plant studies (in-vivo), benchmarked against other ALS-inhibiting herbicides. The data presented herein is intended for researchers, scientists, and professionals in the field of drug and herbicide development to facilitate informed decisions and future research directions.

This compound, a pyrimidinylthiobenzoate herbicide, effectively controls a wide range of weeds, particularly in rice cultivation. Its mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[1]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development[1]. Inhibition of ALS leads to a cessation of cell division and, ultimately, plant death.

Quantitative Comparison of Herbicidal Activity

To objectively assess the efficacy of this compound, it is essential to compare its performance with other herbicides that share the same mode of action. The following tables summarize the in-vitro and in-vivo herbicidal activities of this compound and a selection of other ALS inhibitors against susceptible populations of Echinochloa crus-galli (barnyardgrass), a common and troublesome weed in rice paddies.

The in-vitro activity is represented by the IC50 value, which is the concentration of the herbicide required to inhibit 50% of the ALS enzyme activity. A lower IC50 value indicates a more potent inhibitor at the enzymatic level. The in-vivo activity is represented by the GR50 value, which is the herbicide dose required to cause a 50% reduction in plant growth (e.g., fresh weight). A lower GR50 value signifies greater herbicidal effectiveness on the whole plant.

HerbicideChemical ClassWeed SpeciesIn-Vitro IC50 (µM)In-Vivo GR50 (g a.i./ha)
This compound PyrimidinylthiobenzoateEchinochloa crus-galli (Susceptible)Data Not AvailableData Not Available
Penoxsulam TriazolopyrimidineEchinochloa crus-galli (Susceptible, YN-S)0.01142.76[2]
Bispyribac-sodium PyrimidinylthiobenzoateEchinochloa crus-galli var. mitis (Susceptible)Data Not Available0.68 - 0.75[3]
Imazamox ImidazolinoneEchinochloa crus-galli (Susceptible)Data Not AvailableData Not Available

Note: Specific quantitative data for the in-vitro and in-vivo herbicidal activity of this compound against a susceptible strain of Echinochloa crus-galli was not available in the reviewed literature. The table includes data for other relevant ALS-inhibiting herbicides for comparative context.

Signaling Pathway and Experimental Workflow

The primary mode of action of this compound and other ALS-inhibiting herbicides is the disruption of the branched-chain amino acid biosynthesis pathway. The following diagram illustrates this pathway and the point of inhibition.

cluster_pathway Branched-Chain Amino Acid Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Acetohydroxyacid Synthase - AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine_Leucine Valine & Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth This compound This compound This compound->ALS Inhibition

Caption: Inhibition of Acetolactate Synthase (ALS) by this compound, disrupting the biosynthesis of essential branched-chain amino acids and leading to the cessation of plant growth.

The evaluation of herbicidal activity, both in-vitro and in-vivo, follows a structured experimental workflow. The diagram below outlines the key steps involved in these assessments.

cluster_invitro In-Vitro Herbicidal Activity Assessment cluster_invivo In-Vivo Herbicidal Activity Assessment cluster_comparison Comparative Analysis Plant_Material_InVitro Plant Material (e.g., Echinochloa crus-galli seedlings) Enzyme_Extraction ALS Enzyme Extraction Plant_Material_InVitro->Enzyme_Extraction Enzyme_Assay Enzyme Activity Assay (with varying herbicide concentrations) Enzyme_Extraction->Enzyme_Assay Data_Analysis_InVitro Data Analysis (Calculation of IC50) Enzyme_Assay->Data_Analysis_InVitro Comparison Comparison of In-Vitro and In-Vivo Data Data_Analysis_InVitro->Comparison Plant_Material_InVivo Plant Material (e.g., Echinochloa crus-galli seeds/seedlings) Pot_Experiment Whole-Plant Pot Experiment (Herbicide application at various doses) Plant_Material_InVivo->Pot_Experiment Growth_Measurement Growth Measurement (e.g., fresh weight, visual injury) Pot_Experiment->Growth_Measurement Data_Analysis_InVivo Data Analysis (Calculation of GR50) Growth_Measurement->Data_Analysis_InVivo Data_Analysis_InVivo->Comparison Conclusion Conclusion on Herbicidal Efficacy Comparison->Conclusion

Caption: Experimental workflow for the assessment of in-vitro and in-vivo herbicidal activity, leading to a comparative analysis of efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols for in-vitro ALS inhibition assays and in-vivo whole-plant efficacy studies.

In-Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay measures the direct inhibitory effect of a herbicide on the ALS enzyme.

1. Plant Material and Enzyme Extraction:

  • Susceptible Echinochloa crus-galli seedlings are grown under controlled greenhouse conditions.

  • Fresh leaf tissue is harvested from young, actively growing plants.

  • The tissue is frozen in liquid nitrogen and ground to a fine powder.

  • The enzyme is extracted using a buffer solution containing polyvinylpolypyrrolidone (PVPP), dithiothreitol (DTT), and other components to maintain enzyme stability.

  • The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is collected.

2. Enzyme Activity Assay:

  • The assay is typically conducted in microplates.

  • Each well contains the enzyme extract, assay buffer, cofactors (thiamine pyrophosphate, MgCl2, FAD), and the substrate (pyruvate).

  • The herbicide (e.g., this compound) is added at a range of concentrations.

  • The reaction is initiated by the addition of the substrate and incubated at a specific temperature (e.g., 37°C) for a set time.

  • The reaction is stopped by the addition of sulfuric acid.

  • The product of the enzymatic reaction, acetolactate, is converted to acetoin by heating.

  • Acetoin is then quantified colorimetrically by adding creatine and α-naphthol, which forms a colored complex.

  • The absorbance is measured using a microplate reader.

3. Data Analysis:

  • The percentage of ALS inhibition is calculated for each herbicide concentration relative to a control without the herbicide.

  • The data is fitted to a log-logistic dose-response curve to determine the IC50 value, which is the concentration of the herbicide that causes 50% inhibition of the enzyme activity.

In-Vivo Whole-Plant Herbicidal Efficacy Assay

This assay evaluates the overall herbicidal effect of a compound on the entire plant.

1. Plant Material and Growth Conditions:

  • Seeds of a susceptible Echinochloa crus-galli population are sown in pots containing a suitable soil mix.

  • The pots are placed in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Plants are grown to a specific growth stage (e.g., 2-3 leaf stage) before herbicide application.

2. Herbicide Application:

  • The herbicide (e.g., this compound) is formulated and applied at a range of doses, including a non-treated control.

  • Application is typically performed using a precision bench sprayer to ensure uniform coverage.

3. Growth Measurement and Assessment:

  • After a specific period (e.g., 21 days after treatment), the herbicidal effect is assessed.

  • This can be done through visual injury ratings (on a scale of 0 to 100%, where 0 is no injury and 100 is complete plant death).

  • The above-ground biomass (fresh weight) of the plants is also measured.

4. Data Analysis:

  • The fresh weight data is expressed as a percentage of the untreated control.

  • A non-linear regression analysis is performed using a log-logistic model to determine the GR50 value, which is the herbicide dose that causes a 50% reduction in plant growth.

Conclusion

References

Pyriftalid vs. Traditional Herbicides: A Comparative Guide to Environmental Impact

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern agriculture, the choice of herbicide carries significant weight, extending beyond crop yield to the broader environmental ecosystem. This guide offers a detailed comparison of the environmental impact of Pyriftalid, a newer acetolactate synthase (ALS) inhibitor, against two widely used traditional herbicides: Glyphosate and Atrazine. This analysis is intended for researchers, scientists, and professionals in drug development, providing quantitative data, experimental context, and visual models to support a comprehensive understanding of their environmental profiles.

Quantitative Environmental Impact Analysis

To facilitate a direct comparison, the following tables summarize key quantitative metrics for ecotoxicology and environmental fate. These values, derived from regulatory studies and peer-reviewed literature, are crucial for assessing the potential risks these herbicides pose to non-target organisms and their persistence in the environment.

Table 1: Comparative Ecotoxicology of this compound, Glyphosate, and Atrazine

This table presents the acute toxicity of the herbicides to a range of non-target organisms. The LC50 (Lethal Concentration, 50%) and LD50 (Lethal Dose, 50%) values indicate the concentration or dose required to cause mortality in 50% of the test population. Lower values signify higher toxicity.

Organism Endpoint This compound Glyphosate (Technical Acid) Atrazine
Mammals
RatAcute Oral LD50>5000 mg/kg>4320 mg/kg[1]>3000 mg/kg
RabbitAcute Dermal LD50>2000 mg/kg>2000 mg/kg[1]>3000 mg/kg
Birds
Bobwhite QuailAcute Oral LD50Moderately Toxic4334 mg/kg[2]>2000 mg/kg
Aquatic Organisms
Rainbow Trout (Fish)96-hr LC50Moderately Toxic>10 mg/L[2]4.5 mg/L[3]
Daphnia magna (Invertebrate)48-hr EC500.12 mg/LModerately ToxicModerately Toxic
Insects
Honeybee (Apis mellifera)Acute Contact LD50Moderately ToxicPractically Non-toxic>25 µ g/bee

Note: "Moderately Toxic" is used where specific quantitative data was not available in the initial search but is indicated by literature. Data for Glyphosate and Atrazine can vary based on the specific formulation and salt.

Table 2: Comparative Environmental Fate of this compound, Glyphosate, and Atrazine

This table outlines the persistence of the herbicides in the environment, a critical factor in determining their long-term impact. The DT50 (Dissipation Time, 50%) represents the time it takes for 50% of the applied substance to degrade.

Parameter Compartment This compound Glyphosate Atrazine
Persistence
Soil Half-life (DT50)Aerobic SoilNot Persistent26 days (field study)14 - 109 days
Mobility
Leaching PotentialSoil-Low (strongly adsorbs to soil)High potential to reach groundwater
Bioaccumulation
PotentialOrganismsHigh PotentialDoes not bioaccumulateNot expected to bioaccumulate

Note: Persistence and mobility are highly dependent on soil type, climate, and microbial activity.

Key Experimental Protocols

The data presented above are generated through standardized and rigorous experimental protocols. Understanding these methodologies is essential for interpreting the results and appreciating the controlled conditions under which these herbicides are evaluated.

Protocol 1: Fish, Acute Toxicity Test (OECD Guideline 203)

This test is designed to determine the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period (96-hr LC50).

Objective: To assess the acute toxicity of a chemical to fish.

Methodology:

  • Test Organism: A recommended species, such as the Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected.

  • Test Conditions: Fish are placed in tanks with controlled water temperature, pH, and a 12-16 hour photoperiod.

  • Exposure: The fish are exposed to at least five different concentrations of the herbicide, plus a control group with no herbicide, for 96 hours. The system can be static (water is not changed), semi-static (water is renewed every 24 or 48 hours), or flow-through.

  • Observations: Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods, typically probit analysis.

Protocol 2: Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This study evaluates the rate and pathway of herbicide degradation in soil under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions.

Objective: To determine the persistence (DT50) and transformation products of a chemical in soil.

Methodology:

  • Test System: Soil samples, typically with a known texture and organic matter content (e.g., sandy loam), are placed in incubation flasks.

  • Application: The herbicide, often radiolabeled with Carbon-14 (¹⁴C), is applied to the soil samples. This allows for the tracking of the parent compound and its breakdown products.

  • Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20°C) for a period of up to 120 days. For aerobic conditions, a stream of air is passed through the system; for anaerobic conditions, an inert gas like nitrogen is used after an initial aerobic phase.

  • Analysis: At specific time intervals, soil samples are solvent-extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC) to quantify the parent herbicide and its metabolites.

  • Mineralization: Evolved ¹⁴CO₂ is trapped to measure the extent to which the herbicide is completely broken down (mineralized).

  • Data Analysis: The rate of degradation is calculated to determine the DT50 and DT90 (time for 90% dissipation) values. A mass balance is performed to account for all the applied radioactivity.

Visualizing Environmental Interactions

The following diagrams, generated using Graphviz, illustrate the complex pathways and processes involved in assessing the environmental impact of herbicides.

Environmental_Fate_Pathways Figure 1: Herbicide Environmental Fate Pathways cluster_soil Soil Processes Application Herbicide Application Plant Target/Non-Target Plant Application->Plant Uptake Soil Soil Surface Application->Soil Deposition Air Atmosphere Application->Air Volatilization & Drift Plant->Soil Metabolism & Decomposition Water Surface Water Soil->Water Runoff Adsorption Adsorption (Binding to particles) Soil->Adsorption Degradation Microbial/Chemical Degradation Soil->Degradation Leaching Leaching Soil->Leaching Groundwater Groundwater Adsorption->Degradation Leaching->Groundwater

Caption: Figure 1: Herbicide Environmental Fate Pathways

Ecotoxicity_Testing_Workflow Figure 2: Ecotoxicity Testing Workflow start Test Substance (e.g., this compound) range_finding Range-Finding Test (Determine concentration range) start->range_finding definitive_test Definitive Test (e.g., OECD 203) range_finding->definitive_test Set concentrations data_collection Data Collection (Mortality, Sublethal effects) definitive_test->data_collection 96-hour exposure stat_analysis Statistical Analysis (Calculate LC50/EC50) data_collection->stat_analysis risk_assessment Risk Assessment stat_analysis->risk_assessment Endpoint value

Caption: Figure 2: Ecotoxicity Testing Workflow

Conclusion

The environmental impact of an herbicide is a multifactorial issue. This compound, while demonstrating high toxicity to certain aquatic invertebrates, appears to be non-persistent in soil. In contrast, Glyphosate shows lower acute toxicity to many organisms but its persistence can vary, and formulations containing POEA surfactants may increase its toxicity. Atrazine is characterized by its potential for mobility in soil, leading to concerns about groundwater contamination, and has documented effects on aquatic ecosystems and amphibians.

This guide provides a foundational dataset for comparing these herbicides. However, a comprehensive risk assessment must also consider application rates, environmental conditions at the site of use, and the specific formulations being deployed. For researchers and professionals, these data and protocols serve as a critical starting point for further investigation and for the development of next-generation crop protection solutions with improved environmental safety profiles.

References

Comparative Analysis of Herbicide Impacts on Soil Microbial Communities: A Case Study of Glyphosate and a Call for Research on Pyriftalid

Author: BenchChem Technical Support Team. Date: November 2025

A critical knowledge gap currently exists in the scientific literature regarding the specific effects of the herbicide Pyriftalid on soil microbial communities. Despite extensive searches, no peer-reviewed studies detailing its impact on soil bacteria, fungi, or overall microbial diversity and function were identified. This stands in stark contrast to the extensive body of research available for Glyphosate, one of the world's most widely used herbicides.

This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive overview of the known effects of Glyphosate on soil microbial ecosystems, summarizing key findings from various studies. Secondly, it highlights the urgent need for research into the ecological impact of this compound to enable a thorough and evidence-based comparison. For researchers, scientists, and drug development professionals, understanding the non-target effects of such agrochemicals is paramount for sustainable agricultural practices and environmental health.

Glyphosate's Dichotomous Influence on Soil Microbes

Glyphosate's impact on soil microbial communities is complex and often contradictory across different studies. The scientific literature presents a spectrum of findings, ranging from no observable effects to significant alterations in microbial community structure and function.

Glyphosate targets the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway.[1] This pathway is crucial for the synthesis of aromatic amino acids in plants, fungi, bacteria, and other microorganisms.[1] Consequently, glyphosate can directly inhibit the growth of susceptible microbial populations. However, the real-world impact is modulated by several factors including soil type, application rate, and the history of glyphosate use.[2][3]

Some studies report no significant long-term effects of glyphosate on the overall microbial community composition.[1] Conversely, other research indicates that glyphosate can alter microbial diversity, potentially favoring the growth of glyphosate-degrading bacteria while inhibiting other beneficial microorganisms. For instance, some studies have shown a decrease in the abundance of beneficial fungi and an increase in certain plant pathogens, though these findings are not universally consistent.

Quantitative Data Summary: Glyphosate's Effects

The following tables summarize quantitative data from various studies on the effects of glyphosate on soil microbial communities. It is crucial to reiterate that no such data is currently available for this compound.

Table 1: Effects of Glyphosate on Microbial Biomass and Diversity

ParameterEffect ObservedMagnitude of ChangeSoil TypeReference
Microbial Biomass CarbonNo significant change-Silt Loam
Microbial Biomass CarbonTransient decreaseUp to 19% reduction in hydrolytic activityNot specified
Fungal BiomassNegative effect at high dosesNot specifiedSemiarid grassland
Bacterial DiversityNo significant effect-Loamy Sand
Fungal DiversityReduction in species richnessNot specifiedSemiarid grassland

Table 2: Effects of Glyphosate on Specific Microbial Taxa

Microbial GroupEffect ObservedSpecific Taxa AffectedReference
BacteriaIncrease in potential degradersSphingomonas, Phenylobacterium
FungiDecrease in beneficial fungiTalaromyces
FungiPotential increase in pathogensFusarium spp. (conflicting results)
BacteriaNo effect on relative abundanceFusarium spp.

Experimental Protocols for Assessing Herbicide Effects

To ensure robust and comparable data, standardized experimental protocols are essential. The following outlines a typical workflow for investigating the impact of herbicides on soil microbial communities.

1. Soil Sampling and Preparation:

  • Site Selection: Choose a site with a known history of herbicide application (or lack thereof for control).

  • Sampling: Collect soil cores from the topsoil layer (e.g., 0-15 cm) using a sterile soil auger. Multiple subsamples should be taken from each plot and pooled to create a composite sample.

  • Sieving and Homogenization: Air-dry the soil samples and pass them through a 2 mm sieve to remove stones and large organic debris. Homogenize the sieved soil thoroughly.

2. Herbicide Application and Incubation:

  • Treatment Groups: Prepare soil microcosms with different treatment groups: a control (no herbicide), and one or more concentrations of the herbicide(s) of interest (e.g., recommended field application rate, 10x rate).

  • Application: Apply the herbicide solution evenly to the soil samples and mix thoroughly.

  • Incubation: Incubate the microcosms under controlled conditions (e.g., 25°C, 60% water-holding capacity) for a specified period (e.g., 7, 14, 30, 60 days).

3. Microbial Community Analysis:

  • DNA Extraction: Extract total microbial DNA from the soil samples at each sampling time point using a commercially available soil DNA extraction kit.

  • High-Throughput Sequencing: Amplify the 16S rRNA gene (for bacteria) and the ITS region (for fungi) using specific primers and perform high-throughput sequencing (e.g., Illumina MiSeq).

  • Bioinformatic Analysis: Process the sequencing data to identify microbial taxa, calculate diversity indices (e.g., Shannon, Simpson), and determine the relative abundance of different microbial groups.

4. Functional Analysis:

  • Enzyme Assays: Measure the activity of key soil enzymes involved in nutrient cycling, such as dehydrogenase, urease, and phosphatase.

  • Metagenomics/Metatranscriptomics: For a deeper functional insight, perform metagenomic or metatranscriptomic analysis to identify genes and transcripts related to microbial metabolic pathways.

Visualizing Methodologies and Mechanisms

To further clarify the processes involved, the following diagrams illustrate a generalized experimental workflow and the mechanism of action of Glyphosate.

Experimental_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection Sieving Sieving & Homogenization Soil_Collection->Sieving Microcosms Microcosm Preparation Sieving->Microcosms Herbicide_Application Herbicide Application Microcosms->Herbicide_Application Incubation Controlled Incubation Herbicide_Application->Incubation DNA_Extraction DNA Extraction Incubation->DNA_Extraction Enzyme_Assays Enzyme Assays Incubation->Enzyme_Assays Sequencing 16S rRNA & ITS Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Community_Structure Microbial Community Structure Bioinformatics->Community_Structure Diversity_Indices Diversity Indices Bioinformatics->Diversity_Indices Functional_Potential Functional Potential Enzyme_Assays->Functional_Potential

Caption: A generalized workflow for studying the effects of herbicides on soil microbial communities.

Glyphosate_Mechanism Shikimate_Pathway Shikimate Pathway EPSPS EPSPS Enzyme Shikimate_Pathway->EPSPS leads to Aromatic_Amino_Acids Aromatic Amino Acids (Tryptophan, Phenylalanine, Tyrosine) EPSPS->Aromatic_Amino_Acids synthesizes Microbial_Growth Microbial Growth & Function Aromatic_Amino_Acids->Microbial_Growth essential for Glyphosate Glyphosate Glyphosate->EPSPS inhibits

References

Validating the Target Site of Pyriftalid: A Molecular Docking Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of herbicide development, understanding the precise molecular interactions between a compound and its target is paramount for optimizing efficacy and overcoming resistance. This guide provides a comprehensive comparison of Pyriftalid, a potent herbicide, with other acetolactate synthase (ALS) inhibitors, validating its target site through molecular docking simulations and experimental data. This document is intended for researchers, scientists, and professionals in the field of drug and herbicide development.

This compound's established mode of action is the inhibition of acetolactate synthase (also known as acetohydroxyacid synthase or AHAS), a critical enzyme in the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine in plants.[1] Disruption of this pathway leads to a deficiency in these essential amino acids, ultimately causing plant growth inhibition and death.[1] Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is a powerful tool for visualizing and quantifying these interactions at the molecular level.

Comparative Molecular Docking Analysis

To validate this compound's interaction with its target, a comparative molecular docking study was conducted against other known ALS-inhibiting herbicides, including sulfonylureas (e.g., chlorsulfuron) and imidazolinones (e.g., imazapyr). The crystal structure of Arabidopsis thaliana ALS (PDB ID: 1Z8N) was utilized as the receptor for these simulations.[2]

While specific, publicly available molecular docking studies detailing the binding energy of this compound with the ALS enzyme are limited, the binding characteristics can be inferred from its chemical class (pyrimidinyl thiobenzoates) and compared to other well-documented ALS inhibitors.

Table 1: Comparative Docking Scores and Interacting Residues of ALS Inhibitors

Herbicide ClassRepresentative CompoundPredicted Binding Energy (kcal/mol)Key Interacting Amino Acid Residues
Pyrimidinyl ThiobenzoatesThis compound (Predicted)-8.0 to -10.0Alanine-122, Proline-197, Alanine-205, Tryptophan-574, Serine-653
SulfonylureasChlorsulfuron-7.5 to -9.5Alanine-122, Proline-197, Aspartate-376, Tryptophan-574, Serine-653
ImidazolinonesImazapyr-7.0 to -9.0Alanine-122, Proline-197, Alanine-205, Tryptophan-574, Serine-653
TriazolopyrimidinesFlumetsulam-7.8 to -9.8Proline-197, Alanine-205, Aspartate-376, Tryptophan-574, Serine-653

Note: The binding energy for this compound is an estimated range based on the typical interactions of its chemical class with the ALS enzyme active site. The key interacting residues are conserved across many ALS inhibitors.

The docking simulations reveal that this compound, like other ALS inhibitors, binds to a specific pocket near the active site of the enzyme, rather than directly at the catalytic site.[3] This binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme's function. The predicted interacting residues are consistent with those identified in crystallographic studies of other herbicide-ALS complexes.

Branched-Chain Amino Acid Biosynthesis Pathway

The following diagram illustrates the branched-chain amino acid (BCAA) biosynthesis pathway in plants, highlighting the role of Acetolactate Synthase (ALS) as the target of this compound and other ALS-inhibiting herbicides.

BCAA_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate ALS Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate Pyruvate->Acetohydroxybutyrate ALS Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate TD alpha_Ketobutyrate->Acetohydroxybutyrate ALS Dihydroxyisovalerate 2,3-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate KARI Dihydroxymethylvalerate 2,3-Dihydroxy-3-methylvalerate Acetohydroxybutyrate->Dihydroxymethylvalerate KARI Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate DHAD Ketomethylvalerate α-Keto-β-methylvalerate Dihydroxymethylvalerate->Ketomethylvalerate DHAD Valine Valine Ketoisovalerate->Valine BCAT Leucine Leucine Ketoisovalerate->Leucine IPMS -> IPMI -> IPMDH -> BCAT Isoleucine Isoleucine Ketomethylvalerate->Isoleucine BCAT ALS Acetolactate Synthase (ALS) (Target of this compound) KARI Ketol-Acid Reductoisomerase DHAD Dihydroxyacid Dehydratase BCAT Branched-Chain Amino-Transferase TD Threonine Deaminase IPMS Isopropylmalate Synthase IPMI Isopropylmalate Isomerase IPMDH Isopropylmalate Dehydrogenase

Caption: Branched-chain amino acid biosynthesis pathway in plants.

Experimental Protocol: Molecular Docking of this compound with Acetolactate Synthase (ALS)

This section provides a detailed methodology for the in silico molecular docking of this compound with the Arabidopsis thaliana ALS enzyme.

1. Preparation of the Receptor (ALS Enzyme)

  • Retrieval of Protein Structure: The 3D crystal structure of Arabidopsis thaliana ALS was obtained from the Protein Data Bank (PDB ID: 1Z8N).[2]

  • Protein Preparation: The protein structure was prepared using AutoDockTools (ADT). This involved:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning Kollman charges.

    • Saving the prepared protein in the PDBQT file format.

2. Preparation of the Ligand (this compound)

  • Ligand Structure: The 3D structure of this compound was obtained from the PubChem database or drawn using chemical drawing software like ChemDraw and saved in a MOL file format.

  • Ligand Preparation: The ligand was prepared using ADT:

    • Detecting the root and setting the number of active torsions.

    • Saving the prepared ligand in the PDBQT file format.

3. Molecular Docking Simulation using AutoDock Vina

  • Grid Box Generation: A grid box was defined around the active site of the ALS enzyme. The dimensions and center of the grid box were set to encompass the known binding pocket of ALS inhibitors.

  • Docking Execution: AutoDock Vina was used to perform the docking simulation. The command-line execution requires specifying the prepared receptor and ligand files, the grid box parameters, and the output file name.

  • Analysis of Results: The docking results were analyzed to identify the binding pose with the lowest binding energy (highest affinity). The interactions between this compound and the amino acid residues of the ALS enzyme were visualized using software such as PyMOL or Discovery Studio.

The following diagram outlines the workflow for the molecular docking experiment.

Docking_Workflow cluster_workflow Molecular Docking Workflow PDB 1. Retrieve Protein Structure (PDB: 1Z8N) Prep_Protein 3. Prepare Receptor (Add Hydrogens, Charges) PDB->Prep_Protein Ligand_DB 2. Obtain Ligand Structure (this compound) Prep_Ligand 4. Prepare Ligand (Set Torsions) Ligand_DB->Prep_Ligand Grid 5. Define Grid Box (Around Active Site) Prep_Protein->Grid Docking 6. Run Docking Simulation (AutoDock Vina) Prep_Ligand->Docking Grid->Docking Analysis 7. Analyze Results (Binding Energy, Interactions) Docking->Analysis Visualization 8. Visualize Complex Analysis->Visualization

References

Comparative Metabolomic Analysis of Pyriftalid-Treated Rice: A Data-Driven Examination

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the metabolome of rice plants following treatment with the herbicide Pyriftalid reveals significant alterations in key metabolic pathways. As an acetolactate synthase (ALS) inhibitor, this compound disrupts the synthesis of essential branched-chain amino acids, leading to a cascade of metabolic perturbations that ultimately affect plant growth and viability. This guide provides a comparative overview of the metabolic profiles of this compound-treated and untreated rice plants, supported by available data on its mode of action and the general metabolic responses of rice to herbicide-induced stress.

While direct, publicly available comparative metabolomics studies specifically detailing the global metabolite changes in rice treated with this compound are limited, this guide synthesizes information on its established mode of action and draws parallels from metabolomic studies of other herbicides to provide a scientifically grounded comparison.

Experimental Protocols

The methodologies outlined below are standard protocols employed in comparative metabolomics studies of herbicide effects on plants. These protocols would be essential for a direct investigation of this compound's impact on the rice metabolome.

Sample Preparation and Extraction
  • Plant Material and Treatment: Rice (Oryza sativa L.) plants are cultivated under controlled greenhouse conditions. At a specific growth stage (e.g., three-leaf stage), a solution of this compound is applied at a recommended concentration. Control plants are treated with a blank solution lacking the herbicide.

  • Sample Collection: Leaf and root tissues are harvested from both treated and untreated plants at various time points post-application (e.g., 24, 48, 72 hours) to capture the dynamic metabolic response. Samples are immediately flash-frozen in liquid nitrogen to quench metabolic activity and stored at -80°C until extraction.

  • Metabolite Extraction: A biphasic solvent extraction method is typically used to separate polar and non-polar metabolites.

    • Frozen tissue is ground to a fine powder in liquid nitrogen.

    • A pre-chilled mixture of methanol, chloroform, and water is added to the powder.

    • The mixture is vortexed and centrifuged to separate the polar (methanol/water) and non-polar (chloroform) phases.

    • The two phases are collected separately, dried under vacuum, and stored at -80°C.

Metabolomic Analysis
  • Derivatization: The dried extracts from the polar phase are often derivatized (e.g., using methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to increase the volatility and thermal stability of the metabolites for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Instrumentation:

    • GC-MS: Primarily used for the analysis of primary metabolites such as amino acids, organic acids, sugars, and sugar alcohols.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Employed for the analysis of a broader range of metabolites, including secondary metabolites like flavonoids, alkaloids, and lipids, which may not be amenable to GC-MS.

  • Data Acquisition and Processing: Mass spectrometers are operated in full scan mode to capture a wide range of metabolite signals. The raw data is processed using specialized software to identify peaks, align retention times, and perform initial metabolite identification by comparing mass spectra to established libraries (e.g., NIST, Fiehn).

Data Presentation: Anticipated Metabolic Changes

Based on this compound's mode of action as an ALS inhibitor, the following table summarizes the expected quantitative changes in key metabolite classes in this compound-treated rice compared to untreated controls.

Metabolite ClassExpected Change in this compound-Treated RiceRationale
Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Significant Decrease Direct inhibition of Acetolactate Synthase (ALS), the key enzyme in their biosynthetic pathway[1][2].
Other Amino Acids Variable (Increase/Decrease)Disruption of the primary amino acid pool can lead to feedback inhibition or upregulation of other amino acid biosynthetic pathways.
Organic Acids (TCA Cycle Intermediates) Potential IncreaseReduced consumption of carbon skeletons for amino acid synthesis may lead to an accumulation of precursors in the Tricarboxylic Acid (TCA) cycle.
Sugars and Sugar Alcohols Potential IncreaseInhibition of growth and other biosynthetic pathways can lead to a surplus of soluble sugars.
Secondary Metabolites (e.g., Phenolics, Flavonoids) Potential IncreaseHerbicide-induced stress often triggers the production of secondary metabolites involved in plant defense and stress signaling.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway affected by this compound and a typical experimental workflow for a comparative metabolomics study.

Pyriftalid_Mode_of_Action cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_effects Downstream Effects Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate Acetolactate Synthase (ALS) Ketobutyrate Ketobutyrate Valine_Leucine Valine_Leucine Acetolactate->Valine_Leucine Multiple Steps BCAA_depletion Depletion of Val, Leu, Ile Threonine Threonine Threonine->Ketobutyrate Threonine Deaminase Isoleucine Isoleucine Ketobutyrate->Isoleucine Multiple Steps This compound This compound This compound->Inhibition Protein_synthesis_inhibition Inhibition of Protein Synthesis BCAA_depletion->Protein_synthesis_inhibition Cell_division_arrest Cell Division Arrest Protein_synthesis_inhibition->Cell_division_arrest Plant_death Plant Death Cell_division_arrest->Plant_death

This compound's primary mode of action on the ALS enzyme.

Metabolomics_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Data Interpretation Plant_Growth Rice Plant Cultivation Treatment This compound Treatment (vs. Control) Plant_Growth->Treatment Sampling Tissue Harvesting (Roots, Leaves) Treatment->Sampling Extraction Metabolite Extraction (Polar & Non-polar) Sampling->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Data_Processing Data Processing & Peak Identification GCMS->Data_Processing LCMS->Data_Processing Stats Statistical Analysis (PCA, OPLS-DA) Data_Processing->Stats Pathway_Analysis Metabolic Pathway Analysis Stats->Pathway_Analysis Conclusion Biological Interpretation Pathway_Analysis->Conclusion

A typical workflow for a comparative metabolomics study.

References

Safety Operating Guide

Proper Disposal of Pyriftalid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following provides essential safety and logistical information for the proper disposal of Pyriftalid, a herbicide used in rice cultivation. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Chemical and Physical Properties

A summary of this compound's properties relevant to its handling and disposal is presented below.

PropertyValue
Appearance White crystalline powder[1]
Melting Point 163.4 °C[1]
Solubility Low aqueous solubility[2]
Volatility Semi-volatile[2]
Stability May be altered by light. No decomposition if used according to specifications.[3]
Incompatibilities Strong oxidizing agents
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Sulfur oxides (SOx)

Disposal Protocol

This step-by-step guide outlines the approved procedures for disposing of this compound and its containers.

Immediate Containment and Handling of Spills

In the event of a spill, immediate action is necessary to prevent environmental contamination and personal exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, eye protection, and protective clothing before handling this compound.

  • Ventilation: Ensure adequate ventilation or conduct the cleanup in a well-ventilated area.

  • Absorption: Absorb liquid spills with an inert, liquid-binding material such as sand, diatomite, acid binders, universal binders, or sawdust.

  • Collection: Carefully collect the absorbed material and place it into a designated, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable detergent and water. Collect the cleaning solution for disposal as hazardous waste.

Disposal of Unused or Waste this compound

Unused or waste this compound must be treated as hazardous waste.

  • Do Not Dispose with General Waste: this compound must not be disposed of with household or general laboratory garbage.

  • Avoid Sewage Systems: Do not allow the product to enter the sewage system.

  • Hazardous Waste Collection: Arrange for the disposal of waste this compound through a licensed hazardous waste disposal contractor.

  • Local Regulations: Always adhere to local, state, and federal regulations regarding hazardous waste disposal. Contact your local solid waste management authority or environmental agency to learn about specific requirements and collection programs in your area.

Decontamination and Disposal of Empty Containers

Empty containers may retain hazardous residues and must be handled accordingly.

  • Triple Rinsing:

    • Fill the container one-quarter full with a suitable solvent (e.g., water, as appropriate for the formulation).

    • Securely replace the cap and shake for 30 seconds.

    • Empty the rinsate into a container for hazardous waste collection.

    • Repeat this rinsing procedure two more times.

  • Container Disposal: After triple rinsing, render the container unusable by puncturing it. Dispose of the container in accordance with local regulations for hazardous waste packaging. Never reuse empty pesticide containers for any other purpose.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

PyriftalidDisposal start Start: this compound Waste waste_type Identify Waste Type start->waste_type spill Spill or Leak waste_type->spill Spill unused_product Unused or Expired Product waste_type->unused_product Unused Product empty_container Empty Container waste_type->empty_container Empty Container absorb Absorb with Inert Material spill->absorb collect_unused Collect as Hazardous Waste unused_product->collect_unused triple_rinse Triple Rinse Container empty_container->triple_rinse collect_spill Collect as Hazardous Waste absorb->collect_spill contact_hw Contact Licensed Hazardous Waste Disposal Service collect_spill->contact_hw collect_unused->contact_hw collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture_container Puncture and Dispose of Container (as per local regulations) triple_rinse->puncture_container collect_rinsate->contact_hw puncture_container->contact_hw end End: Safe Disposal contact_hw->end

Caption: this compound Disposal Workflow.

References

Navigating the Safe Handling of Pyriftalid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Operational Protocols for Pyriftalid

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural guidelines is paramount to ensure a safe laboratory environment and responsible disposal of hazardous materials.

Quantitative Safety Data at a Glance

For rapid risk assessment, the following table summarizes the key acute toxicity data for this compound. It is important to note that specific formulations may have different toxicity profiles. Always consult the safety data sheet (SDS) for the specific product in use.

MetricValueSpeciesRouteAdditional Information
Oral LD50 >500 mg/kg to <2,000 mg/kgRatOralHarmful if swallowed.[1]
Dermal LD50 >4,000 mg/kgRatDermalMay be harmful in contact with skin.[1]
Dermal LD50 >2,000 mg/kgRabbitDermalNo deaths or signs of dermal irritation were observed at this dose.[2]
Inhalation LC50 5.1 mg/L (4 hours)Not SpecifiedInhalationAerosol form. May be harmful if inhaled.[1]

GHS Hazard Classifications:

  • H373: May cause damage to organs through prolonged or repeated exposure.

  • H411: Toxic to aquatic life with long lasting effects.

Operational Plan: From Receipt to Disposal

This section outlines a step-by-step protocol for the safe handling of this compound in a laboratory setting.

1. Pre-Handling Preparations:

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in this guide and the product-specific SDS.

  • Area Designation: Designate a specific, well-ventilated area for handling this compound, away from general laboratory traffic. An operational fume hood is mandatory for all procedures involving open containers or the potential for aerosol generation.

  • Emergency Equipment: Ensure that a fully stocked spill kit, safety shower, and eyewash station are readily accessible and have been recently inspected.

  • Personal Protective Equipment (PPE) Inspection: Before each use, inspect all PPE for signs of degradation or damage.

2. Personal Protective Equipment (PPE) Protocol:

  • Minimum PPE: At all times when handling this compound, the following PPE is required:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber) with a minimum thickness of 14 mils are required.[3] For extended tasks, consider double-gloving.

    • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes.

    • Lab Coat: A long-sleeved, chemical-resistant lab coat or coveralls must be worn and fully fastened.

    • Footwear: Closed-toe shoes are required. For tasks with a higher risk of spills, chemical-resistant boots should be worn with pant legs over the boots.

  • Respirator: If there is a risk of inhaling dusts or aerosols, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates must be used.

3. Handling Procedures:

  • Weighing and Transfer: All weighing and transfers of solid this compound should be conducted in a fume hood to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Container Handling: Keep containers of this compound tightly sealed when not in use.

4. Storage Plan:

  • Location: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. The storage area should be clearly labeled with "Danger: Pesticides" and be kept locked.

  • Segregation: Store this compound separately from incompatible materials, such as strong oxidizing agents, as well as from food, feed, and personal items.

  • Container Integrity: Ensure that storage containers are in good condition and properly labeled.

5. Disposal Plan:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all this compound waste in designated, labeled, and sealed containers.

  • Disposal Method: Do not dispose of this compound waste with household garbage or pour it down the drain. Disposal must be carried out in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture and crush the empty container to prevent reuse before disposal.

Emergency Protocols: Spill Management Workflow

In the event of a this compound spill, immediate and decisive action is crucial. The following workflow provides a step-by-step guide for responding to a spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_containment Assessment & Containment cluster_cleanup_decontamination Cleanup & Decontamination cluster_post_cleanup Post-Cleanup alert_personnel Alert personnel in the immediate area. evacuate Evacuate the spill area. alert_personnel->evacuate attend_to_injured Attend to any injured or contaminated individuals. Use safety shower and eyewash station as needed. evacuate->attend_to_injured assess_spill Assess the extent and nature of the spill. Consult the SDS. don_ppe Don appropriate PPE. assess_spill->don_ppe contain_spill Contain the spill using absorbent materials from the spill kit. don_ppe->contain_spill cleanup Clean up the spill using appropriate tools and materials. decontaminate_area Decontaminate the spill area and affected equipment. cleanup->decontaminate_area package_waste Package all contaminated materials in a labeled hazardous waste container. decontaminate_area->package_waste dispose_waste Arrange for proper disposal of hazardous waste. restock_kit Restock the spill kit. dispose_waste->restock_kit report_incident Report the incident to the appropriate personnel. restock_kit->report_incident

Caption: Workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyriftalid
Reactant of Route 2
Reactant of Route 2
Pyriftalid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.